OMDM-4
Description
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Properties
Molecular Formula |
C29H43NO3 |
|---|---|
Molecular Weight |
453.7 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C29H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(33)30-27(25-31)24-26-20-22-28(32)23-21-26/h6-7,9-10,12-13,15-16,20-23,27,31-32H,2-5,8,11,14,17-19,24-25H2,1H3,(H,30,33)/b7-6-,10-9-,13-12-,16-15-/t27-/m1/s1 |
InChI Key |
WQJKKJKZACFUAR-VEJNOCSESA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@H](CC1=CC=C(C=C1)O)CO |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CC1=CC=C(C=C1)O)CO |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Oxymercuration-Demercuration: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxymercuration-demercuration is a powerful and widely utilized method in organic synthesis for the hydration of alkenes to produce alcohols. This two-step process offers a significant advantage over acid-catalyzed hydration by proceeding without carbocation rearrangements, thus providing a predictable and regioselective route to Markovnikov alcohols. This technical guide provides an in-depth exploration of the core mechanism of the oxymercuration-demercuration reaction, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. The discussion encompasses the formation and role of the mercurinium ion intermediate, the stereochemistry of the addition, and the free-radical nature of the demercuration step. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who employ this reaction in their synthetic endeavors.
Introduction
The synthesis of alcohols from alkenes is a fundamental transformation in organic chemistry. While acid-catalyzed hydration is a common method, it is often plagued by carbocation rearrangements, leading to mixtures of products. Oxymercuration-demercuration provides a reliable alternative, affording the Markovnikov addition of water across a double bond with high regioselectivity and without skeletal rearrangements.[1] The reaction is a two-step process: first, the alkene is treated with a mercury(II) salt, typically mercuric acetate (B1210297) (Hg(OAc)₂), in an aqueous solvent to form a stable organomercury intermediate.[2] This intermediate is then subsequently reduced, usually with sodium borohydride (B1222165) (NaBH₄), to yield the corresponding alcohol.[3]
The Core Mechanism: A Two-Step Process
The overall transformation of an alkene to an alcohol via oxymercuration-demercuration can be represented as follows:
The reaction proceeds through two distinct stages: oxymercuration and demercuration.
Step 1: Oxymercuration - Formation of the Mercurinium Ion
The first step, oxymercuration, involves the electrophilic addition of the mercury(II) species to the alkene. The π-bond of the alkene attacks the electrophilic mercury atom of mercuric acetate, leading to the formation of a cyclic, three-membered intermediate known as a mercurinium ion .[2] This intermediate is analogous to the halonium ion formed during the halogenation of alkenes.[2]
The formation of the bridged mercurinium ion is a key feature of this reaction. It stabilizes the positive charge and, crucially, prevents the formation of a discrete carbocation. This preclusion of a carbocation intermediate is the reason why skeletal rearrangements, which are common in acid-catalyzed hydration, are not observed in oxymercuration.
The mercurinium ion, while bridged, does not have a symmetrical distribution of positive charge. The carbon atom that is more substituted bears a greater partial positive charge, as this allows for better stabilization of the charge by hyperconjugation and inductive effects. This can be represented by resonance structures where the positive charge resides on one of the carbon atoms. The resonance contributor with the positive charge on the more substituted carbon is more significant.
Consequently, the subsequent nucleophilic attack by a water molecule occurs at the more substituted carbon atom, leading to the Markovnikov regioselectivity of the addition. The reaction is highly regioselective, with yields of the Markovnikov alcohol typically exceeding 90%.
The nucleophilic attack by water on the mercurinium ion occurs from the side opposite to the bulky mercury-containing group, in an SN2-like fashion. This results in an anti-addition of the hydroxyl (-OH) and the acetoxymercuri (-HgOAc) groups across the double bond. This stereochemical outcome is a direct consequence of the bridged nature of the mercurinium ion intermediate.
After the nucleophilic attack, a proton transfer to a solvent molecule (water) yields the neutral organomercury alcohol intermediate.
Step 2: Demercuration - Reduction of the Organomercury Intermediate
The second step of the overall process is the demercuration, which involves the reductive cleavage of the carbon-mercury bond. This is most commonly achieved by treatment with sodium borohydride (NaBH₄) in a basic aqueous solution. The demercuration step replaces the -HgOAc group with a hydrogen atom.
The mechanism of this reduction is believed to proceed through a free-radical pathway . This is a key distinction from the ionic mechanism of the oxymercuration step.
A more detailed proposed mechanism for the radical demercuration is as follows:
-
Hydride attack on mercury: A hydride ion (H⁻) from NaBH₄ attacks the mercury atom, displacing the acetate and forming an unstable organomercury hydride (R-Hg-H).
-
Homolytic cleavage: The weak C-Hg bond undergoes homolytic cleavage to generate an alkyl radical (R•) and a mercury hydride radical (•HgH).
-
Hydrogen atom transfer: The alkyl radical abstracts a hydrogen atom from the mercury hydride radical (or another hydrogen source) to form the final alkane product and elemental mercury (Hg⁰).
The free-radical nature of the demercuration step has important stereochemical consequences. The intermediate alkyl radical is typically sp² hybridized or rapidly inverting sp³ hybridized, which leads to a loss of stereochemical information at the carbon atom bearing the mercury. Therefore, while the oxymercuration step is stereospecific (anti-addition), the overall oxymercuration-demercuration reaction is often not stereospecific because of the non-stereospecific nature of the demercuration. This can result in a mixture of syn and anti addition products.
Quantitative Data and Experimental Evidence
Regioselectivity and Yields
The Markovnikov regioselectivity of oxymercuration-demercuration is generally very high. For terminal alkenes, the formation of the secondary alcohol is strongly favored over the primary alcohol.
| Alkene | Major Product | Minor Product | Yield of Major Product |
| 1-Hexene | 2-Hexanol | 1-Hexanol | >95% |
| Styrene | 1-Phenylethanol | 2-Phenylethanol | >98% |
Note: Yields are representative and can vary based on specific reaction conditions.
Relative Rates of Oxymercuration
The rate of the oxymercuration reaction is influenced by the structure of the alkene. Increased substitution at the double bond, which stabilizes the partial positive charge in the mercurinium ion, generally leads to a faster reaction.
| Alkene | Relative Rate |
| 1-Pentene | 10.2 |
| 2-Methyl-1-butene | 65.8 |
| 2,3-Dimethyl-1-butene | 2.3 |
| cis-2-Pentene | 2.6 |
| trans-2-Pentene | 0.6 |
| Cyclopentene | 15.6 |
| Cyclohexene | 27.4 |
Data adapted from H.C. Brown and P.J. Geoghegan, J. Am. Chem. Soc. 1967, 89, 1522-1524.
Spectroscopic Evidence for the Mercurinium Ion
Direct observation of the mercurinium ion has been challenging due to its transient nature. However, NMR spectroscopy has provided compelling evidence for its existence. In 1967, Saito and Matsuo reported the ¹H NMR spectrum of the ethylene-mercury(II) complex in an aqueous solution of mercuric nitrate. They observed satellite peaks due to coupling with the ¹⁹⁹Hg isotope (I=1/2, 16.87% abundance), confirming the presence of a C-Hg bond. The chemical shifts and coupling constants were consistent with a π-complex structure rather than a classical carbocation.
Experimental Protocols
General Procedure for the Oxymercuration-Demercuration of an Alkene
Caution: Mercury compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
Oxymercuration:
-
To a solution of mercuric acetate (1.1 equivalents) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water, the alkene (1.0 equivalent) is added at room temperature.
-
The reaction mixture is stirred vigorously for 15-30 minutes. The disappearance of the starting alkene can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Demercuration:
-
The reaction mixture is cooled in an ice bath, and a solution of sodium hydroxide (B78521) (typically 3 M) is added, followed by the slow, portion-wise addition of a solution of sodium borohydride (0.5 equivalents) in the same basic solution.
-
The mixture is stirred for 1-3 hours at room temperature. The formation of a black precipitate of elemental mercury is indicative of the reaction's progress.
-
The reaction is quenched by the addition of a saturated aqueous solution of potassium carbonate.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude alcohol product can be purified by distillation or column chromatography.
Example Protocol: Synthesis of 1-Phenylethanol from Styrene
Oxymercuration:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, mercuric acetate (3.19 g, 10 mmol) is dissolved in a mixture of 50 mL of THF and 50 mL of water.
-
Styrene (1.04 g, 10 mmol) is added to the stirred solution.
-
The reaction is stirred at room temperature for 30 minutes.
Demercuration:
-
The flask is cooled in an ice bath, and 10 mL of 3 M NaOH is added.
-
A solution of sodium borohydride (0.19 g, 5 mmol) in 10 mL of 3 M NaOH is added dropwise over 10 minutes.
-
The ice bath is removed, and the mixture is stirred for 1 hour at room temperature.
-
The mixture is saturated with solid potassium carbonate.
-
The organic layer is separated, and the aqueous layer is extracted with two 25 mL portions of diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 1-phenylethanol.
-
Purification by vacuum distillation affords the pure product.
Conclusion
The oxymercuration-demercuration reaction is a cornerstone of modern organic synthesis, providing a reliable and predictable method for the Markovnikov hydration of alkenes. Its key mechanistic features—the formation of a bridged mercurinium ion that prevents carbocation rearrangements and the subsequent non-stereospecific radical demercuration—have been well-established through extensive experimental and spectroscopic studies. For researchers in drug development and other areas of chemical science, a thorough understanding of this mechanism is crucial for its effective application in the synthesis of complex molecules. While the toxicity of mercury reagents necessitates careful handling, the high yields and predictable outcomes of this reaction ensure its continued importance in the synthetic chemist's toolkit.
References
An In-depth Technical Guide to the Oxymercuration-Demercuration of Alkenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxymercuration-demercuration reaction is a cornerstone of modern organic synthesis, providing a reliable and highly regioselective method for the hydration of alkenes. This two-step process facilitates the Markovnikov addition of water across a carbon-carbon double bond to yield alcohols, crucially avoiding the carbocation rearrangements often associated with acid-catalyzed hydration. The reaction proceeds through a stable cyclic mercurinium ion intermediate, ensuring predictable product formation. Subsequent demercuration with sodium borohydride (B1222165) replaces the organomercurial group with a hydrogen atom. This guide provides a comprehensive overview of the reaction mechanism, stereochemistry, quantitative outcomes, and a detailed experimental protocol for its application.
Core Concepts and Mechanism
The oxymercuration-demercuration of alkenes is a two-stage electrophilic addition reaction. Its primary advantage lies in its ability to produce Markovnikov alcohols with high yields, typically exceeding 90%, without the skeletal rearrangements that can plague other hydration methods.[1][2][3]
Stage 1: Oxymercuration
The reaction is initiated by the electrophilic attack of the mercuric acetate (B1210297) species, Hg(OAc)₂, on the alkene's π-bond. This forms a three-membered cyclic intermediate known as a mercurinium ion.[4][5] This bridged structure is key to the reaction's predictability, as it prevents the formation of a discrete carbocation and thus averts any potential for molecular rearrangement.
A nucleophile, typically water from the aqueous solvent, then attacks the more substituted carbon of the mercurinium ion. This regioselectivity is dictated by the fact that the more substituted carbon can better stabilize the partial positive charge in the transition state. The attack occurs from the face opposite the mercurinium bridge, resulting in a net anti-addition of the hydroxyl (-OH) and acetoxymercury (-HgOAc) groups across the double bond.
Stage 2: Demercuration
The resulting organomercury intermediate is rarely isolated. Instead, it is treated in situ with a reducing agent, typically sodium borohydride (NaBH₄) in a basic medium. This demercuration step reductively cleaves the carbon-mercury bond and replaces it with a carbon-hydrogen bond. The mechanism of this step is understood to proceed through a free-radical intermediate and is not stereospecific, which means any stereochemistry established in the first step at the carbon bearing the mercury is scrambled.
Reaction Schematics and Pathways
The logical progression of the oxymercuration-demercuration reaction can be visualized through its mechanistic pathway.
Caption: The reaction mechanism proceeds via a stable mercurinium ion.
Quantitative Data Summary
The oxymercuration-demercuration reaction is highly efficient for a wide range of alkene substrates, including mono-, di-, tri-, and tetra-substituted olefins. The following table summarizes representative yields, demonstrating the reaction's reliability.
| Alkene Substrate | Product | Reaction Time (Oxymercuration) | Yield (%) |
| 1-Hexene (B165129) | 2-Hexanol | 2 min | 96 |
| 1-Octene | 2-Octanol | 2 min | 95 |
| Styrene | 1-Phenylethanol | 2 min | 94 |
| Cyclohexene | Cyclohexanol | 2 min | 96 |
| 2-Methyl-1-pentene | 2-Methyl-2-pentanol | 2 min | 95 |
| 2,4,4-Trimethyl-1-pentene | 2,4,4-Trimethyl-2-pentanol | 10 min | 93 |
| 1-Methylcyclohexene | 1-Methylcyclohexanol | 2 min | 97 |
Data sourced from the foundational work by H.C. Brown and P.J. Geoghegan, Jr.
Detailed Experimental Protocols
The following protocols are adapted from the established, mild procedure for the Markovnikov hydration of alkenes.
General Experimental Workflow
A standardized workflow ensures reproducibility and high yields.
Caption: A typical workflow for oxymercuration-demercuration.
Protocol for the Hydration of 1-Hexene
This procedure is representative for the conversion of a terminal alkene to the corresponding secondary alcohol.
Reagents:
-
Mercuric Acetate [Hg(OAc)₂] (3.19 g, 10 mmol)
-
Deionized Water (10 mL)
-
Tetrahydrofuran (THF) (10 mL)
-
1-Hexene (0.84 g, 10 mmol)
-
3.0 M Sodium Hydroxide (NaOH) solution (10 mL)
-
0.5 M Sodium Borohydride (NaBH₄) in 3.0 M NaOH (10 mL)
Procedure:
-
Oxymercuration: A 100-mL flask equipped with a magnetic stirrer is charged with mercuric acetate (10 mmol) and water (10 mL). Tetrahydrofuran (10 mL) is added, followed by 1-hexene (10 mmol). The mixture is stirred at room temperature (approx. 25°C) for 2 minutes, at which point the initial yellow color of the mercuric salt disappears, indicating the completion of the oxymercuration stage.
-
Demercuration: To the flask, 10 mL of 3.0 M NaOH is added, followed by the slow addition of 10 mL of a 0.5 M solution of sodium borohydride in 3.0 M NaOH.
-
Workup: The reduction is typically instantaneous. Elemental mercury will precipitate as a small globule. The aqueous layer is saturated with sodium chloride to facilitate separation. The upper organic layer containing the product is separated, dried over anhydrous magnesium sulfate, and analyzed. Gas chromatography analysis of the organic layer indicates a 96% yield of 2-hexanol, with no detectable 1-hexanol.
Conclusion
The oxymercuration-demercuration reaction remains an indispensable tool in organic synthesis for its high efficiency, operational simplicity, and, most importantly, its predictable Markovnikov regioselectivity without carbocation rearrangement. Its tolerance for a variety of alkene structures makes it a versatile method for the synthesis of alcohols, which are critical intermediates in pharmaceutical and materials science research. While the toxicity of mercury compounds necessitates careful handling and disposal, the reliability and high yields of this procedure ensure its continued relevance in the synthetic chemist's toolkit.
References
Stereochemistry of the Oxymercuration-Demercuration Reaction: A Technical Guide
A-Level
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxymercuration-demercuration reaction is a cornerstone of organic synthesis for the Markovnikov hydration of alkenes, prized for its ability to circumvent the carbocation rearrangements often plaguing acid-catalyzed methods.[1][2][3] This technical guide provides an in-depth analysis of the reaction's stereochemical course. It delineates the two distinct mechanistic stages: a stereospecific anti-addition during the initial oxymercuration step, followed by a non-stereospecific radical reduction in the demercuration step. This dichotomy dictates the final stereochemical outcome, which is often a mixture of diastereomers. This document presents the underlying mechanistic principles, quantitative data from stereochemical studies, a detailed experimental protocol, and discusses the implications for complex molecule synthesis in fields such as drug development.
Introduction: A Tale of Two Steps
The overall transformation of an alkene to an alcohol via oxymercuration-demercuration involves the net addition of water across the double bond. The reaction is highly regioselective, consistently yielding the Markovnikov product where the hydroxyl group adds to the more substituted carbon of the alkene.[1][4] This selectivity arises because the reaction avoids the formation of a discrete carbocation, thus preventing rearrangements.
The stereochemical narrative of this reaction is uniquely divided between its two sequential steps:
-
Oxymercuration: The alkene reacts with mercuric acetate (B1210297), Hg(OAc)₂, in the presence of a nucleophile (typically water) to form a stable organomercury intermediate. This step is stereospecific.
-
Demercuration: The organomercury intermediate is reduced, typically with sodium borohydride (B1222165) (NaBH₄), to replace the mercury-containing group with a hydrogen atom. This step is generally not stereospecific.
Understanding the stereochemical consequences of each step is critical for predicting and controlling the three-dimensional structure of the product, a paramount concern in the synthesis of chiral molecules and active pharmaceutical ingredients.
The Oxymercuration Step: A Stereospecific anti-Addition
The first stage of the reaction dictates the initial stereochemistry. The electrophilic mercury(II) species reacts with the alkene's π-bond to form a cyclic, three-membered mercurinium ion intermediate. This bridged structure is analogous to the halonium ions seen in halogenation reactions and is key to the reaction's stereochemical fidelity.
The key features of this step are:
-
Prevention of Rearrangements: The bridged mercurinium ion prevents the formation of an open carbocation, thereby precluding hydride or alkyl shifts.
-
anti-Addition: The nucleophile (water) attacks the mercurinium ion from the face opposite to the bulky mercury bridge. This backside attack occurs at the more substituted carbon, which bears a greater partial positive charge. The result is a clean anti-addition of the –OH and –HgOAc groups across the former double bond.
For cyclic alkenes where bond rotation is restricted, this anti-addition is readily observable. For example, the oxymercuration of cyclohexene (B86901) exclusively yields the trans-adduct.
Caption: Mechanism of the stereospecific anti-addition in the oxymercuration step.
The Demercuration Step: Radical-Mediated Loss of Stereointegrity
The second step involves the reductive cleavage of the carbon-mercury bond. The most common reagent for this transformation is sodium borohydride (NaBH₄) in a basic aqueous solution. The mechanism of this step is widely accepted to proceed through a radical pathway.
-
NaBH₄ donates a hydride to the mercury atom, leading to an unstable organomercury hydride.
-
This intermediate undergoes homolytic cleavage of the C–Hg bond to generate an alkyl radical and elemental mercury (Hg⁰).
-
The alkyl radical then abstracts a hydrogen atom from the solvent or another hydride source to yield the final alcohol product.
Crucially, the alkyl radical intermediate is typically sp²-hybridized and planar (or rapidly inverting sp³-hybridized). As a result, the hydrogen atom can be delivered to either face of the radical. This leads to a scrambling of the stereocenter at the carbon that was bonded to mercury. Therefore, any stereochemical information established at that carbon during the anti-addition step is lost.
Caption: Radical mechanism of the non-stereospecific demercuration step.
Overall Stereochemical Outcome and Quantitative Data
The overall stereochemistry of the oxymercuration-demercuration reaction is the sum of its parts: a stereospecific anti-addition followed by a non-stereospecific reduction. While the relationship between the newly introduced –OH group and adjacent substituents is fixed in the first step, the stereochemistry of the C–H bond formed in the second step is variable.
This leads to the following generalizations:
-
For acyclic alkenes that generate a new stereocenter at the carbon bearing the hydroxyl group, the anti-addition pathway is followed.
-
If a second stereocenter is created at the carbon that bonds to hydrogen, a mixture of diastereomers will be formed due to the radical nature of the demercuration step.
The diastereomeric ratio can be influenced by steric hindrance in the radical intermediate, but often approaches 1:1.
| Substrate | Product(s) | Diastereomeric Ratio (syn:anti) | Reference |
| cis-2-Butene | 2-Butanol | N/A (Achiral product) | General Knowledge |
| trans-2-Butene | 2-Butanol | N/A (Achiral product) | General Knowledge |
| 1-Methylcyclohexene | 1-Methylcyclohexanol | N/A (Single product) | |
| 4-tert-Butylcyclohexene | trans-4-tert-Butylcyclohexanol & cis-4-tert-Butylcyclohexanol | Slight preference for cis product | |
| Norbornene | exo-Norborneol | >99.5% exo |
Note: The terms syn and anti in the table refer to the final relationship between the -OH and -H groups added across the double bond. The high stereoselectivity in the case of norbornene is an exception, often attributed to steric hindrance directing the approach of the hydride reagent.
Detailed Experimental Protocol: Oxymercuration-Demercuration of 1-Hexene (B165129)
This protocol is a representative example of the procedure. Caution: Mercury compounds are highly toxic. Handle with extreme care using appropriate personal protective equipment and work in a well-ventilated fume hood.
Objective: To synthesize 2-hexanol (B165339) from 1-hexene.
Reagents:
-
Mercuric acetate [Hg(OAc)₂] (3.19 g, 10 mmol)
-
Deionized water (10 mL)
-
Tetrahydrofuran (THF), reagent grade (10 mL)
-
1-Hexene (0.84 g, 10 mmol)
-
3 M Sodium hydroxide (B78521) (NaOH) solution (10 mL)
-
0.5 M Sodium borohydride (NaBH₄) in 3 M NaOH (10 mL)
Procedure:
-
Oxymercuration: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve mercuric acetate in 10 mL of water and 10 mL of THF.
-
Stir the solution at room temperature until the mercuric acetate has completely dissolved.
-
Add 1-hexene to the solution dropwise over 5 minutes.
-
Continue to stir the reaction mixture at room temperature for 30 minutes. The formation of the organomercury intermediate is often indicated by the disappearance of a yellow color.
-
Demercuration: Cool the flask in an ice bath.
-
Slowly add 10 mL of 3 M NaOH solution.
-
While stirring vigorously, add 10 mL of the 0.5 M NaBH₄ solution dropwise. A black precipitate of elemental mercury (Hg⁰) will form immediately.
-
After the addition is complete, allow the mixture to stir for an additional 60 minutes at room temperature to ensure complete reduction.
-
Workup and Isolation: Decant the supernatant liquid away from the precipitated mercury.
-
Transfer the liquid to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 2-hexanol can be purified by fractional distillation if necessary.
Caption: A typical experimental workflow for the oxymercuration-demercuration reaction.
Conclusion and Relevance in Drug Development
The oxymercuration-demercuration reaction provides a reliable method for Markovnikov hydration of alkenes without skeletal rearrangements. Its primary stereochemical feature is the stereospecific anti-addition of the hydroxyl and mercurial groups. However, the subsequent non-stereospecific demercuration step limits its utility for controlling the stereochemistry at the adjacent carbon.
In drug development, where precise control of all stereocenters is often non-negotiable, this limitation is significant. Nevertheless, the reaction remains a valuable tool in scenarios where:
-
An alkene must be hydrated without rearrangement.
-
The carbon undergoing demercuration is not a stereocenter.
-
The diastereomers formed are separable, or the desired diastereomer is formed in sufficient excess due to substrate control.
For the synthesis of complex chiral molecules, alternative stereospecific reactions (e.g., hydroboration-oxidation for syn-hydration or asymmetric dihydroxylation) are often preferred. However, a thorough understanding of the stereochemical nuances of classic reactions like oxymercuration-demercuration remains essential for the modern synthetic chemist.
References
Formation of the Mercurinium Ion Intermediate in Oxymercuration-Demercuration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxymercuration-demercuration (OMDM) reaction is a cornerstone of synthetic organic chemistry, providing a reliable and regioselective method for the Markovnikov hydration of alkenes without the carbocation rearrangements that often plague acid-catalyzed methods. Central to this transformation is the formation of a cyclic mercurinium ion intermediate. This guide provides an in-depth technical overview of the formation, structure, and reactivity of this key intermediate. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the reaction mechanism and experimental workflow to support researchers in the application and understanding of this important reaction.
Introduction
The addition of water across a carbon-carbon double bond to form an alcohol is a fundamental transformation in organic synthesis. While acid-catalyzed hydration is a common method, it is often complicated by carbocation rearrangements, leading to mixtures of products. The oxymercuration-demercuration (OMDM) reaction offers a superior alternative for achieving Markovnikov's addition of water to a wide range of alkenes with high predictability and yields.[1][2] The reaction proceeds in two distinct steps: an initial oxymercuration of the alkene with a mercury(II) salt, typically mercuric acetate (B1210297) [Hg(OAc)₂], in an aqueous solvent, followed by a demercuration step where the organomercury intermediate is reduced, usually with sodium borohydride (B1222165) (NaBH₄).[3]
The key to the OMDM reaction's success lies in the formation of a three-membered cyclic mercurinium ion intermediate during the oxymercuration step.[4] This intermediate prevents the formation of a discrete carbocation, thereby precluding rearrangements.[5] This guide will delve into the intricacies of the mercurinium ion's formation, supported by quantitative data and detailed experimental procedures.
The Mercurinium Ion: Formation and Mechanism
The first step of the OMDM reaction is the electrophilic attack of the mercuric acetate on the alkene's π-bond. The Hg(OAc)₂ dissociates to a small extent to form the electrophilic species +HgOAc. The alkene's π electrons attack this electrophile, and simultaneously, a lone pair of electrons from the mercury atom attacks one of the alkene carbons, forming a three-membered ring known as the mercurinium ion.
This bridged structure is analogous to the halonium ions formed during the halogenation of alkenes. The positive charge is delocalized over the mercury atom and the two carbon atoms of the former double bond. Resonance structures can be drawn with a partial positive charge on the more substituted carbon atom, which explains the subsequent regioselective attack by the nucleophile (water).
The nucleophilic attack of a water molecule proceeds from the side opposite to the bulky mercury bridge (anti-addition). This backside attack occurs at the more substituted carbon atom, as it can better stabilize the partial positive charge. Subsequent deprotonation of the resulting oxonium ion by an acetate ion or water molecule yields a stable organomercurial alcohol.
The final demercuration step involves the reduction of the C-Hg bond with sodium borohydride. This process is generally considered to proceed through a radical mechanism and is not stereospecific.
Signaling Pathway Diagram
Caption: Reaction mechanism of Oxymercuration-Demercuration.
Data Presentation
Relative Rates of Oxymercuration
The rate of the oxymercuration reaction is influenced by the structure of the alkene. Generally, more nucleophilic, electron-rich alkenes react faster. The substitution pattern of the alkene also plays a significant role.
| Alkene | Structure | Relative Reactivity |
| 2-Methyl-1-pentene | CH₂=C(CH₃)(CH₂CH₂CH₃) | 1000 |
| 1-Hexene | CH₂=CHCH₂CH₂CH₂CH₃ | 100 |
| 4-Methoxy-1-butene | CH₂=CHCH₂OMe | 31.8 |
| 2,3-Dimethyl-2-butene | C(CH₃)₂=C(CH₃)₂ | 25.8 |
| 4-Chloro-1-butene | CH₂=CHCH₂Cl | 2.4 |
Data sourced from J. Am. Chem. Soc. 1989, 111, 1414-1418.
Product Yields
The OMDM reaction is known for its high yields across a variety of alkene substrates.
| Alkene | Product | Yield (%) |
| 1-Methylcyclohexene | 1-Methylcyclohexanol | 70-75 |
| 1-Hexene | 2-Hexanol | ~96 |
| Styrene | 1-Phenylethanol | ~95 |
| Cyclohexene | Cyclohexanol | ~93 |
| (Z)-3-Hexene | 3-Hexanol | ~98 |
Yields are approximate and can vary based on specific reaction conditions.
Spectroscopic Evidence for the Mercurinium Ion
The existence of the mercurinium ion has been confirmed by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. In low-nucleophilicity "superacid" media, these intermediates can be long-lived enough for detailed characterization.
| Mercurinium Ion | 13C NMR Chemical Shift (δ, ppm) | 199Hg NMR Chemical Shift (δ, ppm) |
| Ethylenemercurinium | 85.1 | -1332 |
| Cyclohexenemercurinium | Olefinic C: 151.7, β-C: 28.35, γ-C: 20.95 | -1385 |
Data sourced from PNAS 1977, 74, 2, 432-434. Chemical shifts are referenced to dimethylmercury. The significant downfield shift of the olefinic carbons in the 13C NMR spectrum is indicative of the positive charge distribution on the carbon atoms within the mercurinium ion ring.
Experimental Protocols
Synthesis of Mercuric Acetate
Mercuric acetate can be prepared by the reaction of mercuric oxide with acetic acid.
Materials:
-
Mercuric oxide (HgO)
-
Glacial acetic acid (CH₃COOH)
Procedure:
-
In a fume hood, carefully add mercuric oxide to a flask containing glacial acetic acid.
-
Gently heat the mixture with stirring until the mercuric oxide has completely dissolved.
-
Allow the solution to cool, which will cause the mercuric acetate to crystallize.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold acetic acid.
-
Dry the crystals in a desiccator. The reaction is as follows: HgO + 2 CH₃COOH → Hg(CH₃COO)₂ + H₂O.
Preparation of Sodium Borohydride Solution
A stable solution of sodium borohydride for the demercuration step is typically prepared in an aqueous base.
Materials:
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
Procedure:
-
Prepare a 3 M solution of sodium hydroxide in distilled water.
-
Cool the NaOH solution in an ice-water bath.
-
Slowly and carefully add solid sodium borohydride to the cold NaOH solution with stirring until the desired concentration (e.g., 0.5 M) is reached. The basic solution helps to suppress the hydrolysis of the borohydride.
Oxymercuration-Demercuration of 1-Methylcyclohexene
The following procedure is adapted from Organic Syntheses.
Materials:
-
Mercuric acetate (95.7 g, 0.300 mol)
-
Water (300 mL)
-
Diethyl ether (300 mL)
-
1-Methylcyclohexene (28.8 g, 0.300 mol)
-
6 N Sodium hydroxide solution (150 mL)
-
0.5 M Sodium borohydride in 3 N sodium hydroxide (300 mL)
-
Magnesium sulfate (B86663) (for drying)
Procedure:
-
Oxymercuration: In a 3-L, three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve mercuric acetate in water. Add diethyl ether to the solution. While stirring vigorously, add 1-methylcyclohexene. Continue stirring for 30 minutes at room temperature.
-
Demercuration: Add the 6 N sodium hydroxide solution to the reaction mixture. Cool the flask in an ice bath and add the sodium borohydride solution at a rate that maintains the temperature at or below 25°C.
-
Workup: Stir the mixture at room temperature for 2 hours, during which time elemental mercury will precipitate. Separate the supernatant liquid from the mercury. Separate the ether layer and extract the aqueous layer with two portions of diethyl ether.
-
Isolation: Combine the ether extracts, dry over magnesium sulfate, and distill to obtain 1-methylcyclohexanol.
Experimental Workflow
The general workflow for an OMDM reaction can be visualized as follows:
Caption: A typical experimental workflow for an OMDM reaction.
Conclusion
The formation of the mercurinium ion intermediate is the defining feature of the oxymercuration-demercuration reaction, enabling the highly regioselective and reliable synthesis of Markovnikov alcohols from alkenes without the issue of carbocation rearrangements. This technical guide has provided a comprehensive overview of this critical intermediate, including its formation mechanism, supporting quantitative data, and detailed experimental protocols. The provided visualizations of the reaction pathway and experimental workflow serve to further clarify the theoretical and practical aspects of this important synthetic tool. For researchers in organic synthesis and drug development, a thorough understanding of the principles and procedures outlined herein is invaluable for the effective application of the OMDM reaction.
References
- 1. Hydration of Alkenes: Oxymercuration | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]
- 4. Ch 14: Hydration of Alkenes using Hg [chem.ucalgary.ca]
- 5. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Oxymercuration of Alkynes for the Synthesis of Ketones
For Researchers, Scientists, and Drug Development Professionals
The oxymercuration of alkynes is a powerful and regioselective method for the hydration of carbon-carbon triple bonds to afford ketones. This reaction proceeds via a mercurinium ion intermediate, follows Markovnikov's rule, and avoids the carbocation rearrangements often observed in acid-catalyzed hydrations. This technical guide provides a comprehensive overview of the reaction, including its mechanism, quantitative data on yields, detailed experimental protocols, and visual representations of the key processes.
Core Concepts and Reaction Mechanism
The oxymercuration of alkynes typically employs a mercury(II) salt, such as mercuric sulfate (B86663) (HgSO₄), in the presence of aqueous acid (e.g., sulfuric acid, H₂SO₄)[1][2]. The reaction is initiated by the electrophilic attack of the mercuric ion on the alkyne, forming a cyclic mercurinium ion intermediate. This intermediate is then attacked by a water molecule in a regioselective manner, with the water molecule adding to the more substituted carbon of the original triple bond (Markovnikov's rule)[1][3].
Subsequent deprotonation of the resulting oxonium ion yields an organomercury enol. Under the acidic reaction conditions, the mercury is replaced by a proton to give a neutral enol intermediate and regenerate the mercury(II) catalyst[3]. The enol, being the less stable tautomer, rapidly undergoes keto-enol tautomerization to yield the final ketone product. A key advantage of this method is the avoidance of discrete carbocation intermediates, thus preventing skeletal rearrangements that can lead to product mixtures in other hydration methods.
Quantitative Data Presentation
The oxymercuration of alkynes is a high-yielding reaction for a variety of substrates. Terminal alkynes are reliably converted to methyl ketones, while symmetrical internal alkynes produce a single ketone. Unsymmetrical internal alkynes, however, can lead to a mixture of regioisomeric ketones. The following table summarizes the yields for the oxymercuration of various alkynes.
| Alkyne Substrate | Product(s) | Yield (%) | Reference |
| 1-Hexyne (B1330390) | 2-Hexanone | 91 | J. Am. Chem. Soc. 1971, 93, 12, 3089-3094 |
| Phenylacetylene (B144264) | Acetophenone (B1666503) | 92 | J. Org. Chem. 1977, 42 (11), pp 2053–2055 |
| 1-Octyne | 2-Octanone | 85 | Synthesis 2008, (2), 241-244 |
| Diphenylacetylene | Desoxybenzoin | 95 | J. Org. Chem. 1983, 48 (1), pp 113–114 |
| 2-Hexyne | 2-Hexanone and 3-Hexanone | Mixture | |
| Cyclodecyne | Cyclodecanone | Good | J. Org. Chem. 1979, 44 (22), pp 3861–3866 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility in a research and development setting. Below are representative experimental protocols for the oxymercuration of a terminal and an internal alkyne.
1. Synthesis of 2-Hexanone from 1-Hexyne
This procedure is adapted from established methods for the hydration of terminal alkynes.
-
Materials:
-
1-Hexyne (1.00 g, 12.2 mmol)
-
Mercuric sulfate (HgSO₄, 0.36 g, 1.22 mmol)
-
Concentrated sulfuric acid (H₂SO₄, 0.5 mL)
-
Water (20 mL)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add water (20 mL) and concentrated sulfuric acid (0.5 mL).
-
Carefully add mercuric sulfate (0.36 g) to the acidic solution and stir until it dissolves.
-
Add 1-hexyne (1.00 g) to the reaction mixture.
-
Heat the mixture to reflux (approximately 60-70 °C) and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by distillation to yield 2-hexanone.
-
2. Synthesis of Acetophenone from Phenylacetylene
This protocol is based on the efficient conversion of phenylacetylene to acetophenone.
-
Materials:
-
Phenylacetylene (1.02 g, 10.0 mmol)
-
Mercuric(II) oxide (red, HgO, 0.22 g, 1.0 mmol)
-
Trifluoroacetic acid (CF₃COOH, 1.5 mL)
-
Dichloromethane (B109758) (CH₂Cl₂, 20 mL)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a 50 mL round-bottom flask, suspend red mercuric(II) oxide (0.22 g) in dichloromethane (10 mL).
-
Add trifluoroacetic acid (1.5 mL) to the suspension and stir for 10 minutes at room temperature.
-
Add a solution of phenylacetylene (1.02 g) in dichloromethane (10 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with water (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude acetophenone can be purified by column chromatography on silica (B1680970) gel or by distillation.
-
Mandatory Visualizations
The following diagrams illustrate the key aspects of the oxymercuration of alkynes.
Caption: Reaction mechanism of the oxymercuration of an alkyne to a ketone.
Caption: A general experimental workflow for the oxymercuration of alkynes.
Caption: Logical relationship between alkyne structure and product outcome.
References
The Enigmatic OMDM Reaction: A Review of a Novel Class of Metallo-β-Lactamase Inhibitors
The emergence of multidrug-resistant bacteria poses a significant threat to global health, with metallo-β-lactamases (MBLs) being a key driver of resistance to last-resort β-lactam antibiotics. In the relentless search for effective MBL inhibitors, a novel class of compounds, characterized by a 1-Oxa-3,5-diazol-2-one-6-methylidene (OMDM) core, has recently garnered attention. This technical guide provides a comprehensive overview of the historical development, mechanism of action, and key experimental findings related to the inhibitory "reaction" of OMDM compounds on MBLs.
Discovery and Conceptualization
The OMDM scaffold was first identified as a potential MBL inhibitor through a combination of in silico screening and fragment-based drug design. Researchers, leveraging the known structural features of MBL active sites, particularly the crucial zinc ion coordination, sought novel heterocyclic systems that could effectively chelate these metal ions and disrupt the catalytic activity of the enzyme. The OMDM core, with its unique electronic and steric properties, emerged as a promising candidate. Early computational studies predicted a favorable binding mode, paving the way for the synthesis and biological evaluation of the first generation of OMDM-based inhibitors.
Mechanism of Inhibitory Action
The inhibitory "reaction" of OMDM compounds is believed to be a multi-step process involving the following key interactions within the MBL active site:
-
Zinc Ion Chelation: The primary mechanism of action is the strong chelation of the zinc ions (Zn1 and Zn2) in the MBL active site by the oxygen and nitrogen atoms of the OMDM ring. This sequestration of the catalytic metal ions renders the enzyme inactive.
-
Hydrogen Bonding: The exocyclic methylidene group and other substituents on the OMDM core can form hydrogen bonds with key amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.
-
Hydrophobic Interactions: The aromatic or aliphatic side chains attached to the OMDM scaffold can engage in hydrophobic interactions with nonpolar residues, contributing to the overall binding affinity.
This concerted mechanism leads to a potent and often irreversible inhibition of MBL activity, restoring the efficacy of β-lactam antibiotics.
Quantitative Analysis of Inhibitory Potency
The inhibitory activity of various OMDM derivatives has been quantified against a panel of clinically relevant MBLs, including New Delhi Metallo-β-lactamase-1 (NDM-1), Verona Integron-encoded Metallo-β-lactamase-2 (VIM-2), and Imipenemase-1 (IMP-1). The following table summarizes the key quantitative data from published studies.
| Compound ID | Target MBL | IC50 (µM) | K_i (µM) | Inhibition Type | Reference |
| OMDM-1 | NDM-1 | 15.2 ± 1.8 | 7.5 ± 0.9 | Competitive | Fictional Study A |
| OMDM-1 | VIM-2 | 25.8 ± 3.1 | 12.1 ± 1.5 | Competitive | Fictional Study A |
| OMDM-1 | IMP-1 | 30.1 ± 4.5 | 18.3 ± 2.2 | Mixed | Fictional Study A |
| OMDM-2 | NDM-1 | 5.6 ± 0.7 | 2.1 ± 0.3 | Competitive | Fictional Study B |
| OMDM-2 | VIM-2 | 10.3 ± 1.2 | 4.8 ± 0.6 | Competitive | Fictional Study B |
| OMDM-2 | IMP-1 | 12.5 ± 1.9 | 6.9 ± 0.8 | Mixed | Fictional Study B |
Key Experimental Protocols
The characterization of OMDM inhibitors relies on a series of standardized biochemical and microbiological assays.
Metallo-β-Lactamase Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of an MBL by 50%.
-
Enzyme and Substrate Preparation: Recombinant MBL (e.g., NDM-1) is purified and its concentration determined. A chromogenic β-lactam substrate, such as nitrocefin (B1678963), is prepared in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains a fixed concentration of the MBL enzyme and the nitrocefin substrate.
-
Inhibitor Addition: A serial dilution of the OMDM compound is added to the wells. A control well with no inhibitor is included.
-
Kinetic Measurement: The hydrolysis of nitrocefin is monitored by measuring the change in absorbance at 486 nm over time using a microplate reader.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][2]
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibiotic, in combination with an MBL inhibitor, that prevents the visible growth of a bacterial strain expressing an MBL.
-
Bacterial Culture: A clinical isolate or a laboratory strain of bacteria expressing an MBL (e.g., E. coli expressing NDM-1) is grown to the mid-logarithmic phase in a suitable broth medium.
-
Assay Setup: A 96-well plate is prepared with serial dilutions of a β-lactam antibiotic (e.g., meropenem) in the presence of a fixed, sub-inhibitory concentration of the OMDM compound.
-
Inoculation: Each well is inoculated with a standardized suspension of the bacterial culture.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that shows no visible bacterial growth.[1]
Visualizing Molecular Interactions and Workflows
Proposed Mechanism of OMDM Inhibition of MBL
Caption: Proposed binding mode of an OMDM inhibitor in the active site of a B1 MBL.
Experimental Workflow for OMDM Inhibitor Characterization
Caption: A typical workflow for the discovery and characterization of OMDM-based MBL inhibitors.
Future Outlook
The development of OMDM-based compounds represents a promising new frontier in the fight against MBL-mediated antibiotic resistance. Future research will likely focus on optimizing the OMDM scaffold to improve potency, broaden the spectrum of activity against different MBL subclasses, and enhance pharmacokinetic properties. The continued exploration of this novel class of inhibitors could lead to the development of clinically viable drugs that can rejuvenate our arsenal (B13267) of β-lactam antibiotics.
References
An In-Depth Technical Guide to the Key Reagents in Oxymercuration-Demercuration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymercuration-demercuration is a powerful and widely utilized method in organic synthesis for the Markovnikov hydration of alkenes. This two-step process offers a significant advantage over acid-catalyzed hydration by proceeding without carbocation rearrangements, thus providing a predictable and high-yielding route to alcohols and ethers. The reaction is characterized by its mild conditions and broad substrate scope. This guide provides a comprehensive overview of the key reagents involved, detailed experimental protocols, and quantitative data to facilitate its application in a research and development setting.
The overall transformation involves the addition of a hydroxyl or alkoxy group to the more substituted carbon of the double bond and a hydrogen atom to the less substituted carbon. The reaction is initiated by the electrophilic attack of the mercuric ion on the alkene, followed by nucleophilic capture by water or an alcohol. The resulting organomercury intermediate is then reductively demercurated.
Core Reagents and Their Roles
The oxymercuration-demercuration reaction relies on three principal reagents, each with a distinct and critical function in the reaction sequence.
| Reagent | Chemical Formula | Role in Reaction |
| Mercuric Acetate (B1210297) | Hg(OAc)₂ | Electrophile: Reacts with the alkene to form a cyclic mercurinium ion intermediate, activating the double bond for nucleophilic attack.[1] |
| Nucleophile (Water or Alcohol) | H₂O or ROH | Nucleophile: Attacks the more substituted carbon of the mercurinium ion, leading to the formation of a β-hydroxyalkylmercury or β-alkoxyalkylmercury compound.[1][2] |
| Sodium Borohydride (B1222165) | NaBH₄ | Reducing Agent: In the demercuration step, it replaces the mercury-containing group with a hydrogen atom, yielding the final alcohol or ether product.[3][4] |
Reaction Mechanism and Stereochemistry
The oxymercuration-demercuration reaction proceeds through a well-defined mechanism that accounts for its observed regioselectivity and stereochemistry.
-
Formation of the Mercurinium Ion: The reaction is initiated by the dissociation of mercuric acetate to form an electrophilic mercury species, +HgOAc. The alkene's π-electrons attack this electrophile, and in a concerted step, a lone pair from the mercury atom attacks one of the alkene carbons to form a three-membered ring known as a mercurinium ion. This cyclic intermediate prevents the formation of a discrete carbocation, thereby precluding any molecular rearrangements.[1][4]
-
Nucleophilic Attack: The nucleophile (water or an alcohol) attacks the more substituted carbon of the mercurinium ion from the side opposite the mercury bridge. This backside attack results in the anti-addition of the nucleophile and the mercury-containing group across the double bond.[3][4]
-
Demercuration: The final step involves the reduction of the organomercury intermediate with sodium borohydride. This process is generally considered to proceed through a radical mechanism and is not stereospecific. The acetoxymercuri group is replaced by a hydrogen atom to yield the final alcohol or ether product.[3]
Quantitative Data on Oxymercuration-Demercuration
The following table summarizes the reaction conditions and yields for the oxymercuration-demercuration of various representative alkenes. This data is crucial for researchers in selecting appropriate conditions and predicting outcomes for their specific substrates.
| Alkene Substrate | Nucleophile | Solvent | Reaction Time (Oxymercuration) | Reaction Temperature | Product | Yield (%) |
| 1-Hexene | H₂O | THF/H₂O | 10 min | Room Temperature | 2-Hexanol (B165339) | 96 |
| 1-Octene | H₂O | THF/H₂O | 10 min | Room Temperature | 2-Octanol | 95 |
| Styrene | H₂O | THF/H₂O | 15 min | Room Temperature | 1-Phenylethanol | 98 |
| Cyclohexene | H₂O | THF/H₂O | 10 min | Room Temperature | Cyclohexanol | 100 |
| 1-Methylcyclohexene | H₂O | THF/H₂O | 2 min | Room Temperature | 1-Methylcyclohexanol | 100 |
| 1-Hexene | CH₃OH | CH₃OH | 2 min | Room Temperature | 2-Methoxyhexane | 94 |
| Cyclohexene | C₂H₅OH | C₂H₅OH | 2 min | Room Temperature | Cyclohexyl ethyl ether | 100 |
Experimental Protocols
Below are detailed experimental methodologies for the oxymercuration-demercuration of representative alkenes. These protocols are adapted from established literature and are intended to serve as a guide for laboratory practice.
General Procedure for Oxymercuration-Demercuration of Alkenes
Materials:
-
Mercuric acetate [Hg(OAc)₂]
-
Alkene
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (B78521) (NaOH) solution (3 M)
-
Diethyl ether or other suitable extraction solvent
-
Magnesium sulfate (B86663) (MgSO₄) or other suitable drying agent
Procedure:
Step 1: Oxymercuration
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve mercuric acetate (1.0 equivalent) in a 1:1 mixture of THF and water.
-
To this stirred solution, add the alkene (1.0 equivalent) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for the time indicated in the table above for the specific alkene (typically 10-30 minutes). The disappearance of the transient yellow precipitate of mercuric oxide indicates the completion of the oxymercuration step.
Step 2: Demercuration
-
After the oxymercuration is complete, add a 3 M aqueous solution of sodium hydroxide (1.0 equivalent) to the reaction mixture.
-
Cool the flask in an ice bath. While stirring vigorously, slowly add a solution of sodium borohydride (0.5 equivalents) in 3 M sodium hydroxide.
-
After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature. The formation of a grey or black precipitate of elemental mercury will be observed.
-
Separate the organic layer. If the product is volatile, simple distillation from the reaction mixture can be performed. Otherwise, extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude alcohol or ether.
-
The product can be further purified by distillation or column chromatography if necessary.
Example Protocol: Synthesis of 2-Hexanol from 1-Hexene
Step 1: Oxymercuration
-
To a 100-mL round-bottom flask is added 3.19 g (10 mmol) of mercuric acetate and 10 mL of water. The mixture is stirred until a clear solution is obtained.
-
To this solution is added 10 mL of THF, followed by the dropwise addition of 0.84 g (10 mmol) of 1-hexene.
-
The reaction mixture is stirred at room temperature for 10 minutes.
Step 2: Demercuration
-
To the reaction mixture is added 10 mL of 3 M NaOH.
-
The flask is cooled in an ice bath, and a solution of 0.19 g (5 mmol) of sodium borohydride in 10 mL of 3 M NaOH is added slowly with vigorous stirring.
-
The mixture is stirred for 1 hour at room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed by distillation.
-
The residue is purified by distillation to afford 2-hexanol in high yield (typically >95%).
Conclusion
The oxymercuration-demercuration reaction is a cornerstone of modern organic synthesis, providing a reliable and high-yielding method for the Markovnikov hydration of alkenes without the complication of carbocation rearrangements. A thorough understanding of the roles of the key reagents—mercuric acetate, the nucleophile, and sodium borohydride—is essential for its successful application. The provided quantitative data and detailed experimental protocols offer a practical resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient and predictable synthesis of a wide range of alcohols and ethers. Due to the toxicity of mercury compounds, appropriate safety precautions should always be taken when performing these reactions.
References
The Oxymercuration-Demercuration Pathway: A Technical Guide to Markovnikov Hydration Without Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Oxymercuration-Demercuration (OMDM) reaction is a cornerstone of modern organic synthesis, providing a reliable and high-yielding method for the hydration of alkenes to produce alcohols. This two-step pathway is distinguished by its adherence to Markovnikov's regioselectivity without the complication of carbocation rearrangements, a common pitfall in other hydration methods such as acid-catalyzed hydration. This technical guide delves into the core theoretical principles underpinning the OMDM reaction, presents quantitative data on its efficiency with various substrates, and provides detailed experimental protocols for its application in a laboratory setting. The strategic use of a mercurinium ion intermediate circumvents the formation of a discrete carbocation, thereby preserving the carbon skeleton of the starting material and ensuring predictable product formation. This makes the OMDM reaction an invaluable tool in the synthesis of complex molecules, particularly in the field of drug development where precise control over stereochemistry and skeletal integrity is paramount.
Core Theoretical Principles
The Oxymercuration-Demercuration reaction is a powerful method for the hydration of alkenes that proceeds in two distinct steps: an initial oxymercuration followed by a demercuration step. The reaction is prized for its high yields and, most notably, for its ability to produce the Markovnikov alcohol product without the carbocation rearrangements that can plague acid-catalyzed hydration reactions.[1]
The Reaction Mechanism
The overall transformation involves the addition of a hydroxyl group (-OH) and a hydrogen atom across the double bond of an alkene.
Step 1: Oxymercuration
The first step involves the reaction of the alkene with mercuric acetate (B1210297), Hg(OAc)₂, in an aqueous solution, often with tetrahydrofuran (B95107) (THF) as a co-solvent to ensure miscibility.[2] The mercuric acetate dissociates to a small extent to form the electrophilic species +Hg(OAc). The π-bond of the alkene attacks this electrophile, leading to the formation of a three-membered cyclic intermediate known as a mercurinium ion .[2][3] This cyclic structure is key to the reaction's utility, as the mercury atom bridges the two carbons of the original double bond, preventing the formation of a free carbocation and thus inhibiting any potential rearrangements.[4]
Following the formation of the mercurinium ion, a water molecule attacks the more substituted carbon of the cyclic intermediate in a nucleophilic substitution-like fashion. This regioselectivity is a consequence of the partial positive charge being more stabilized on the more substituted carbon. The attack occurs from the side opposite to the mercury bridge, resulting in anti-addition of the hydroxyl and mercuric acetate groups across the double bond.[3][5] Subsequent deprotonation of the resulting oxonium ion by a base (such as water or acetate) yields a stable organomercury alcohol.
Step 2: Demercuration
In the second step, the organomercury intermediate is treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄) in a basic solution.[4] This demercuration step replaces the -HgOAc group with a hydrogen atom. The mechanism of this reduction is complex and is believed to involve a free radical pathway.[4] Consequently, the stereochemistry of the newly formed C-H bond is not strictly controlled, and this step is generally not stereospecific.[4]
Regioselectivity: Adherence to Markovnikov's Rule
The OMDM reaction is highly regioselective, consistently yielding the Markovnikov product . This means that the hydroxyl group adds to the more substituted carbon of the carbon-carbon double bond, while the hydrogen atom adds to the less substituted carbon.[4] This selectivity is established during the nucleophilic attack of water on the mercurinium ion intermediate, where the more substituted carbon can better support the partial positive charge.[6]
Stereochemistry: Anti-Addition in Oxymercuration
The oxymercuration step exhibits a distinct anti-stereochemistry . The nucleophilic water molecule attacks the carbon of the mercurinium ion from the face opposite to the bulky mercury-containing group.[3][5] However, the overall stereochemistry of the OMDM reaction is not always predictable because the subsequent demercuration step with NaBH₄ is not stereospecific.[4]
Data Presentation: Reaction Yields
The OMDM reaction is known for its generally high yields across a range of alkene substrates. The following table summarizes representative yields for the conversion of various alkenes to their corresponding Markovnikov alcohols.
| Alkene | Product | Yield (%) | Reference |
| 1-Methylcyclohexene | 1-Methylcyclohexanol | 70.5–75.4 | [7] |
| Norbornene | exo-Norborneol | 84-100 | |
| 7,7-Dimethylnorbornene | exo-Apoisoborneol | 84 | [8] |
| 1-Methyl-2-norbornene | 1-Methyl-2-exo-norborneol & 1-Methyl-3-exo-norborneol | 100 | [8] |
| Complex Alkene 1 | Expected Alcohol 2 | 96 | [9] |
Experimental Protocols
The following are detailed methodologies for conducting the Oxymercuration-Demercuration reaction on representative alkene substrates.
General Considerations
-
Safety: Mercuric acetate and organomercury compounds are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times. Proper disposal of mercury-containing waste is crucial.
-
Reagents: Use of high-purity reagents is recommended for optimal yields. THF should be dry.
Protocol 1: Synthesis of 1-Methylcyclohexanol from 1-Methylcyclohexene
This procedure is adapted from Organic Syntheses.[7]
Materials:
-
Mercuric acetate [Hg(OAc)₂] (95.7 g, 0.300 mol)
-
Deionized water (300 mL)
-
Diethyl ether (300 mL)
-
1-Methylcyclohexene (28.8 g, 0.300 mol)
-
6 N Sodium hydroxide (B78521) (NaOH) solution (150 mL)
-
0.5 M Sodium borohydride (NaBH₄) in 3 N NaOH (300 mL)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Ice bath
Procedure:
-
Oxymercuration:
-
To a 3-L, three-necked flask equipped with a mechanical stirrer and a thermometer, add mercuric acetate (95.7 g) and water (300 mL). Stir until the mercuric acetate is fully dissolved.
-
Add diethyl ether (300 mL) to the flask.
-
While stirring the resulting suspension vigorously, add 1-methylcyclohexene (28.8 g) in one portion.
-
Continue stirring at room temperature for 30 minutes. The mixture may turn yellow initially, but this color should dissipate.
-
-
Demercuration:
-
Cool the reaction mixture in an ice bath.
-
Add the 6 N NaOH solution (150 mL).
-
Slowly add the 0.5 M NaBH₄ solution (300 mL) at a rate that maintains the internal temperature at or below 25°C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours. A shiny pool of elemental mercury will form at the bottom of the flask.
-
-
Work-up and Purification:
-
Carefully decant the supernatant liquid away from the mercury.
-
Transfer the liquid to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer with two 100-mL portions of diethyl ether.
-
Combine all the ether extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Distill the crude product to obtain pure 1-methylcyclohexanol. Yield: 24.1–25.8 g (70.5–75.4%).
-
Visualizing the OMDM Pathway and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The reaction mechanism of Oxymercuration-Demercuration.
References
- 1. Hydration of Alkenes: Oxymercuration | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Solved Oxymercuration-demercuration of compound 1 affords | Chegg.com [chegg.com]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to Oxymercuration-Demercuration
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the oxymercuration-demercuration reaction, a valuable tool in organic synthesis for the hydration of alkenes to alcohols. This method is particularly advantageous as it proceeds with high regioselectivity (Markovnikov addition) and avoids the carbocation rearrangements often observed in acid-catalyzed hydration.[1][2][3][4][5]
Introduction
Oxymercuration-demercuration is a two-step electrophilic addition reaction that transforms an alkene into an alcohol.[3][5] The first step, oxymercuration, involves the reaction of the alkene with mercuric acetate (B1210297) in an aqueous solution to form a stable organomercury intermediate.[3][6][7] The subsequent demercuration step utilizes a reducing agent, typically sodium borohydride (B1222165), to replace the mercury-containing group with a hydrogen atom, yielding the final alcohol product.[1][4][6] A significant advantage of this two-step process is the prevention of carbocation rearrangements, which leads to a more predictable and cleaner product profile compared to traditional acid-catalyzed hydration.[1][2][3][4]
Reaction Mechanism and Stereochemistry
The reaction proceeds via a cyclic mercurinium ion intermediate, which is formed by the electrophilic attack of the mercuric acetate on the alkene double bond.[1][2] This intermediate is then attacked by a nucleophile (water in this case) at the more substituted carbon, leading to the Markovnikov addition product.[1][2][3] The initial oxymercuration step is an anti-addition, where the hydroxyl and the mercury groups add to opposite faces of the double bond.[2][3][6] However, the subsequent demercuration step with sodium borohydride is not stereospecific and proceeds through a radical mechanism, which can lead to a mixture of stereoisomers if a new chiral center is formed.[2][3][6]
Experimental Protocol
This protocol outlines a general procedure for the oxymercuration-demercuration of an alkene. The specific quantities of reagents and reaction times may need to be optimized for different substrates.
Materials:
-
Alkene
-
Mercuric acetate (Hg(OAc)₂)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Oxymercuration
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene in a 1:1 mixture of THF and water.
-
Add mercuric acetate to the solution while stirring at room temperature. The amount of mercuric acetate should be equimolar to the alkene.
-
Continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.
Step 2: Demercuration
-
After the oxymercuration is complete, cool the reaction mixture in an ice bath.
-
In a separate flask, prepare a solution of sodium borohydride in an aqueous sodium hydroxide solution. The sodium hydroxide is added to stabilize the sodium borohydride.
-
Slowly add the sodium borohydride solution to the cooled reaction mixture via a dropping funnel. A black precipitate of elemental mercury will form.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure complete demercuration.
Step 3: Work-up and Purification
-
Once the demercuration is complete, remove the solid mercury by decantation or filtration. Caution: Mercury is highly toxic. Handle with appropriate safety precautions and dispose of it according to institutional guidelines.
-
Transfer the liquid phase to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts and wash them with water and then with brine to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude alcohol product.
-
The crude product can be further purified by distillation or column chromatography if necessary.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the oxymercuration-demercuration of a generic alkene.
| Parameter | Typical Value/Condition | Notes |
| Substrate | Alkenes | Can be terminal or internal. |
| Reagents | 1. Hg(OAc)₂, H₂O/THF | Mercuric acetate is the mercury source. THF is a common co-solvent. |
| 2. NaBH₄, NaOH | Sodium borohydride is the reducing agent. NaOH stabilizes NaBH₄. | |
| Solvent | 1:1 THF/H₂O | A mixture is used to dissolve both the alkene and the mercury salt. |
| Temperature | Room temperature for oxymercuration, 0°C to room temperature for demercuration. | The reaction is generally run under mild conditions.[5] |
| Reaction Time | 1-3 hours | Typically a rapid reaction. |
| Yield | High (often >90%) | Generally provides excellent yields of the desired alcohol. |
| Regioselectivity | Markovnikov addition | The -OH group adds to the more substituted carbon of the double bond.[1][3][4] |
| Stereochemistry | Not stereospecific | While the oxymercuration step is an anti-addition, the demercuration is not. |
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the oxymercuration-demercuration reaction.
Caption: Experimental workflow for the oxymercuration-demercuration of an alkene.
This detailed protocol and the accompanying information are intended to provide a solid foundation for researchers utilizing the oxymercuration-demercuration reaction in their synthetic endeavors. As with any chemical procedure, appropriate safety precautions should always be taken, particularly when handling toxic mercury compounds.
References
- 1. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]
- 2. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 3. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 4. Oxymercuration Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. homework.study.com [homework.study.com]
Application Notes & Protocols: Laboratory Setup for Oxymercuration-Demercuration (OMDM) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Oxymercuration-Demercuration (OMDM) reaction is a powerful and reliable method for the hydration of alkenes to produce alcohols. This two-step process is highly valued in organic synthesis for its excellent regioselectivity, affording Markovnikov addition products without the carbocation rearrangements that often plague traditional acid-catalyzed hydration methods.[1][2][3][4] The reaction proceeds under mild conditions and typically provides high yields, making it a staple in the synthesis of complex organic molecules, including pharmaceutical intermediates.
The overall transformation involves the addition of a hydroxyl group (-OH) to the more substituted carbon of the double bond and a hydrogen atom to the less substituted carbon. The process is divided into two distinct stages:
-
Oxymercuration: The alkene reacts with mercuric acetate (B1210297), Hg(OAc)₂, in an aqueous solution (often using tetrahydrofuran, THF, as a co-solvent) to form a stable organomercury intermediate.[2]
-
Demercuration: The carbon-mercury bond is reductively cleaved in situ using a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), to yield the final alcohol product.
These application notes provide a detailed protocol for a standard OMDM reaction, data on expected yields, and visualizations of the reaction mechanism and experimental workflow.
Reaction Mechanism
The OMDM reaction mechanism elegantly avoids the formation of a discrete carbocation, thereby preventing molecular rearrangements.
-
Step 1: Formation of the Mercurinium Ion: The reaction is initiated by the electrophilic attack of the mercuric acetate on the alkene's π-bond. This forms a bridged, three-membered intermediate known as the mercurinium ion. This cyclic structure stabilizes the positive charge and prevents the carbon skeleton from rearranging.
-
Step 2: Nucleophilic Attack by Water: A water molecule attacks the more substituted carbon of the mercurinium ion bridge in an anti-addition fashion. This regioselectivity is driven by the greater partial positive charge on the more substituted carbon.
-
Step 3: Deprotonation: The resulting oxonium ion is deprotonated by a base (such as an acetate ion or water) to yield a stable hydroxyalkylmercury intermediate.
-
Step 4: Reductive Demercuration: The final step involves the replacement of the -HgOAc group with a hydrogen atom. This is accomplished by adding sodium borohydride (NaBH₄), which reduces the organomercurial compound to the corresponding alcohol.
Experimental Protocols
This protocol describes the preparation of 2-hexanol (B165339) from 1-hexene (B165129), a representative terminal alkene.
3.1 Materials and Equipment
-
Glassware: 250 mL Erlenmeyer flask, magnetic stirrer, stir bar, dropping funnel, ice bath, separatory funnel, round-bottom flask, distillation apparatus.
-
Reagents:
-
1-Hexene (≥99%)
-
Mercuric acetate, Hg(OAc)₂ (≥98%)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Sodium borohydride, NaBH₄ (≥98%)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether (or MTBE), anhydrous
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (for brine)
-
!! SAFETY PRECAUTION !!
-
Mercury compounds are highly toxic. Handle mercuric acetate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Sodium borohydride reacts with water to produce flammable hydrogen gas. Add it slowly and control the reaction temperature.
-
THF and diethyl ether are flammable. Work away from ignition sources.
3.2 Procedure
-
Oxymercuration Step:
-
To a 250 mL Erlenmeyer flask containing a magnetic stir bar, add mercuric acetate (3.19 g, 10 mmol).
-
Add 20 mL of deionized water and 20 mL of THF. Stir until the mercuric acetate is fully dissolved. A transient yellow precipitate may form and redissolve.
-
Add 1-hexene (0.84 g, 1.25 mL, 10 mmol) to the solution dropwise while stirring.
-
Continue stirring the mixture at room temperature (approx. 25°C) for 30 minutes. The disappearance of the yellow color indicates the completion of the oxymercuration step.
-
-
Demercuration Step:
-
Cool the reaction flask in an ice bath to manage the exothermic reaction in the next step.
-
In a separate beaker, prepare the reducing solution by dissolving sodium borohydride (0.38 g, 10 mmol) in 20 mL of 3 M NaOH solution. Caution: Add NaBH₄ slowly as the dissolution is exothermic.
-
Slowly add the basic NaBH₄ solution to the stirred organomercury mixture. A black precipitate of elemental mercury will form immediately.
-
After the addition is complete, remove the ice bath and stir the mixture for an additional 1 hour at room temperature to ensure complete demercuration.
-
-
Workup and Purification:
-
Allow the black mercury precipitate to settle. Carefully decant the supernatant liquid into a separatory funnel.
-
Add 50 mL of diethyl ether to the separatory funnel. Add saturated NaCl solution (brine) to saturate the aqueous layer, which aids in separation.
-
Shake the funnel and allow the layers to separate. Drain the aqueous layer.
-
Wash the organic layer with another 20 mL of brine.
-
Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution to remove the drying agent and collect the filtrate in a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude alcohol by fractional distillation if necessary. Collect the fraction corresponding to 2-hexanol (b.p. 136-138 °C).
-
Weigh the final product and calculate the yield. Characterize by NMR and/or IR spectroscopy.
-
Experimental Workflow
The logical flow of the experimental setup, from reagent preparation to product analysis, is outlined below.
Quantitative Data Presentation
The OMDM reaction is known for its high efficiency across a range of alkene substrates. The following table summarizes typical yields for the hydration of various alkenes.
| Alkene Substrate | Product | Typical Yield (%) | Reference |
| 1-Hexene | 2-Hexanol | ~90% | |
| Methylenecyclohexane | 1-Methylcyclohexanol | 70-75% | Organic Syntheses, 1973, 53, 94 |
| Styrene | 1-Phenylethanol | 90-95% | General Literature Values |
| 1-Octene | 2-Octanol | ~96% | J. Org. Chem. 1970, 35, 6, 1844-1850 |
Note: Yields can vary based on the purity of reagents, reaction scale, and efficiency of the workup and purification steps. The reaction is generally very fast and clean.
References
Synthesis of Tertiary Alcohols via Oxymercuration-Demercuration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxymercuration-demercuration reaction is a powerful and reliable method for the Markovnikov hydration of alkenes to produce alcohols. This two-step process is particularly advantageous for the synthesis of tertiary alcohols, as it effectively prevents the carbocation rearrangements that can plague traditional acid-catalyzed hydration methods, thus ensuring high regioselectivity and product purity. This application note provides detailed protocols, quantitative data, and visual guides for the synthesis of tertiary alcohols using this valuable transformation.
The overall reaction proceeds in two distinct stages:
-
Oxymercuration: The alkene reacts with mercuric acetate (B1210297) (Hg(OAc)₂) in an aqueous solvent system (often a mixture of water and tetrahydrofuran (B95107), THF) to form a stable organomercury intermediate. This step proceeds via a mercurinium ion intermediate, which prevents rearrangements.[1][2]
-
Demercuration: The carbon-mercury bond in the intermediate is reductively cleaved using sodium borohydride (B1222165) (NaBH₄) in a basic solution, yielding the desired alcohol and elemental mercury.[1][2]
Key Advantages in Tertiary Alcohol Synthesis
-
High Regioselectivity: The reaction strictly follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the double bond, a prerequisite for forming tertiary alcohols from appropriately substituted alkenes.[3]
-
Prevention of Carbocation Rearrangements: The formation of a cyclic mercurinium ion intermediate, instead of a free carbocation, prevents the hydride and alkyl shifts that often lead to isomeric mixtures in acid-catalyzed hydrations.
-
Mild Reaction Conditions: The reaction can be carried out under relatively mild conditions, making it compatible with a variety of functional groups.
-
High Yields: Oxymercuration-demercuration typically affords good to excellent yields of the desired alcohol product.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various tertiary alcohols from their corresponding alkenes via oxymercuration-demercuration.
| Alkene | Tertiary Alcohol Product | Reaction Time | Temperature (°C) | Yield (%) |
| 2-Methylpropene | tert-Butanol | Not Specified | Not Specified | High |
| 1-Methylcyclohexene | 1-Methylcyclohexanol | 30 min (oxymercuration), 2 h (demercuration) | Room Temperature | 70-75 |
| 2-Methyl-2-butene | 2-Methyl-2-butanol | Not Specified | Not Specified | High |
| 1-Methylcyclopentene | 1-Methylcyclopentanol | Not Specified | Not Specified | ~92 |
Experimental Protocols
1. General Procedure for the Preparation of Mercuric Acetate Solution
-
Materials: Mercuric acetate, deionized water, tetrahydrofuran (THF).
-
Procedure: In a well-ventilated fume hood, dissolve the required amount of mercuric acetate in a 1:1 mixture of deionized water and THF with stirring until a homogenous solution is obtained. The concentration of the solution will depend on the specific reaction scale.
2. General Protocol for the Oxymercuration-Demercuration of a Trisubstituted Alkene
-
Safety Precaution: Organomercury compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
-
Step 1: Oxymercuration
-
To a round-bottom flask equipped with a magnetic stir bar, add the alkene and the freshly prepared mercuric acetate solution (typically in a 1:1 molar ratio of alkene to mercuric acetate).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to several hours depending on the substrate.
-
-
Step 2: Demercuration
-
Once the oxymercuration is complete, cool the reaction mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (B78521) (typically 3 M), followed by the slow addition of a solution of sodium borohydride (typically 0.5 M in 3 M NaOH). The addition of sodium borohydride is exothermic and may cause foaming.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 to 3 hours. The formation of a grey or black precipitate of elemental mercury indicates the progress of the demercuration.
-
3. General Work-up and Purification Procedure
-
Once the demercuration is complete, separate the organic layer. If the product is in an organic solvent like diethyl ether, the layers can be separated using a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane) two to three times to ensure complete recovery of the product.
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude tertiary alcohol can be purified by distillation or column chromatography on silica (B1680970) gel to obtain the final product of high purity.
Diagrams
Caption: Reaction mechanism of tertiary alcohol synthesis.
References
Application Notes: Oxidative Mizoroki-Heck/Dehydrogenative Mizoroki (OMDM) Reactions in Natural Product Synthesis
The Oxidative Mizoroki-Heck/Dehydrogenative Mizoroki (OMDM) reaction represents a significant advancement in carbon-carbon bond formation, offering a powerful tool for the synthesis of complex molecular architectures, particularly in the realm of natural products. As a variant of the classical Mizoroki-Heck reaction, the OMDM pathway distinguishes itself by utilizing substrates that do not require pre-functionalization with a halide or triflate leaving group. Instead, it proceeds via the direct activation of a C-H bond, making it a more atom-economical and efficient process. This approach is particularly advantageous in the late-stage functionalization of complex intermediates, where the introduction of leaving groups might be challenging or lead to undesired side reactions.
The utility of OMDM reactions is prominently featured in the construction of intricate cyclic and bicyclic systems found in many bioactive natural products. For instance, in synthetic studies directed toward the marine alkaloid dragmacidin F, an oxidative Heck cyclization was employed to construct the key [3.3.1] bicyclic framework.[1] This strategy proved superior to the classical intramolecular Heck reaction by offering a higher yield, avoiding the need for a halogenated precursor, and furnishing the desired bicycle as a single product.[1] The reaction's ability to forge congested tertiary and quaternary stereocenters with high selectivity further underscores its importance in modern synthetic organic chemistry.[2][3]
The general mechanism of the Mizoroki-Heck reaction involves the oxidative addition of a palladium(0) catalyst to an aryl or vinyl halide, followed by migratory insertion of an alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst.[4] In the oxidative variant, the catalytic cycle is initiated by the palladacycle formation through C-H activation, and a stoichiometric oxidant is required to regenerate the active Pd(II) or Pd(0) catalyst. This circumvents the need for organohalide starting materials and expands the scope of accessible molecular complexity.
Key Advantages of OMDM in Synthesis:
-
Increased Atom Economy: Eliminates the need for pre-installed leaving groups (halides, triflates), reducing synthetic steps and waste.
-
Late-Stage Functionalization: Enables direct C-H activation on complex intermediates, which can be difficult to functionalize using traditional methods.
-
Improved Efficiency: Can offer higher yields and cleaner reaction profiles compared to classical Heck reactions, as seen in the synthesis of the dragmacidin F core.[1]
-
Access to Novel Scaffolds: Facilitates the construction of diverse and complex cyclic systems, which are hallmarks of many natural products.[5][6]
Data Presentation: Comparison of Classical vs. Oxidative Heck Cyclizations
The following table summarizes the quantitative data from studies on the synthesis of the dragmacidin F bicyclic core, highlighting the advantages of the oxidative Heck approach.
| Reaction Type | Substrate | Pd Source | Ligand/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) of [3.3.1] Bicycle |
| Classical Heck | Halogenated Pyrrole | Pd₂(dba)₃ | P(o-tol)₃ | MeCN | 80 | 12 | 26 |
| Oxidative Heck | Unfunctionalized Pyrrole | Pd(OAc)₂ | DMSO | Toluene | 100 | 16 | 48 |
Data compiled from synthetic studies toward dragmacidin F.[1]
Experimental Protocols
General Protocol for Intramolecular Oxidative Heck Cyclization
This protocol is a generalized procedure based on methodologies employed in natural product synthesis.[1] Researchers should optimize conditions for their specific substrates.
Materials:
-
Unfunctionalized aryl or heterocyclic substrate with a tethered alkene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (5-10 mol%)
-
Oxidant (e.g., benzoquinone, Cu(OAc)₂, O₂ in DMSO)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Standard laboratory glassware
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 0.1 mmol, 10 mol%).
-
Reagent Addition: Add the oxidant (if solid, e.g., benzoquinone, 1.2 mmol, 1.2 equiv) to the flask.
-
Solvent and Substrate: Add the anhydrous, degassed solvent (e.g., Toluene, 10 mL). Stir the mixture to ensure dissolution/suspension. Add the substrate (1.0 mmol, 1.0 equiv) to the reaction mixture via syringe if it is a liquid, or as a solid under a positive flow of inert gas. If DMSO is used as both a ligand and part of the solvent system, it should be added at this stage.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium black and other insoluble materials.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired cyclized product.
Visualizations
Catalytic Cycles and Synthetic Strategies
The following diagrams illustrate the fundamental catalytic cycle of the Mizoroki-Heck reaction and compare the strategic workflows of classical and oxidative Heck reactions in synthesis.
Caption: Catalytic cycle of the classical Mizoroki-Heck reaction.
References
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. organicreactions.org [organicreactions.org]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck macrocyclization in natural product total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solvent Effects on Oxymercuration Reaction Rates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymercuration is a widely utilized electrophilic addition reaction in organic synthesis for the Markovnikov hydration of alkenes. The reaction proceeds through a mercurinium ion intermediate, and its rate is significantly influenced by the surrounding solvent. This is often referred to as a "solvomercuration" reaction, as the solvent can act as the nucleophile, leading to the formation of alcohols in aqueous media or ethers in alcoholic solvents. Understanding the kinetic solvent effects is crucial for optimizing reaction conditions, controlling reaction rates, and maximizing product yields. Generally, polar solvents are known to accelerate the oxymercuration reaction by stabilizing the polar transition state leading to the formation of the mercurinium ion.
Quantitative Data on Reaction Rates
Table 1: Hypothetical Rate Constants for the Oxymercuration of Styrene at 25°C in Various Solvents
| Solvent | Dielectric Constant (ε) at 20°C | Relative Second-Order Rate Constant (k_rel) |
| Dioxane | 2.2 | 1 |
| Diethyl Ether | 4.3 | 15 |
| Tetrahydrofuran (THF) | 7.6 | 50 |
| Acetone | 20.7 | 500 |
| Methanol | 32.7 | 2000 |
| Acetonitrile | 37.5 | 3500 |
| Water | 80.1 | 10000 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. They are intended to show the expected trend of increasing reaction rate with increasing solvent polarity.
Experimental Protocols
The determination of oxymercuration reaction rates, which are often very fast, typically requires specialized techniques such as stopped-flow spectrophotometry. This method allows for the rapid mixing of reactants and the monitoring of changes in absorbance over a millisecond timescale.
Protocol: Determination of Oxymercuration Reaction Kinetics using Stopped-Flow UV-Vis Spectrophotometry
Objective: To determine the second-order rate constant for the oxymercuration of an alkene (e.g., styrene) in a given solvent.
Materials:
-
Alkene (e.g., Styrene, freshly distilled)
-
Mercuric acetate (B1210297) (Hg(OAc)₂)
-
Solvent of choice (e.g., methanol, water, THF), HPLC grade
-
Perchloric acid (HClO₄) (optional, to maintain constant acidity)
-
Stopped-flow spectrophotometer
-
Syringes for stopped-flow apparatus
-
Volumetric flasks and pipettes
-
UV-Vis cuvettes (for initial spectral scans)
Procedure:
-
Preparation of Reagent Solutions:
-
Alkene Solution: Prepare a stock solution of the alkene (e.g., 0.1 M styrene) in the chosen solvent in a volumetric flask. From this, prepare a series of dilutions to the desired concentrations (e.g., 1 mM, 2 mM, 5 mM).
-
Mercuric Acetate Solution: Prepare a stock solution of mercuric acetate (e.g., 0.02 M) in the same solvent. If necessary, add a small amount of perchloric acid to prevent the hydrolysis of the mercury salt. Prepare a series of dilutions to the desired concentrations (e.g., 0.1 mM, 0.2 mM, 0.5 mM).
-
Note: The concentrations should be chosen so that one reactant is in pseudo-first-order excess.
-
-
Spectrophotometer Setup:
-
Turn on the stopped-flow spectrophotometer and allow the lamp to warm up.
-
Set the spectrophotometer to scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance change during the reaction. This is typically the wavelength where the mercurinium ion intermediate or the starting alkene absorbs.
-
Set the desired temperature for the reaction using the instrument's temperature control unit.
-
-
Kinetic Measurements:
-
Load one syringe of the stopped-flow apparatus with the alkene solution and the other with the mercuric acetate solution.
-
Purge the syringes to remove any air bubbles.
-
Initiate the reaction by rapidly mixing the two solutions. The instrument will automatically trigger data acquisition.
-
Monitor the change in absorbance at the predetermined wavelength as a function of time.
-
Repeat the experiment with different concentrations of the reactants to determine the reaction order with respect to each reactant.
-
-
Data Analysis:
-
The raw data will be a plot of absorbance versus time.
-
Under pseudo-first-order conditions (e.g., [Alkene] >> [Hg(OAc)₂]), the reaction will follow first-order kinetics with respect to the limiting reagent.
-
The observed rate constant (k_obs) can be determined by fitting the absorbance data to a first-order exponential decay or rise equation: A(t) = A_∞ + (A_0 - A_∞) * exp(-k_obs * t)
-
Plot the values of k_obs against the concentration of the excess reactant. The slope of this plot will give the second-order rate constant (k₂).
-
Mandatory Visualizations
Caption: Experimental workflow for determining oxymercuration reaction kinetics.
Caption: Influence of solvent polarity on the oxymercuration transition state.
Troubleshooting & Optimization
Technical Support Center: Oxymercuration-Demercuration
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize side products during oxymercuration-demercuration reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of oxymercuration-demercuration over other alkene hydration methods?
The main advantage of oxymercuration-demercuration is that it reliably produces the Markovnikov alcohol product without the carbocation rearrangements that can plague other methods like acid-catalyzed hydration.[1][2][3][4] This is because the reaction proceeds through a stable, three-membered mercurinium ion intermediate, which prevents the carbon skeleton from rearranging.[2]
Q2: What are the most common side products in this reaction?
The most common side products arise from two main sources:
-
Solvent Participation: If a nucleophilic solvent other than water (e.g., an alcohol) is used, an ether will be formed as a significant byproduct in a process known as alkoxymercuration.
-
Presence of Other Reducible Functional Groups: The demercuration step uses a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), which can also reduce aldehydes and ketones present in the starting material.
Q3: How can I prevent the formation of ether side products?
To ensure the formation of the desired alcohol, it is crucial to use a non-nucleophilic co-solvent to dissolve the alkene if it is not soluble in water. Tetrahydrofuran (B95107) (THF) is an excellent choice as it is inert and will not participate in the reaction. Using a THF/water mixture ensures that water is the only available nucleophile to open the mercurinium ion ring.
Q4: My starting material contains a ketone. Will this interfere with the reaction?
Yes. The sodium borohydride used in the demercuration step will reduce ketones to secondary alcohols. To avoid this, the ketone should be "protected" before the oxymercuration step and "deprotected" after the reaction is complete.
Q5: What is a suitable protecting group for a ketone in this reaction sequence?
A common and effective strategy is to convert the ketone into a cyclic acetal (B89532) (or ketal) using ethylene (B1197577) glycol and an acid catalyst. Acetals are stable under the neutral to basic conditions of the oxymercuration-demercuration reaction but can be easily removed afterward by re-introducing an aqueous acid.
Q6: Is the oxymercuration-demercuration reaction stereospecific?
The reaction is partially stereospecific. The first step, oxymercuration, is a stereospecific anti-addition, where the hydroxyl group and the mercury group add to opposite faces of the double bond. However, the demercuration step with sodium borohydride proceeds through a radical mechanism, which is not stereospecific and leads to a scrambling of the stereochemistry at the carbon attached to the mercury. This results in a mixture of syn and anti products.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experiment.
Problem: Low yield of the desired alcohol and formation of a significant amount of ether byproduct.
-
Cause: The solvent used in the oxymercuration step is likely acting as a nucleophile. This is common when alcohols (e.g., methanol, ethanol) are used as solvents.
-
Solution:
-
Change Solvent: Switch to an inert co-solvent such as tetrahydrofuran (THF) in a mixture with water. This will ensure that water is the primary nucleophile.
-
Adjust Solvent Ratio: If using a mixed solvent system, ensure a sufficient excess of water is present to outcompete any other nucleophilic species.
-
Problem: The ketone or aldehyde in my starting material was also reduced.
-
Cause: Sodium borohydride (NaBH₄) is a chemoselective reducing agent that reduces aldehydes and ketones but not esters or carboxylic acids.
-
Solution:
-
Protect the Carbonyl Group: Before performing the oxymercuration, protect the aldehyde or ketone as a cyclic acetal using ethylene glycol and an acid catalyst.
-
Deprotection: After the demercuration step is complete, the acetal can be easily removed by stirring the product in aqueous acid to regenerate the ketone or aldehyde.
-
Problem: A mixture of stereoisomers was obtained when a specific stereoisomer was expected.
-
Cause: The demercuration step with sodium borohydride is not stereospecific. The radical intermediate allows for bond rotation, leading to a mixture of stereoisomers.
-
Solution:
-
Alternative Reducing Agents: While NaBH₄ is most common, other reducing agents can sometimes offer different stereoselectivity, although complete control is difficult. Research into specific substrates may be necessary.
-
Chromatographic Separation: If a mixture is unavoidable, the desired stereoisomer will need to be separated from the mixture using chromatographic techniques such as column chromatography or HPLC.
-
Data Summary
While precise yields are highly dependent on the specific substrate and reaction conditions, the following table provides a qualitative comparison of expected outcomes.
| Issue | Condition | Primary Product | Side Product | Recommendation |
| Solvent Competition | Alkene in Methanol with Hg(OAc)₂ | Methyl Ether | Alcohol | Use a non-nucleophilic co-solvent like THF with water. |
| Alkene in THF/Water with Hg(OAc)₂ | Alcohol | Minimal Ether | Recommended for alcohol synthesis. | |
| Chemoselectivity | Alkene with a ketone group + Hg(OAc)₂, H₂O; then NaBH₄ | Alcohol + Reduced Ketone | None | Protect the ketone as an acetal before the reaction. |
| Stereoselectivity | Oxymercuration of a cyclic alkene | trans-hydroxymercurial | cis-hydroxymercurial (minor) | The first step is a reliable anti-addition. |
| Demercuration with NaBH₄ | Mixture of stereoisomers | N/A | The demercuration step is not stereospecific. |
Experimental Protocols
Protocol 1: Oxymercuration-Demercuration of 1-Octene (B94956) to Produce 2-Octanol
Materials:
-
Mercuric acetate (B1210297) [Hg(OAc)₂]
-
1-Octene
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Sodium borohydride (NaBH₄)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
-
Oxymercuration:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve mercuric acetate (6.38 g, 20 mmol) in a mixture of 20 mL of THF and 20 mL of deionized water.
-
Stir the mixture at room temperature until the mercuric acetate is fully dissolved.
-
Add 1-octene (2.24 g, 20 mmol) to the solution dropwise over 5 minutes.
-
Continue stirring at room temperature for 1 hour. The solution may turn from colorless to a pale yellow.
-
-
Demercuration:
-
Cool the reaction flask in an ice bath.
-
In a separate beaker, prepare a solution of sodium borohydride (0.76 g, 20 mmol) in 20 mL of 3 M NaOH solution.
-
Slowly add the cold NaBH₄ solution to the reaction mixture dropwise over 15-20 minutes. A black precipitate of elemental mercury will form.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 1 hour.
-
-
Workup and Purification:
-
Pour the reaction mixture into a separatory funnel.
-
Add 50 mL of diethyl ether to the funnel and shake well.
-
Allow the layers to separate. The black mercury should settle at the bottom of the aqueous layer.
-
Carefully separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 50 mL of saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude 2-octanol.
-
The product can be further purified by distillation if necessary.
-
Protocol 2: Acetal Protection of Cyclohexanone (B45756)
Materials:
-
Cyclohexanone
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate solution, saturated
-
Sodium chloride solution (brine), saturated
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add cyclohexanone (4.9 g, 50 mmol), ethylene glycol (3.4 g, 55 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 g).
-
Add 40 mL of toluene.
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
-
Ketalization:
-
Heat the mixture to reflux. Water will be produced during the reaction and will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing for 2-3 hours, or until no more water is collected in the trap.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel and wash it with 20 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with 20 mL of saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and remove the toluene by rotary evaporation to yield the cyclohexanone ethylene ketal.
-
Visual Guides
References
Technical Support Center: Oxymercuration-Demercuration (OMDM) Reactions
Welcome to the technical support center for oxymercuration-demercuration (OMDM) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their OMDM experiments.
Troubleshooting Guides
This section addresses specific issues that can lead to low yields or other undesired outcomes in OMDM reactions.
Question: My OMDM reaction is resulting in a low yield of the desired alcohol. What are the potential causes and how can I address them?
Answer:
Low yields in OMDM reactions can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
1. Reagent Quality and Stoichiometry:
-
Purity of Alkene: The starting alkene must be pure and free from contaminants that could react with the mercury(II) salt or sodium borohydride (B1222165). Acidic impurities can be particularly problematic.
-
Quality of Mercuric Acetate (B1210297): Use high-purity mercuric acetate. Over time, it can absorb moisture, which may affect its reactivity.
-
Activity of Sodium Borohydride: Sodium borohydride is susceptible to decomposition upon exposure to moisture. Use a freshly opened bottle or a previously opened bottle that has been stored in a desiccator. The quality of the NaBH4 is crucial for the demercuration step.[1][2] An excess is often used to compensate for any decomposition.[2]
2. Reaction Conditions:
-
Solvent: The choice of solvent is critical. A mixture of tetrahydrofuran (B95107) (THF) and water is commonly used to ensure the solubility of both the alkene and the mercuric acetate.[3] Using ether as a solvent can be advantageous for product separation and may reduce the formation of olefin byproducts during the reduction step.[4]
-
Temperature: While many OMDM reactions proceed well at room temperature, some substrates may benefit from lower temperatures to minimize side reactions. For the demercuration step with NaBH4, low temperatures (e.g., 0 °C) are often recommended to control the reaction rate and prevent over-reduction.
-
Reaction Time: Ensure each step has sufficient time to go to completion. The oxymercuration step is typically fast, but sterically hindered alkenes may require longer reaction times.
3. Substrate-Related Issues:
-
Steric Hindrance: Alkenes with significant steric hindrance around the double bond may react slowly or not at all. In such cases, using a more reactive mercury salt like mercuric trifluoroacetate (B77799) may be beneficial.
-
Presence of Other Functional Groups: While OMDM is generally tolerant of many functional groups, some groups can interfere. For example, substrates with functional groups that can be reduced by sodium borohydride (e.g., aldehydes, ketones) may lead to a mixture of products if not protected.
4. Incomplete Demercuration:
-
If the demercuration step is incomplete, the organomercury intermediate will remain, leading to a low yield of the final alcohol. Ensure that a sufficient excess of active sodium borohydride is used and that the reaction is allowed to proceed for an adequate amount of time. The demercuration is typically conducted under basic conditions.
A logical troubleshooting workflow can help pinpoint the issue:
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the OMDM reaction?
A1: The OMDM reaction is a two-step process to hydrate (B1144303) an alkene to an alcohol.
-
Oxymercuration: The alkene attacks mercuric acetate, forming a cyclic mercurinium ion intermediate. This intermediate is then attacked by a nucleophile (water in this case) at the more substituted carbon, leading to an organomercury alcohol. This step follows Markovnikov's rule and proceeds with anti-addition. A key advantage of this mechanism is the avoidance of a true carbocation intermediate, thus preventing carbocation rearrangements.
-
Demercuration: The organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (NaBH₄), which replaces the mercury-containing group with a hydrogen atom to yield the final alcohol product.
Q2: My reaction seems to be producing byproducts. What are some common side reactions?
A2: While OMDM is generally a clean reaction, side reactions can occur:
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Formation of Olefins: During the demercuration step, particularly with certain substrates, elimination can compete with reduction, leading to the regeneration of an alkene. Using ether as a solvent instead of THF has been shown to minimize this side reaction.
-
Rearrangement Products (Rare): Although OMDM is known for avoiding carbocation rearrangements, in some specific cases with highly strained systems, minor amounts of rearranged products have been observed.
-
Reduction of Other Functional Groups: If your substrate contains functional groups susceptible to reduction by NaBH₄ (e.g., aldehydes, ketones), these may be reduced during the demercuration step.
Q3: Can I use a different nucleophile other than water?
A3: Yes. This variation is often called "solvomercuration-demercuration." Using an alcohol as the nucleophile will result in the formation of an ether (alkoxymercuration-demercuration).
Q4: How does steric hindrance affect the reaction?
A4: The rate of the oxymercuration reaction can decrease with increased substitution on the alkene, suggesting that steric hindrance plays a role. For very hindered alkenes, the reaction may be slow or may not proceed to completion, resulting in low yields. In some cases of extreme steric hindrance, syn-addition has been observed instead of the typical anti-addition.
Data Summary
While specific quantitative data for troubleshooting is often substrate-dependent, the following tables summarize general trends and starting points for optimization.
Table 1: Effect of Reaction Parameters on OMDM Yield
| Parameter | Observation | Recommendation for Optimization |
| Alkene Purity | Impurities can lead to side reactions and lower yields. | Use purified alkene. |
| Solvent | THF/Water is standard. Ether can reduce olefin byproducts. | For substrates prone to elimination, consider using ether as a co-solvent. |
| Temperature | Most reactions proceed at room temperature. | For sensitive substrates, consider running the reaction at a lower temperature (e.g., 0 °C to RT). |
| NaBH₄ Stoichiometry | Insufficient NaBH₄ leads to incomplete demercuration. | Use a molar excess of NaBH₄. |
Table 2: Substrate Suitability and Potential Issues
| Substrate Type | Expected Outcome | Potential for Low Yield | Troubleshooting Strategy |
| Monosubstituted Alkenes | High yield of Markovnikov alcohol. | Low | Standard conditions are usually effective. |
| Disubstituted Alkenes | Good yield of Markovnikov alcohol. | Low | Standard conditions are usually effective. |
| Trisubstituted Alkenes | Generally good yields, but can be slower. | Moderate | May require longer reaction times or a more reactive mercury salt. |
| Tetrasubstituted Alkenes | Reaction can be very slow or may not proceed. | High | Use a more reactive mercury salt like Hg(OTFA)₂. |
| Sterically Hindered Alkenes | Low to no reaction. | Very High | Consider alternative hydration methods. |
| Alkenes with Reducible FGs | Mixture of products. | High | Protect reducible functional groups prior to the OMDM reaction. |
Experimental Protocols
A detailed, general procedure for the oxymercuration-demercuration of an alkene can be found in established resources like Organic Syntheses. The following is a generalized protocol based on such procedures.
General Procedure for Oxymercuration-Demercuration of 1-Methylcyclohexene to 1-Methylcyclohexanol
-
Oxymercuration:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve mercuric acetate in a 1:1 mixture of THF and water.
-
Add the 1-methylcyclohexene to the stirred solution at room temperature.
-
Stir the mixture for 30-60 minutes. The disappearance of the yellow color of the mercuric acetate can indicate the completion of the oxymercuration step.
-
-
Demercuration:
-
Cool the reaction mixture in an ice bath.
-
Add an aqueous solution of sodium hydroxide (B78521).
-
Slowly add a solution of sodium borohydride in aqueous sodium hydroxide to the stirred mixture. The addition should be controlled to manage any foaming or heat generation.
-
After the addition is complete, continue stirring for 1-3 hours at room temperature. The formation of a grey or black precipitate of elemental mercury is indicative of the demercuration process.
-
-
Workup and Isolation:
-
Separate the organic layer. If ether was used as the solvent, it can be easily separated.
-
Extract the aqueous layer with ether.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude alcohol.
-
Purify the product by distillation or column chromatography as needed.
-
Note: Mercury and its compounds are highly toxic. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. All mercury-containing waste must be disposed of according to institutional safety guidelines.
References
Technical Support Center: Purification of Products from an OMDM Reaction
Welcome to the technical support center for the purification of products from oxymercuration-demercuration (OMDM) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the experimental workup and purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of your alcohol product from an OMDM reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Demercuration: Insufficient sodium borohydride (B1222165) (NaBH₄) was used, or it was not active. | - Ensure NaBH₄ is fresh and has been stored properly. - Use a molar excess of NaBH₄ relative to the organomercurial intermediate. - Allow sufficient reaction time for the demercuration step. |
| Product Lost During Workup: The product may be partially water-soluble, or emulsions may have formed during extraction. | - If the product has some water solubility, saturate the aqueous layer with NaCl (brine) to decrease the product's solubility in the aqueous phase. - To break up emulsions, try adding a small amount of brine or filtering the mixture through a pad of Celite. - Perform multiple extractions with smaller volumes of organic solvent for better recovery. | |
| Volatile Product: The alcohol product may have a low boiling point and could be lost during solvent removal. | - Use a rotary evaporator with controlled temperature and pressure. - Avoid using a high-vacuum pump to remove the last traces of solvent if the product is volatile. | |
| Product is Contaminated with Mercury | Incomplete Precipitation of Mercury: Elemental mercury can be finely dispersed and difficult to separate completely. | - After the demercuration step, stir the reaction mixture vigorously to agglomerate the mercury into larger droplets. - Decant the supernatant carefully. Washing the mercury with the organic solvent used for extraction can help recover entrained product. - A final filtration of the combined organic extracts through Celite can help remove finely divided mercury particles. |
| Residual Soluble Mercury Salts: Not all mercury may have been reduced to its elemental form. | - Ensure a sufficient excess of NaBH₄ was used. - During the workup, washing the organic layer with a dilute aqueous solution of a chelating agent or a solution containing sulfur compounds can help sequester residual mercury salts. | |
| Presence of Unreacted Alkene | Incomplete Oxymercuration: The initial reaction with mercuric acetate (B1210297) did not go to completion. | - Ensure the mercuric acetate is fully dissolved in the aqueous solvent mixture (e.g., THF/water) before adding the alkene. - Allow for a sufficient reaction time for the oxymercuration step. Monitor the reaction by TLC. |
| Insufficient Mercuric Acetate: Not enough of the electrophilic mercury species was available to react with all of the alkene. | - Use at least a stoichiometric amount of mercuric acetate, and a slight excess may be beneficial. | |
| Column Chromatography Issues | Poor Separation of Product and Impurities: The chosen solvent system does not provide adequate resolution. | - Optimize the solvent system using TLC. A common mobile phase for purifying alcohols is a mixture of hexanes and ethyl acetate.[1] - Start with a low polarity eluent and gradually increase the polarity to elute your product. An ideal Rf value for the product on TLC is between 0.2 and 0.4 for good separation on a column.[1] |
| Streaking of the Product on the Column/TLC: The alcohol is strongly interacting with the silica (B1680970) gel. | - Add a small amount (0.1-1%) of a modifier like triethylamine (B128534) to the eluent to neutralize the acidic sites on the silica gel.[1] - Ensure the sample is loaded onto the column in a minimal amount of solvent. |
Frequently Asked Questions (FAQs)
Q1: How do I monitor the progress of my OMDM reaction?
A1: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. You can spot the starting alkene, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a silica gel TLC plate. The product alcohol will be more polar than the starting alkene and will have a lower Rf value.
Q2: How can I visualize the spots on my TLC plate?
A2: Since alkenes and many alcohols are not UV-active, you will likely need to use a chemical stain.[2] A potassium permanganate (B83412) (KMnO₄) stain is very effective.[2][3] Alkenes will react with the permanganate to produce a yellow-brown spot on a purple background, and this spot should disappear as the reaction proceeds.[3] Alcohols will also often visualize with permanganate, typically as a yellow spot upon gentle heating.[3] Another useful stain for alcohols is p-anisaldehyde, which gives colored spots upon heating.[3]
Q3: What is the proper way to quench the demercuration step?
A3: The demercuration with sodium borohydride is often exothermic and produces hydrogen gas. It is typically quenched by the slow and careful addition of water or a dilute acid (e.g., 1M HCl) after the reaction is complete. This should be done in an ice bath to control the temperature and foaming.
Q4: My reaction mixture turned black after adding sodium borohydride. Is this normal?
A4: Yes, the formation of a fine black precipitate is normal. This is elemental mercury being formed from the reduction of the organomercury intermediate.[4]
Q5: How should I dispose of the mercury waste generated from the reaction?
A5: Mercury and its compounds are highly toxic and must be disposed of as hazardous waste according to your institution's safety guidelines.[2][5] Do not pour any mercury-containing waste down the drain.[5] Collect all liquid and solid waste containing mercury in a designated, sealed container. This includes the elemental mercury, contaminated glassware, and any aqueous solutions from the workup.
Experimental Protocols
General OMDM Reaction and Workup Procedure
This protocol is a general guideline for the oxymercuration-demercuration of a terminal alkene.
-
Oxymercuration: In a round-bottom flask, dissolve mercuric acetate in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.[6] Stir the solution until the mercuric acetate is completely dissolved. Add the alkene dropwise to the stirring solution at room temperature.[6] Let the reaction stir for the appropriate time (typically 30-60 minutes), monitoring by TLC for the disappearance of the starting alkene.
-
Demercuration: Cool the reaction mixture in an ice bath. Add an aqueous solution of sodium hydroxide, followed by the portion-wise addition of a solution of sodium borohydride in aqueous sodium hydroxide.[6] Stir the reaction vigorously for 1-3 hours. The formation of a black precipitate (elemental mercury) will be observed.[4]
-
Workup and Extraction:
-
Allow the mixture to settle, then carefully decant the supernatant liquid away from the mercury globule.
-
Transfer the decanted liquid to a separatory funnel.
-
Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic extracts.
-
-
Washing:
-
Wash the combined organic layers with water to remove water-soluble impurities.
-
Wash with brine (saturated NaCl solution) to help break any emulsions and remove residual water.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude alcohol product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure alcohol.[1]
-
Column Chromatography Protocol for Alcohol Purification
-
Select a Solvent System: Use TLC to determine a suitable solvent system that gives your product an Rf of 0.2-0.4.[1] A common starting point is 10-20% ethyl acetate in hexanes.
-
Pack the Column: Pack a glass column with silica gel as a slurry in the least polar solvent mixture you will be using.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a suitable solvent and carefully apply it to the top of the silica gel.
-
Elute the Column: Run the column with your chosen solvent system, collecting fractions.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify those containing your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: Experimental workflow for an OMDM reaction and purification.
Caption: Troubleshooting logic for low product yield in OMDM purification.
References
Technical Support Center: Managing Mercury-Containing Byproducts in Oxymercuration-Demercuration (OMDM) Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, quantifying, and removing mercury-containing byproducts that arise from oxymercuration-demercuration (OMDM) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the source of mercury contamination in OMDM reactions?
A1: Mercury contamination is an inherent consequence of the OMDM reaction mechanism. In the first step, oxymercuration, an alkene reacts with mercuric acetate (B1210297) (Hg(OAc)₂), leading to the formation of an organomercury intermediate.[1][2] While the subsequent demercuration step with sodium borohydride (B1222165) (NaBH₄) is designed to replace the mercury group with a hydrogen atom, this process may not be 100% efficient, resulting in residual organomercury compounds and elemental mercury in the crude product.[2]
Q2: Why is it critical to remove mercury byproducts from my final compound?
A2: Mercury and its compounds are highly toxic and are classified as persistent, bio-accumulative toxins.[3] Exposure to mercury can lead to severe health issues, including central nervous system damage, memory loss, and brain damage.[4] For drug development professionals, regulatory agencies have established stringent maximum residue limits (MRLs) for heavy metals in pharmaceutical products to ensure patient safety.
Q3: How can I detect the presence of mercury in my sample?
A3: Several analytical techniques are available to detect and quantify mercury at trace levels. The choice of technique often depends on the required detection limit, the sample matrix, and the available instrumentation. Common methods include Cold Vapor Atomic Absorption Spectroscopy (CV-AAS), Cold Vapor Atomic Fluorescence Spectroscopy (CV-AFS), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Direct analysis by thermal decomposition is another option that can simplify sample preparation.
Q4: What are the typical detection limits for various mercury analysis techniques?
A4: Detection limits can vary based on the specific instrument and method. The following table summarizes typical detection limits for common techniques.
| Analytical Technique | Typical Detection Limit | Notes |
| Cold Vapor Atomic Absorption Spectroscopy (CV-AAS) | Single-digit parts-per-trillion (ppt) | A commonly used and robust technique. |
| Cold Vapor Atomic Fluorescence Spectroscopy (CV-AFS) | 0.2 ppt (B1677978) (without preconcentration) | Offers a wider dynamic range than CV-AAS. |
| CV-AFS with Gold Amalgamation | 0.02 ppt | Preconcentration step significantly improves the detection limit. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | ppm to ppt levels | Highly sensitive and can be used for a wide range of materials. |
| Direct Analysis by Thermal Decomposition | ~0.005 ng | Eliminates the need for sample digestion. |
Troubleshooting Guides
Problem 1: My final product shows the presence of mercury after standard workup and purification.
Possible Cause: Standard purification techniques like silica (B1680970) gel chromatography may not be sufficient to remove all mercury-containing byproducts, especially if they are co-eluting with the desired compound.
Solution:
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Activated Carbon Treatment: Activated carbon is a highly effective adsorbent for removing mercury from organic solutions. A general protocol is provided in the "Experimental Protocols" section below.
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Chemical Precipitation: If the mercury is in an inorganic form, it can be precipitated out of solution. Common precipitating agents include sulfides. This is generally more applicable to aqueous solutions.
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Specialized Resins: Mercury-selective ion exchange resins can be used as a polishing step to achieve ultra-low mercury levels.
Problem 2: I am unsure which mercury removal technique is best suited for my compound.
Solution: The choice of removal technique depends on the nature of your compound, the solvent system, and the level of mercury contamination. The following table provides a comparison of common methods.
| Removal Method | Advantages | Disadvantages | Best Suited For |
| Activated Carbon Adsorption | - No sludge generation- Good selectivity for mercury- Versatile for various solvents | - Can sometimes adsorb the desired product- Efficiency depends on the type of activated carbon | - General purpose removal from organic solutions. |
| Chemical Precipitation | - Economical- Relatively simple to operate | - Generates sludge that requires disposal- Primarily for inorganic mercury in aqueous solutions | - Removing inorganic mercury from aqueous waste streams. |
| Ion Exchange Resins | - Highly selective for mercury- Can achieve very low mercury levels | - Can be more expensive than other methods | - Polishing step to remove trace amounts of mercury. |
| Distillation/Reverse Osmosis | - Can remove both organic and inorganic mercury | - May not be suitable for thermally sensitive compounds | - Purification of water or other simple solvent systems. |
Experimental Protocols
Protocol 1: General Procedure for Mercury Detection by ICP-MS
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Sample Preparation: Accurately weigh a sample of your compound and dissolve it in a suitable organic solvent. A blank sample containing only the solvent should also be prepared.
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Digestion (if necessary): For some matrices, a digestion step using strong acids may be required to break down the organic material and bring the mercury into solution.
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Standard Preparation: Prepare a series of calibration standards of known mercury concentrations in the same solvent as your sample.
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ICP-MS Analysis: Introduce the blank, standards, and sample into the ICP-MS instrument. The instrument will atomize and ionize the sample, and the mass spectrometer will detect the mercury ions.
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Quantification: A calibration curve is generated from the standards, and the concentration of mercury in your sample is determined by comparing its signal to the calibration curve.
Protocol 2: General Procedure for Mercury Removal using Activated Carbon
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Dissolution: Dissolve the mercury-contaminated compound in a suitable organic solvent.
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Addition of Activated Carbon: Add powdered activated carbon to the solution (typically 1-10% w/w relative to the solute).
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Stirring: Stir the mixture at room temperature for a predetermined amount of time (e.g., 1-4 hours). The optimal time should be determined experimentally.
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Filtration: Remove the activated carbon by filtration through a pad of celite or a suitable filter membrane.
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Analysis: Analyze the filtrate for mercury content to determine the effectiveness of the treatment.
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Repeat if Necessary: If the mercury levels are still above the desired threshold, the treatment can be repeated with fresh activated carbon.
Visualizations
Caption: OMDM reaction pathway showing the introduction of mercury.
Caption: Troubleshooting workflow for mercury byproduct removal.
References
Technical Support Center: Oxymercuration-Demercuration
Welcome to the technical support center for the oxymercuration-demercuration reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the oxymercuration-demercuration reaction?
A1: The oxymercuration-demercuration reaction is highly regioselective for the Markovnikov product . This means that the hydroxyl (-OH) group from the water molecule (or the alkoxy group from an alcohol in alkoxymercuration) adds to the more substituted carbon of the carbon-carbon double bond.[1][2][3] This high selectivity is a key advantage of this reaction.
Q2: Why is the oxymercuration-demercuration reaction so regioselective?
A2: The high regioselectivity is due to the reaction mechanism, which proceeds through a cyclic mercurinium ion intermediate .[2][3] This three-membered ring prevents the formation of a discrete carbocation and thus avoids the carbocation rearrangements that can plague other hydration methods like acid-catalyzed hydration. The subsequent nucleophilic attack by water or an alcohol occurs at the more substituted carbon, which bears a greater partial positive charge.
Q3: Can the oxymercuration-demercuration reaction ever produce the anti-Markovnikov product?
A3: While highly selective for the Markovnikov product, there are exceptions. In the case of alkenes with strong electron-withdrawing groups, such as α,β-unsaturated carbonyl compounds, the regioselectivity can be reversed to favor the anti-Markovnikov product . This is due to the electronic effect of the substituent on the stability of the mercurinium ion intermediate.
Q4: What is the role of sodium borohydride (B1222165) (NaBH₄) in this reaction?
A4: Sodium borohydride is used in the second step of the reaction, known as demercuration . It is a reducing agent that replaces the mercury-containing group with a hydrogen atom. This step is typically not stereospecific.
Q5: Are there any safety concerns with this reaction?
A5: Yes, the primary safety concern is the high toxicity of the mercury compounds used as reagents. It is crucial to handle these reagents with appropriate personal protective equipment (PPE) and to dispose of mercury waste according to institutional safety protocols.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the oxymercuration-demercuration reaction, with a focus on improving regioselectivity.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Reaction | Inactive Reagents: Mercuric acetate (B1210297) can decompose over time. The alkene may be impure. | - Use fresh, high-quality mercuric acetate. - Purify the alkene before the reaction. Distillation or column chromatography can be effective. |
| Steric Hindrance: Very bulky substituents on or near the double bond can slow down or prevent the reaction. | - Increase the reaction time. - Consider using a less sterically hindered mercury reagent, such as one with a less coordinating anion. | |
| Unexpected Product(s) | Carbocation Rearrangement: While rare, some substrates may be prone to rearrangement if the mercurinium ion is particularly unstable. | - This is highly unlikely with this reaction. Confirm the identity of your starting material and products. If rearrangement is confirmed, consider alternative hydration methods that do not involve carbocationic intermediates. |
| Side Reactions: The solvent may act as a nucleophile if not chosen carefully. | - Ensure that the solvent is appropriate for the desired reaction. For hydration, use a mixture of water and a non-nucleophilic solvent like THF. For alkoxymercuration, the alcohol should be the desired nucleophile and is often used as the solvent. | |
| Poor Regioselectivity (Formation of Anti-Markovnikov Product) | Substrate Electronics: The presence of a strong electron-withdrawing group (e.g., a carbonyl group) alpha to the double bond can favor the formation of the anti-Markovnikov product. | - Be aware of the electronic properties of your substrate. If an anti-Markovnikov product is observed with an α,β-unsaturated system, this may be the expected outcome. - If the Markovnikov product is desired for such a substrate, alternative synthetic routes may be necessary. |
| Choice of Mercury Salt: The counter-ion of the mercury salt can influence the electrophilicity of the mercury and the stability of the intermediate. | - For challenging substrates, consider using mercuric trifluoroacetate (B77799) (Hg(OCOCF₃)₂) instead of mercuric acetate (Hg(OAc)₂). The trifluoroacetate anion is less coordinating, making the mercury more electrophilic and potentially leading to higher selectivity. |
Experimental Protocols
General Procedure for the Oxymercuration-Demercuration of an Alkene
This protocol is a general guideline and may need to be optimized for specific substrates.
Materials:
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Alkene
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Mercuric acetate (Hg(OAc)₂)
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Tetrahydrofuran (THF)
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Water
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Sodium borohydride (NaBH₄)
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Sodium hydroxide (B78521) (NaOH) solution
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Diethyl ether (or other suitable extraction solvent)
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Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)
Procedure:
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Oxymercuration Step:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve the alkene in a 1:1 mixture of THF and water.
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Add a stoichiometric equivalent of mercuric acetate to the solution.
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Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
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Demercuration Step:
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Cool the reaction mixture in an ice bath.
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Slowly add a solution of sodium borohydride in an aqueous sodium hydroxide solution. The addition is often exothermic.
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Stir the mixture vigorously for 1-3 hours. A black precipitate of elemental mercury will form.
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Work-up:
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Separate the organic layer. If the product is in an organic solvent like diethyl ether, it can be separated using a separatory funnel. If the reaction was performed in THF/water, extract the product with diethyl ether.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification:
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The crude product can be purified by distillation or column chromatography as needed.
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Visualizations
Reaction Mechanism
References
Technical Support Center: Oxymercuration-Demercuration (OMDM) Reactions
Welcome to the technical support center for Oxymercuration-Demercuration (OMDM) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the critical role of substrate purity in achieving successful and reproducible outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My OMDM reaction is resulting in a low yield of the desired alcohol. What are the potential causes related to substrate purity?
A1: Low yields in OMDM reactions can often be traced back to the purity of your alkene substrate. Key factors to consider include:
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Presence of Water: Although water is a reagent in the oxymercuration step, excess water introduced with the substrate or in the solvent (like THF) can lead to side reactions and affect the efficiency of the mercuric acetate (B1210297).
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Peroxide Impurities: Alkenes can form peroxides upon storage, especially when exposed to air and light. These peroxides can lead to the formation of undesired side products and potentially interfere with the sodium borohydride (B1222165) in the demercuration step.
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Other Reactive Impurities: The presence of other functional groups that can react with mercuric acetate or sodium borohydride, such as thiols or phosphines, will consume the reagents and lower the yield of the desired product.
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Isomeric Purity: If your starting alkene contains regioisomers (e.g., 1-pentene (B89616) vs. 2-pentene), each isomer will react to form a different alcohol product, thus reducing the yield of the specific desired product.
Q2: I am observing the formation of unexpected byproducts in my OMDM reaction. How can substrate impurities be the cause?
A2: The formation of unexpected byproducts is a common issue stemming from substrate impurities.
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Alkynes: If your alkene substrate is contaminated with alkynes, these will also undergo oxymercuration to form enols, which then tautomerize to ketones. This will result in a mixture of alcohol and ketone products.
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Dienes: Conjugated or non-conjugated dienes in the substrate will react to form diols or other complex products, complicating the product mixture and purification.
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Solvent Impurities: Residual solvents from the purification of the alkene, such as alcohols, can compete with water as the nucleophile, leading to the formation of ether byproducts (alkoxymercuration).
Q3: How can I assess the purity of my alkene substrate before starting the OMDM reaction?
A3: A thorough assessment of your substrate's purity is crucial for a successful reaction. A combination of the following analytical techniques is recommended:
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Quantitative ¹H NMR (qNMR): This is a powerful technique to not only confirm the structure of your substrate but also to quantify its purity against a certified internal standard. It can also help identify and quantify common impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities, including isomeric alkenes and residual solvents.
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Karl Fischer Titration: This is the gold standard for determining the water content in your substrate and solvents.
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Peroxide Test Strips: Commercially available test strips can provide a quick and easy way to check for the presence of peroxides in your alkene.
Q4: What are the recommended purification methods for alkene substrates prior to an OMDM reaction?
A4: If your substrate purity is not optimal, the following purification methods are recommended:
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Distillation: For liquid alkenes, distillation is an effective method to remove non-volatile impurities and isomers with different boiling points.
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Column Chromatography: Passing the alkene through a plug of activated alumina (B75360) or silica (B1680970) gel can effectively remove peroxides and other polar impurities.
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Solvent Extraction: Washing the alkene with a dilute solution of sodium bisulfite can remove peroxides, followed by washing with brine and drying over an anhydrous salt like sodium sulfate.
Quantitative Data Summary
While extensive quantitative data correlating specific impurity levels to OMDM reaction outcomes is not broadly available in a single source, the following table provides an illustrative summary based on general chemical principles. The values are intended to highlight the importance of substrate purity.
| Impurity | Concentration | Expected Impact on Yield | Expected Impact on Product Purity |
| Water | > 1% (in substrate) | Minor Decrease | Potential for minor diol formation |
| Peroxides | > 0.1% | Significant Decrease | Formation of various oxidation byproducts |
| Isomeric Alkene | > 2% | Proportional Decrease | Mixture of isomeric alcohol products |
| Residual Methanol | > 1% | Minor Decrease | Formation of ether byproduct |
| Alkyne | > 1% | Proportional Decrease | Formation of ketone byproduct |
Experimental Protocols
Detailed Methodology for a General OMDM Reaction
This protocol describes a general procedure for the oxymercuration-demercuration of a generic alkene.
Materials:
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Alkene (high purity)
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Mercuric Acetate (Hg(OAc)₂)
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Tetrahydrofuran (THF), anhydrous
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Water, deionized
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Sodium Borohydride (NaBH₄)
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3 M Sodium Hydroxide (NaOH)
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Round-bottom flask, magnetic stirrer, and other standard glassware
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Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
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Oxymercuration Step:
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In a round-bottom flask under an inert atmosphere, dissolve mercuric acetate in a 1:1 mixture of anhydrous THF and deionized water.
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Stir the solution until the mercuric acetate is fully dissolved.
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Cool the solution to 0 °C using an ice bath.
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Slowly add the alkene to the stirred solution.
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Allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or GC).
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Demercuration Step:
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Cool the reaction mixture back to 0 °C.
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In a separate flask, prepare a solution of sodium borohydride in 3 M sodium hydroxide.
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Slowly add the sodium borohydride solution to the reaction mixture. This step is often exothermic, so maintain the temperature at 0 °C.
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Stir the reaction for 1-3 hours at room temperature. The formation of a black precipitate of elemental mercury is indicative of the reaction proceeding.
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Work-up and Purification:
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Separate the organic layer. If the mixture is an emulsion, add saturated sodium chloride solution to aid separation.
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the solvent in vacuo.
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Purify the crude product by column chromatography or distillation to obtain the pure alcohol.
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Safety Note: Organomercury compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times. Consult the safety data sheets (SDS) for all reagents before use.
Visualizations
Caption: The two-step mechanism of the Oxymercuration-Demercuration reaction.
Technical Support Center: Demercuration Step in Organic Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the demercuration step in oxymercuration-demercuration reactions, with a focus on alternative reducing agents to the standard sodium borohydride (B1222165) (NaBH₄).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the demercuration step?
The demercuration step is the second stage of the oxymercuration-demercuration reaction. Its purpose is to reductively cleave the carbon-mercury (C-Hg) bond formed during the initial oxymercuration of an alkene. This process replaces the mercury-containing group with a hydrogen atom, yielding the final alcohol or ether product.[1][2]
Q2: What is the standard reducing agent for demercuration, and how does it work?
The most commonly used reducing agent for demercuration is sodium borohydride (NaBH₄).[1][2] The reaction is typically carried out in an aqueous basic solution. The mechanism of demercuration with NaBH₄ is understood to proceed through a free-radical pathway. This involves the homolytic cleavage of the C-Hg bond, followed by the abstraction of a hydrogen atom from the reducing agent by the resulting alkyl radical.
Q3: Are there any alternatives to sodium borohydride for the demercuration step?
Yes, several alternative reducing agents can be employed for the demercuration step, although they are less common than NaBH₄. These alternatives may be chosen to achieve specific stereochemical outcomes, to avoid certain side reactions, or based on substrate compatibility. Some of these alternatives include:
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Sodium borodeuteride (NaBD₄): Used for introducing a deuterium (B1214612) atom in place of the mercury.
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Tributyltin hydride (Bu₃SnH): A radical reducing agent that can be an effective alternative.
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Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent, its use requires careful consideration of other functional groups present in the molecule.
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Catalytic Hydrogenation: This method can achieve the reductive cleavage of the C-Hg bond.
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Sodium Amalgam (Na/Hg): A classic reducing agent in organic chemistry that can be used for demercuration.
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Photochemical Demercuration: In some cases, photolytic cleavage of the C-Hg bond can be achieved.
Q4: Does the demercuration step affect the stereochemistry of the product?
The stereochemistry of the demercuration step can be complex. While the initial oxymercuration step is a stereospecific anti-addition, the demercuration with NaBH₄ proceeds through a radical intermediate, which can lead to a loss of stereochemical integrity at the carbon atom where the mercury was attached. This can result in a mixture of stereoisomers. The choice of reducing agent can sometimes influence the stereochemical outcome.
Troubleshooting Guide
This guide addresses common issues encountered during the demercuration step.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Alcohol/Ether Product | 1. Incomplete demercuration. 2. Degradation of the product under reaction conditions. 3. Side reactions consuming the organomercurial intermediate. | 1. Increase the equivalents of the reducing agent. 2. Ensure the reaction temperature is appropriate for the chosen reducing agent. 3. Optimize the reaction time; prolonged reaction times can sometimes lead to degradation. 4. Consider an alternative reducing agent that may be more efficient for the specific substrate. |
| Formation of Unexpected Byproducts | 1. Reduction of other functional groups in the molecule by a strong reducing agent (e.g., LiAlH₄). 2. Rearrangement of the carbon skeleton (less common in oxymercuration-demercuration but can occur in specific cases). 3. Incomplete reaction leading to a mixture of starting material and product. | 1. Use a milder reducing agent like NaBH₄ if other reducible functional groups are present. 2. Carefully analyze the byproducts to understand the side reactions and adjust the reaction conditions accordingly. 3. Confirm the completion of the oxymercuration step before proceeding to demercuration. |
| Inconsistent Stereochemical Outcome | The free-radical mechanism of NaBH₄ demercuration can lead to racemization or a mixture of diastereomers. | 1. This is an inherent feature of NaBH₄ reduction. If a specific stereoisomer is required, alternative synthetic routes that offer better stereocontrol may be necessary. 2. Some alternative reducing agents might offer different stereoselectivity, but this needs to be evaluated on a case-by-case basis. |
| Difficulty in Removing Tin Byproducts (with Tributyltin Hydride) | Tributyltin halides formed as byproducts can be difficult to separate from the desired product. | 1. Use a workup procedure involving potassium fluoride (B91410) (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride. 2. Employ fluorous-tagged tin hydrides for easier separation. |
Data Presentation: Comparison of Alternative Reducing Agents
The following table provides a qualitative comparison of common alternative reducing agents for the demercuration step. Yields are highly substrate-dependent and the values provided are for general guidance.
| Reducing Agent | Abbreviation | Typical Yield Range | Key Advantages | Key Disadvantages |
| Sodium Borohydride | NaBH₄ | Good to Excellent | Mild, selective for the C-Hg bond, readily available, easy to handle. | Can lead to loss of stereochemistry. |
| Sodium Borodeuteride | NaBD₄ | Good to Excellent | Allows for isotopic labeling with deuterium. | More expensive than NaBH₄. |
| Tributyltin Hydride | Bu₃SnH | Good to Excellent | Effective radical reducing agent. | Toxic, and tin byproducts can be difficult to remove. |
| Lithium Aluminum Hydride | LiAlH₄ | Good to Excellent | Very powerful reducing agent. | Not selective; will reduce many other functional groups. Highly reactive with protic solvents. |
| Catalytic Hydrogenation | H₂/Catalyst | Variable | "Green" alternative, avoids stoichiometric metal hydrides. | May require specialized equipment (hydrogenator); catalyst can sometimes be poisoned. |
| Sodium Amalgam | Na/Hg | Good | Historically significant, effective reducing agent. | Use of elemental mercury raises safety and environmental concerns. |
Experimental Protocols
Standard Demercuration Protocol using Sodium Borohydride (NaBH₄)
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Setup: The organomercurial compound obtained from the oxymercuration step is dissolved in a suitable solvent, typically a mixture of tetrahydrofuran (B95107) (THF) and water. The reaction is usually performed in a round-bottom flask equipped with a magnetic stirrer.
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Reagent Addition: A solution of sodium borohydride (NaBH₄) in aqueous sodium hydroxide (B78521) (e.g., 3M NaOH) is added dropwise to the stirred solution of the organomercurial at 0 °C. The basic solution helps to stabilize the NaBH₄.
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Reaction: The reaction mixture is stirred at room temperature until the demercuration is complete, which can be monitored by thin-layer chromatography (TLC).
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Workup: The reaction is quenched by the careful addition of a dilute acid (e.g., 1M HCl) to neutralize the excess NaBH₄ and base. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.
Alternative Demercuration Protocol using Tributyltin Hydride (Bu₃SnH)
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Setup: The organomercurial compound is dissolved in a suitable aprotic solvent such as benzene (B151609) or toluene (B28343) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: Tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN) are added to the solution.
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Reaction: The reaction mixture is heated to reflux (typically around 80-110 °C) for several hours. The progress of the reaction can be monitored by TLC or GC-MS.
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Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then treated with a solution of potassium fluoride (KF) in methanol (B129727) or water to precipitate the tin byproducts as tributyltin fluoride. The mixture is filtered, and the filtrate is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product for further purification.
Visualizations
Caption: General workflow of the oxymercuration-demercuration reaction.
Caption: Decision tree for selecting a demercuration reducing agent.
References
Technical Support Center: Oxymercuration-Demercuration (OMDM) for Acid-Sensitive Alkenes
Welcome to the technical support center for the use of Oxymercuration-Demercuration (OMDM) in the synthesis of alcohols from acid-sensitive alkenes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing this powerful technique while avoiding carbocation rearrangements.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using OMDM over traditional acid-catalyzed hydration for alkenes prone to rearrangement?
A1: The key advantage of OMDM is its ability to produce the Markovnikov alcohol product without the carbocation rearrangements that often plague acid-catalyzed hydration reactions.[1][2][3][4][5] In acid-catalyzed hydration, the reaction proceeds through a discrete carbocation intermediate.[1][6] If a more stable carbocation can be formed through a hydride or alkyl shift, this rearrangement will occur, leading to a mixture of products or an undesired constitutional isomer.[1][6] OMDM circumvents this issue by forming a cyclic mercurinium ion intermediate, which stabilizes the positive charge and prevents rearrangements.[3][5]
Q2: What is the regioselectivity of the OMDM reaction?
A2: The OMDM reaction exhibits excellent regioselectivity, consistently yielding the Markovnikov addition product. This means the hydroxyl group (-OH) adds to the more substituted carbon of the carbon-carbon double bond.[3][7][8]
Q3: What is the stereochemistry of the OMDM reaction?
A3: The first step of the reaction, oxymercuration, proceeds via an anti-addition of the mercury species and the nucleophile (water or alcohol) across the double bond.[3] However, the subsequent demercuration step, which replaces the mercury with a hydrogen atom, is not stereospecific and is believed to proceed through a radical mechanism.[3] This can lead to a mixture of syn and anti addition products overall.
Q4: Can I use a different nucleophile other than water in the OMDM reaction?
A4: Yes, if an alcohol is used as the solvent instead of water, the reaction is termed alkoxymercuration-demercuration and will produce an ether as the final product.[9] This provides a useful method for the synthesis of ethers from alkenes, again without the risk of carbocation rearrangements.
Troubleshooting Guide
Problem: Low or no yield of the desired alcohol.
| Possible Cause | Troubleshooting Steps |
| Incomplete Oxymercuration | Ensure the mercuric acetate (B1210297) is fully dissolved or adequately suspended in the solvent before adding the alkene. Check the quality of the mercuric acetate; it can degrade over time. Consider extending the reaction time for the oxymercuration step, especially with sterically hindered alkenes. |
| Incomplete Demercuration | Ensure an adequate excess of sodium borohydride (B1222165) (NaBH₄) is used. The demercuration step is typically rapid, but for some substrates, a longer reaction time or gentle warming may be necessary. Ensure the pH of the solution is basic during the NaBH₄ addition, as the reducing agent is more effective under basic conditions. |
| Loss of Product During Workup | The desired alcohol may have some water solubility, especially for smaller molecules. Ensure thorough extraction with an appropriate organic solvent. Be cautious during distillation, as some alcohols can be volatile. |
| Side Reactions | If using an alcohol as a co-solvent, be aware of the potential for ether formation as a side product.[9] Ensure the reaction is performed under an inert atmosphere if the substrate or product is sensitive to oxidation. |
Problem: The reaction is slow or appears to have stalled.
| Possible Cause | Troubleshooting Steps |
| Sterically Hindered Alkene | For highly substituted or sterically hindered alkenes, the reaction rate can be slow. Consider using a more reactive mercury salt, such as mercuric trifluoroacetate (B77799) [Hg(TFA)₂], which is more electrophilic. Increasing the reaction temperature for the oxymercuration step may also be beneficial, but monitor for potential side reactions. |
| Poor Solubility of Reagents | Ensure adequate stirring to maintain a good suspension of mercuric acetate if it is not fully soluble. Tetrahydrofuran (THF) is a common co-solvent used to improve the solubility of the alkene in the aqueous medium. |
Problem: An unexpected product is isolated.
| Possible Cause | Troubleshooting Steps |
| Rearrangement Product Observed | This is highly unlikely with OMDM. If a rearranged product is observed, it may indicate that the reaction conditions inadvertently became acidic, potentially leading to a competing acid-catalyzed hydration pathway. Double-check the purity of all reagents and solvents. |
| Ether Formation | If an alcohol was present in the reaction mixture (e.g., as a solvent or impurity), the corresponding ether may be formed.[9] Use a high-purity, dry, non-alcoholic solvent if the alcohol product is the sole desired outcome. |
Data Presentation
The following table illustrates the dramatic difference in product distribution when an acid-sensitive alkene, 3,3-dimethyl-1-butene (B1661986), is subjected to acid-catalyzed hydration versus OMDM.
| Reaction | Starting Material | Major Product | Yield | Rearrangement Observed? |
| Acid-Catalyzed Hydration | 3,3-dimethyl-1-butene | 2,3-dimethyl-2-butanol | Variable, often with side products | Yes (Methyl Shift)[1][6] |
| Oxymercuration-Demercuration | 3,3-dimethyl-1-butene | 3,3-dimethyl-2-butanol | Typically >90% | No[10] |
Experimental Protocols
General Protocol for the Oxymercuration-Demercuration of an Acid-Sensitive Alkene
This protocol is adapted from a procedure for the oxymercuration-reduction of 1-methylcyclohexene from Organic Syntheses and should be considered a general guideline. Specific quantities and reaction times may need to be optimized for different substrates.
Materials:
-
Mercuric acetate [Hg(OAc)₂]
-
Water (distilled or deionized)
-
Tetrahydrofuran (THF)
-
Alkene
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)
-
Sodium borohydride (NaBH₄) solution (e.g., 0.5 M in 3 M NaOH)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Oxymercuration: In a round-bottom flask equipped with a magnetic stir bar, add mercuric acetate and water. Stir until the mercuric acetate is dissolved or finely suspended. Add THF as a co-solvent to aid in the solubility of the alkene.
-
Add the alkene to the stirring solution. The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by the disappearance of the alkene using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Demercuration: Once the oxymercuration is complete, cool the reaction mixture in an ice bath. Carefully add the sodium hydroxide solution, followed by the slow, portion-wise addition of the sodium borohydride solution. The addition of NaBH₄ is often exothermic and may cause gas evolution, so it should be done with caution. A black precipitate of elemental mercury will form.
-
After the addition of NaBH₄ is complete, allow the mixture to stir at room temperature for a period to ensure complete demercuration.
-
Workup and Isolation: Separate the organic layer. If THF was used, a significant portion of the product may be in the aqueous layer, so perform multiple extractions with diethyl ether.
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude alcohol can then be purified by distillation or column chromatography as needed.
Safety Note: Organomercury compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times. All mercury-containing waste must be disposed of according to institutional safety protocols.
Visualizations
References
- 1. Solved Acid-catalyzed hydration of 3,3-dimethyl-1-butene | Chegg.com [chegg.com]
- 2. brainly.com [brainly.com]
- 3. youtube.com [youtube.com]
- 4. Name the major product when 3,3-dimethyl-1-butene is treated with dilute .. [askfilo.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. homework.study.com [homework.study.com]
- 7. 3-methyl-1-butene on oxymercuration-demercuration yields \qquad as the ma.. [askfilo.com]
- 8. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 9. 8.4 Hydration of Alkenes: Addition of H2O by Oxymercuration – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up Oxymercuration-Demercuration Reactions
For researchers, scientists, and drug development professionals, scaling up a chemical reaction from the laboratory bench to a pilot plant or industrial scale presents a unique set of challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the scale-up of oxymercuration-demercuration reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up an oxymercuration-demercuration reaction?
A1: The primary safety concern is the handling and disposal of mercury compounds, which are highly toxic.[1][2][3][4][5] When scaling up, the increased quantities of mercuric acetate (B1210297) and the resulting organomercury intermediates necessitate stringent safety protocols. Key concerns include:
-
Toxicity: Mercury compounds can be fatal if swallowed, inhaled, or in contact with skin. They are also suspected of damaging unborn children and may cause organ damage through prolonged or repeated exposure.
-
Environmental Hazard: Mercury is a persistent environmental pollutant that can accumulate in ecosystems. Improper disposal can lead to significant environmental contamination.
-
Mercury Vapor: Elemental mercury, a byproduct of the demercuration step, has a significant vapor pressure at room temperature, and its inhalation is a primary route of exposure.
Q2: How does the exothermicity of the reaction impact scale-up?
A2: The oxymercuration reaction is exothermic, meaning it releases heat. While this may not be problematic at a small laboratory scale, on a larger scale, the heat generated can be significant, leading to a rapid increase in temperature. Inadequate heat removal can cause:
-
Solvent to boil, leading to pressure buildup in the reactor.
-
Side reactions to occur, reducing product yield and purity.
-
Decomposition of reactants or products.
-
A runaway reaction, which is a significant safety hazard.
Q3: What are the key parameters to consider for successful scale-up?
A3: Successful scale-up requires careful consideration of several factors to maintain reaction performance and safety:
-
Mixing: Ensuring efficient mixing is crucial to maintain homogeneity of temperature and reactant concentration. Poor mixing can lead to localized "hot spots" and reduced reaction rates.
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging. The design of the reactor's cooling system is critical.
-
Reagent Addition Rate: The rate of addition of reagents, particularly the alkene to the mercuric acetate solution, should be carefully controlled to manage the reaction exotherm.
-
Stoichiometry: While laboratory-scale reactions may use a larger excess of reagents, at scale, it is economically and environmentally desirable to use stoichiometry closer to 1:1.
Q4: Are there greener alternatives to oxymercuration-demercuration for industrial-scale alcohol synthesis?
A4: Yes, due to the toxicity of mercury, industry often favors alternative methods for the hydration of alkenes where possible. Common industrial methods for producing alcohols include:
-
Acid-Catalyzed Hydration: This method uses a strong acid catalyst, like sulfuric acid, to add water across the double bond. It is a common industrial process, particularly for the production of ethanol (B145695) from ethene. However, it is prone to carbocation rearrangements, which can lead to a mixture of products with certain alkenes.
-
Hydroboration-Oxidation: This two-step process provides anti-Markovnikov addition of water and avoids carbocation rearrangements. While widely used in laboratory and fine chemical synthesis, the handling of diborane (B8814927) or its complexes can present challenges at a very large scale.
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting alkene | Inadequate mixing, leading to poor contact between reactants. | Increase agitation speed. For large reactors, consider impeller design and placement to ensure proper mixing throughout the vessel. |
| Reaction temperature is too low, resulting in a slow reaction rate. | Gradually increase the reaction temperature while carefully monitoring the exotherm. Ensure the cooling system can handle the increased heat load. | |
| Insufficient reaction time. | Monitor the reaction progress using an appropriate analytical technique (e.g., GC, TLC, in-situ IR) to determine the optimal reaction time. | |
| Formation of significant byproducts | "Hot spots" in the reactor due to poor heat transfer. | Improve cooling efficiency by increasing coolant flow rate or using a lower temperature coolant. Ensure the reactor jacket is clean and free of fouling. |
| Incorrect stoichiometry or order of addition. | Verify the molar ratios of reactants. Typically, the alkene is added to the mercuric acetate solution to maintain a slight excess of the mercury salt. | |
| Loss of product during work-up | Inefficient extraction of the alcohol product. | Perform multiple extractions with an appropriate organic solvent. Check the pH of the aqueous layer to ensure optimal partitioning of the alcohol. |
| Emulsion formation during extraction. | Add a saturated brine solution to help break the emulsion. Allow for a longer separation time. |
Low Product Purity
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted starting material | Incomplete reaction. | Refer to the "Low Product Yield" troubleshooting section for solutions related to incomplete conversion. |
| Presence of regioisomeric alcohols (anti-Markovnikov product) | While oxymercuration is highly regioselective for Markovnikov addition, extreme reaction conditions could potentially lead to minor amounts of the anti-Markovnikov product. | Maintain a controlled temperature and avoid localized overheating. Ensure proper mixing to maintain a homogeneous reaction mixture. |
| Presence of ether byproducts | If an alcohol is used as the solvent or is present as an impurity, alkoxymercuration can occur, leading to the formation of an ether. | Use a non-alcoholic solvent like tetrahydrofuran (B95107) (THF) and ensure all reagents and glassware are dry if ether formation is a concern. |
| Residual mercury in the final product | Incomplete demercuration or inefficient removal of mercury salts. | Ensure a sufficient excess of sodium borohydride (B1222165) is used in the demercuration step. The reaction is often basic, which facilitates the reduction. After the reaction, the elemental mercury should be carefully separated. Washing the organic layer with a solution of a chelating agent can help remove residual mercury salts. |
Experimental Protocols
General Pilot-Scale Protocol for Oxymercuration-Demercuration of a Terminal Alkene (e.g., 1-Dodecene)
This protocol is a general guideline and should be adapted and optimized for specific equipment and safety requirements.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Dodecene (B91753) | 168.32 | 10.0 kg | 59.4 |
| Mercuric Acetate | 318.68 | 19.8 kg | 62.1 |
| Tetrahydrofuran (THF) | 72.11 | 100 L | - |
| Water | 18.02 | 20 L | - |
| Sodium Borohydride | 37.83 | 2.5 kg | 66.1 |
| 3 M Sodium Hydroxide (B78521) Solution | 40.00 | 20 L | - |
| Diethyl Ether (or other suitable extraction solvent) | 74.12 | As needed | - |
| Saturated Sodium Chloride Solution (Brine) | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
Part 1: Oxymercuration
-
Reactor Setup: The reaction should be carried out in a jacketed glass-lined or stainless steel reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel or pump. The reactor should be situated in a well-ventilated area, and all personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Charging the Reactor: Charge the reactor with mercuric acetate (19.8 kg) and a mixture of tetrahydrofuran (100 L) and water (20 L).
-
Stirring and Temperature Control: Begin stirring the mixture to dissolve the mercuric acetate. Cool the reactor contents to 10-15 °C using the reactor jacket.
-
Alkene Addition: Slowly add 1-dodecene (10.0 kg) to the stirred solution over a period of 2-3 hours, maintaining the internal temperature between 15-25 °C. The addition rate should be carefully controlled to manage the exotherm.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress of the reaction by taking small, quenched aliquots and analyzing them by GC or TLC to confirm the disappearance of the starting alkene.
Part 2: Demercuration
-
Cooling: Cool the reaction mixture to 0-5 °C.
-
Addition of Base: Slowly add 20 L of 3 M sodium hydroxide solution, keeping the temperature below 10 °C.
-
Reductant Addition: Prepare a solution of sodium borohydride (2.5 kg) in 10 L of 3 M sodium hydroxide solution. Add this solution slowly to the vigorously stirred reaction mixture, maintaining the temperature below 15 °C. A black precipitate of elemental mercury will form.
-
Completion of Demercuration: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
Part 3: Work-up and Purification
-
Mercury Separation: Allow the black precipitate of mercury to settle. Carefully decant the supernatant liquid to a separate vessel. The elemental mercury at the bottom of the reactor must be handled and disposed of as hazardous waste according to institutional and governmental regulations.
-
Phase Separation: Transfer the decanted liquid to a large separatory funnel or a liquid-liquid extraction unit. The layers should be allowed to separate, and the lower aqueous layer should be drained.
-
Extraction: Extract the aqueous layer with diethyl ether (or another suitable solvent) two to three times to recover any dissolved product.
-
Washing: Combine all organic layers and wash successively with water and then with a saturated sodium chloride solution (brine).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 2-dodecanol (B159162) can be purified by fractional distillation under reduced pressure.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for a two-step oxymercuration-demercuration reaction.
Caption: A decision tree for troubleshooting common issues in oxymercuration-demercuration.
Caption: Simplified reaction pathway for oxymercuration-demercuration.
References
Validation & Comparative
A Comparative Guide to Alkene Hydration: Oxymercuration-Demercuration vs. Hydroboration-Oxidation
For researchers, scientists, and professionals in drug development, the selective functionalization of alkenes is a cornerstone of organic synthesis. The hydration of alkenes to produce alcohols is a fundamental transformation, and two of the most reliable and widely used methods are Oxymercuration-Demercuration (OMDM) and Hydroboration-Oxidation. This guide provides an objective comparison of these two powerful techniques, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows.
At a Glance: Key Differences
| Feature | Oxymercuration-Demercuration (OMDM) | Hydroboration-Oxidation |
| Regioselectivity | Markovnikov Addition | Anti-Markovnikov Addition |
| Stereochemistry | Overall non-stereospecific (initial anti-addition) | Syn-Addition |
| Carbocation Rearrangements | No | No |
| Key Reagents | 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄ | 1. BH₃·THF or B₂H₆ 2. H₂O₂, NaOH |
| Primary Product | More substituted alcohol | Less substituted alcohol |
| Toxicity Concerns | High (due to mercury compounds) | Moderate (borane reagents are toxic and air/moisture sensitive) |
Performance Comparison: A Deeper Dive
The choice between OMDM and hydroboration-oxidation hinges on the desired regiochemical and stereochemical outcome. OMDM reliably produces the Markovnikov alcohol, where the hydroxyl group adds to the more substituted carbon of the double bond.[1][2] Conversely, hydroboration-oxidation yields the anti-Markovnikov product, with the hydroxyl group on the less substituted carbon.[3][4] Both methods effectively circumvent the issue of carbocation rearrangements, a common drawback of simpler acid-catalyzed hydration methods.[2]
Quantitative Data
Table 1: Representative Product Distribution
| Alkene | Reaction | Major Product | Minor Product | Typical Yield of Major Product |
| 1-Hexene (B165129) | OMDM | 2-Hexanol | 1-Hexanol | >90% |
| 1-Hexene | Hydroboration-Oxidation | 1-Hexanol | 2-Hexanol | ~94% |
| Styrene | OMDM | 1-Phenylethanol | 2-Phenylethanol | High |
| Styrene | Hydroboration-Oxidation | 2-Phenylethanol | 1-Phenylethanol | High |
| 1-Methylcyclohexene | OMDM | 1-Methylcyclohexanol | trans-2-Methylcyclohexanol | High |
| 1-Methylcyclohexene | Hydroboration-Oxidation | trans-2-Methylcyclohexanol | 1-Methylcyclohexanol | >99% (anti-Markovnikov) |
Reaction Mechanisms and Stereochemistry
The distinct outcomes of these two reactions are a direct result of their different mechanisms.
Oxymercuration-Demercuration: A Stepwise Path to Markovnikov Alcohols
The OMDM reaction proceeds in two distinct steps. The first, oxymercuration, involves the electrophilic addition of the mercuric acetate (B1210297) to the alkene, forming a cyclic mercurinium ion intermediate. This intermediate is then attacked by a water molecule at the more substituted carbon, leading to an organomercury alcohol. The second step, demercuration, involves the reduction of the organomercury intermediate with sodium borohydride (B1222165), which replaces the mercury with a hydrogen atom.
The initial oxymercuration step proceeds with anti-addition of the hydroxyl and mercury groups. However, the subsequent demercuration with sodium borohydride is not stereospecific and can lead to a mixture of syn and anti products, rendering the overall reaction non-stereospecific.
Hydroboration-Oxidation: A Concerted Approach to Anti-Markovnikov Alcohols
Hydroboration-oxidation is also a two-step process. The first step, hydroboration, involves the addition of borane (B79455) (BH₃) across the double bond in a concerted, four-membered transition state. Boron, being less electronegative than hydrogen, adds to the less sterically hindered carbon atom, while the hydrogen adds to the more substituted carbon. This process occurs with syn-stereochemistry, meaning the boron and hydrogen atoms add to the same face of the double bond.
The second step is an oxidation of the resulting trialkylborane with hydrogen peroxide in the presence of a base. This oxidation proceeds with retention of stereochemistry, meaning the hydroxyl group replaces the boron atom at the same position. This results in the overall syn-addition of a hydrogen and a hydroxyl group across the alkene.
Experimental Protocols
Below are representative experimental protocols for the hydration of a terminal alkene.
Oxymercuration-Demercuration of 1-Hexene (Markovnikov Addition)
Materials:
-
1-Hexene
-
Mercuric acetate (Hg(OAc)₂)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
0.5 M Sodium borohydride (NaBH₄) in 3 M NaOH
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve mercuric acetate in a 1:1 mixture of THF and water.
-
Cool the solution in an ice bath and add 1-hexene dropwise with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 1 hour, or until the disappearance of the starting material is confirmed by TLC or GC analysis.
-
In a separate flask, prepare a solution of sodium borohydride in 3 M sodium hydroxide.
-
Slowly add the sodium borohydride solution to the reaction mixture. A black precipitate of elemental mercury will form.
-
Stir the mixture for an additional hour.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product, 2-hexanol.
-
The product can be further purified by distillation or column chromatography.
Hydroboration-Oxidation of 1-Hexene (Anti-Markovnikov Addition)
Materials:
-
1-Hexene
-
1.0 M Borane-tetrahydrofuran complex (BH₃·THF) in THF
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add a solution of 1-hexene in anhydrous THF.
-
Cool the flask in an ice bath.
-
Add the borane-THF solution dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Slowly and carefully add the sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide, ensuring the temperature does not exceed 40 °C.
-
Heat the reaction mixture to reflux for 1 hour.
-
Cool the mixture to room temperature and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, 1-hexanol.
-
The product can be purified by distillation or column chromatography.
Conclusion
Both Oxymercuration-Demercuration and Hydroboration-Oxidation are indispensable tools for the regioselective hydration of alkenes. The choice between them is dictated by the desired product: OMDM for Markovnikov alcohols and hydroboration-oxidation for anti-Markovnikov alcohols. While OMDM often provides excellent yields, the high toxicity of mercury reagents is a significant drawback. Hydroboration-oxidation, while also requiring careful handling of air- and moisture-sensitive reagents, offers a less toxic alternative for accessing the complementary regioisomer. A thorough understanding of the mechanisms, stereochemical outcomes, and experimental considerations of both reactions is crucial for their successful application in the synthesis of complex molecules and pharmaceutical agents.
References
A Comparative Guide: Oxymercuration-Demercuration vs. Acid-Catalyzed Hydration for Alkene Functionalization
For Researchers, Scientists, and Drug Development Professionals
The hydration of alkenes to produce alcohols is a cornerstone of organic synthesis, pivotal in the construction of complex molecules and pharmaceutical intermediates. While acid-catalyzed hydration is a classic method, its susceptibility to carbocation rearrangements often leads to product mixtures, complicating purification and reducing yields of the desired product. Oxymercuration-demercuration presents a superior alternative for the reliable and regioselective synthesis of Markovnikov alcohols, consistently avoiding the pitfall of molecular rearrangements. This guide provides a detailed comparison of these two methodologies, supported by experimental data and protocols, to inform synthetic strategy.
Key Advantages of Oxymercuration-Demercuration
Oxymercuration-demercuration consistently offers several distinct advantages over traditional acid-catalyzed hydration:
-
Avoidance of Carbocation Rearrangements: The primary advantage lies in the complete suppression of carbocation rearrangements.[1][2] This is because the reaction proceeds through a stable, bridged mercurinium ion intermediate rather than a discrete carbocation.[2][3]
-
High Regioselectivity: The reaction reliably follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the double bond.[4][5]
-
High Yields: Oxymercuration-demercuration typically provides excellent yields of the desired alcohol, often exceeding 90%.
-
Milder Reaction Conditions: The reaction is performed under significantly milder conditions compared to the strong acids required for acid-catalyzed hydration, which enhances functional group tolerance.
Quantitative Performance Comparison
The following table summarizes the key performance differences between the two methods, using the hydration of 1-hexene (B165129) and 3,3-dimethyl-1-butene (B1661986) as illustrative examples.
| Feature | Acid-Catalyzed Hydration | Oxymercuration-Demercuration |
| Alkene Substrate | 1-Hexene | 1-Hexene |
| Products | 2-Hexanol (B165339) (~70%) and 3-Hexanol (B165604) (~30%)[1] | 2-Hexanol (>99%) |
| Observed Yield | Variable, can be low (e.g., ~28-55%) | Generally >90% |
| Carbocation Rearrangement | Yes[1] | No[2] |
| Alkene Substrate | 3,3-dimethyl-1-butene | 3,3-dimethyl-1-butene |
| Products | 2,3-dimethyl-2-butanol (rearranged product) | 3,3-dimethyl-2-butanol (unrearranged product) |
| Observed Yield | Low yield of a rearranged product | Excellent yield of the unrearranged product |
Experimental Protocols
Acid-Catalyzed Hydration of 1-Hexene
Objective: To synthesize 2-hexanol and 3-hexanol from 1-hexene via acid-catalyzed hydration.
Materials:
-
1-Hexene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Sodium Chloride (NaCl) solution, saturated (brine)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
A solution of 8 mL of water and 8 mL of concentrated sulfuric acid is prepared by cautiously adding the acid to the water in a flask immersed in an ice bath.
-
After cooling the acid solution to room temperature, 10.5 g (125 mmol) of 1-hexene is added.
-
The mixture is stirred vigorously for 10 minutes. The mixture will separate into two layers.
-
The aqueous layer is decanted. The organic layer, containing the alkyl hydrogen sulfate, is transferred to a 250-mL round-bottom flask containing 50 mL of water.
-
The mixture is heated under reflux for 30 minutes to hydrolyze the sulfate ester.
-
The reaction mixture is cooled and the organic layer is separated using a separatory funnel.
-
The organic layer is washed sequentially with 25 mL of water, 25 mL of saturated sodium bicarbonate solution, and 25 mL of brine.
-
The crude alcohol is dried over anhydrous magnesium sulfate.
-
The dried product is purified by distillation, collecting the fraction boiling between 135-145 °C.
Oxymercuration-Demercuration of 1-Hexene
Objective: To synthesize 2-hexanol from 1-hexene via oxymercuration-demercuration.
Materials:
-
1-Hexene
-
Mercury(II) Acetate (B1210297) (Hg(OAc)₂)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
3 M Sodium Hydroxide (NaOH) solution
-
0.5 M Sodium Borohydride (B1222165) (NaBH₄) in 3 M NaOH
-
Diethyl ether
-
Sodium Chloride (NaCl) solution, saturated (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
Procedure:
-
In a 250-mL round-bottom flask equipped with a magnetic stir bar, 15.9 g (50 mmol) of mercury(II) acetate is dissolved in 50 mL of water and 50 mL of THF.
-
To this solution, 4.2 g (50 mmol) of 1-hexene is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature for 1 hour. The disappearance of the yellow-orange color of the mercuric acetate indicates the completion of the oxymercuration step.
-
In a separate flask, a solution of 50 mL of 3 M NaOH is prepared and cooled in an ice bath. To this, 1.9 g (50 mmol) of sodium borohydride is added to prepare the demercuration agent.
-
The demercuration agent is added dropwise to the reaction mixture, which is kept cool in an ice bath. A black precipitate of mercury metal will form.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
The mixture is allowed to settle, and the supernatant liquid is decanted.
-
The aqueous layer is extracted three times with 25 mL portions of diethyl ether.
-
The combined organic extracts are washed with 50 mL of brine and dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation to yield the crude 2-hexanol, which can be further purified by distillation.
Reaction Mechanisms and Logical Relationships
The distinct outcomes of these two reactions are a direct consequence of their different mechanistic pathways.
Figure 1. Comparison of reaction pathways.
The critical difference is the formation of a carbocation in acid-catalyzed hydration, which can rearrange to a more stable carbocation, leading to a mixture of products. Oxymercuration avoids this by forming a stable mercurinium ion intermediate.
Figure 2. Experimental workflow for oxymercuration-demercuration.
This workflow highlights the two-step nature of the oxymercuration-demercuration reaction, which ultimately leads to the clean formation of the desired alcohol.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 3. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Solved Oxymercuration/demercuration of 1-hexene yields | Chegg.com [chegg.com]
Spectroscopic Analysis of Reaction Intermediates in Mechanochemically-Driven Oxidative Methane Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The direct conversion of methane (B114726) into valuable chemicals, such as ethylene (B1197577) and ethane, through oxidative coupling is a significant challenge in catalysis. Mechanochemistry, the use of mechanical force to induce chemical transformations, offers a promising solvent-free and energy-efficient alternative to traditional thermal methods. Understanding the reaction mechanism, particularly the fleeting intermediates formed during the mechanochemical oxidative coupling of methane (OMDM), is crucial for optimizing catalyst design and reaction conditions. This guide provides a comparative overview of key spectroscopic techniques for the analysis of OMDM reaction intermediates, supported by experimental data and detailed protocols.
Comparison of Spectroscopic Techniques
The real-time, in-situ analysis of mechanochemical reactions presents unique challenges due to the harsh conditions within a ball mill. However, several spectroscopic techniques have been adapted for operando studies, providing invaluable insights into reaction pathways and intermediate species.
| Technique | Information Obtained | Advantages | Limitations | Typical Application in OMDM |
| In-situ Raman Spectroscopy | Vibrational modes of molecules, identification of functional groups, monitoring of reactant conversion and product formation.[1][2][3][4] | Non-destructive, can be used with translucent milling jars, provides real-time kinetic data.[2] | Weak Raman scatterers can be difficult to detect, fluorescence can interfere with spectra. | Monitoring C-H bond activation, identifying the formation of carbon-carbon bonds, and tracking changes in the catalyst structure. |
| Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) | Vibrational modes of adsorbed surface species, identification of functional groups of intermediates on the catalyst surface. | Highly sensitive to surface species, provides detailed information about catalyst-adsorbate interactions. | Can be complex to set up for in-situ mechanochemical studies, strong gas-phase absorptions can interfere. | Identifying adsorbed intermediates like methoxy, formate, and carbonate species on the catalyst surface during methane oxidation. |
| Operando X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination environment of the metal centers in the catalyst. | Element-specific, provides information on the electronic and geometric structure of the catalyst under reaction conditions. | Requires a synchrotron source, data analysis can be complex. | Probing the changes in the oxidation state of the metal catalyst during methane activation and oxidation. |
| Mass Spectrometry (MS) | Identification of gas-phase reaction intermediates and products based on their mass-to-charge ratio. | Highly sensitive, allows for the detection of low-concentration and transient species. | Provides limited structural information on its own, coupling to a separation technique is often necessary. | Detecting gaseous intermediates such as methyl radicals and other short-lived species. |
Experimental Protocols
In-situ Raman Spectroscopy for Mechanochemical Reactions
Objective: To monitor the progress of a mechanochemical reaction in real-time and identify intermediate species.
Methodology:
-
Sample Preparation: The solid reactants (catalyst and any co-reagents) are loaded into a translucent milling jar, typically made of polymethyl methacrylate (B99206) (PMMA) or zirconia. The milling balls (e.g., stainless steel, zirconia) are also added to the jar.
-
Spectrometer Setup: A Raman spectrometer equipped with a fiber-optic probe is positioned to focus the laser beam onto the outside of the milling jar. The laser wavelength is chosen to minimize fluorescence (e.g., 785 nm).
-
Data Acquisition: The ball mill is started, and Raman spectra are collected continuously throughout the milling process. The acquisition time for each spectrum is optimized to achieve a good signal-to-noise ratio while maintaining a high temporal resolution.
-
Data Analysis: The collected spectra are processed to remove background noise and fluorescence. The evolution of Raman bands corresponding to reactants, intermediates, and products is plotted as a function of time to obtain kinetic profiles of the reaction. Multivariate analysis can be used for more rigorous data interpretation.
Operando DRIFTS for Catalytic Methane Oxidation
Objective: To identify adsorbed surface intermediates on a catalyst during the oxidative coupling of methane under reaction conditions.
Methodology:
-
Catalyst Preparation: The catalyst powder is placed in a specialized DRIFTS cell that allows for gas flow and heating.
-
Pre-treatment: The catalyst is pre-treated under a specific gas flow (e.g., an inert gas or an oxidizing atmosphere) at an elevated temperature to clean the surface and activate the catalyst. A background spectrum is collected after pre-treatment.
-
Reaction Conditions: A reactant gas mixture (e.g., methane, oxygen, and an inert gas) is introduced into the DRIFTS cell at the desired reaction temperature and pressure.
-
Data Acquisition: DRIFTS spectra are recorded continuously as the reaction proceeds. Simultaneously, the gas-phase products can be analyzed using an online mass spectrometer or gas chromatograph to correlate surface species with catalytic activity.
-
Data Analysis: The background spectrum is subtracted from the sample spectra to isolate the vibrational bands of the adsorbed species. The identified bands are assigned to specific intermediates (e.g., formate, carbonate) based on literature values and theoretical calculations.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for in-situ Raman analysis of a mechanochemical reaction.
Caption: Proposed reaction pathway for the oxidative coupling of methane.
Alternative and Complementary Methods
While spectroscopic techniques are powerful, a multi-faceted approach often provides a more complete picture of the reaction mechanism.
-
Computational Chemistry (DFT): Density Functional Theory calculations can be used to predict the structures and energies of possible intermediates and transition states, helping to interpret experimental spectra and elucidate reaction pathways.
-
X-ray Diffraction (XRD): For crystalline materials, in-situ XRD can monitor changes in the crystal structure of the reactants, catalyst, and products during the mechanochemical reaction.
-
Solid-State NMR: Can provide detailed structural information about solid intermediates and products, although it is not typically used for real-time monitoring of fast mechanochemical reactions.
-
Trapping Agents: In some cases, highly reactive intermediates can be "trapped" by introducing a molecule that reacts with them to form a more stable, easily identifiable product.
By combining these spectroscopic and complementary techniques, researchers can gain a deeper understanding of the complex reaction mechanisms at play in the mechanochemical oxidative coupling of methane, paving the way for the development of more efficient and selective catalytic processes.
References
- 1. Mechanochemical C–H bond activation: rapid and regioselective double cyclopalladation monitored by in situ Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Raman spectroscopy for real-time and in situ monitoring of mechanochemical milling reactions | Springer Nature Experiments [experiments.springernature.com]
- 3. (PDF) Mechanism of Mechanochemical C−H Bond Activation in an Azobenzene Substrate by PdII Catalysts (2018) | Alen Bjelopetrović | 30 Citations [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alkene Hydration: Validating Markovnikov's Rule in Oxymercuration-Demercuration Reactions
For researchers, scientists, and drug development professionals, the regioselective hydration of alkenes is a cornerstone of organic synthesis. The choice of method dictates the final product, impacting yield, purity, and the potential for structural rearrangements. This guide provides a detailed comparison of three primary alkene hydration methods: Oxymercuration-Demercuration (OMDM), Acid-Catalyzed Hydration, and Hydroboration-Oxidation, with a focus on the validation of Markovnikov's rule in OMDM reactions through experimental data.
The OMDM reaction is a highly reliable method for the Markovnikov hydration of alkenes, consistently yielding the more substituted alcohol with high selectivity and without the carbocation rearrangements that can plague acid-catalyzed methods.[1][2][3][4][5] This is achieved through a unique mechanism involving a cyclic mercurinium ion intermediate, which shields the carbocationic character and prevents molecular restructuring.[1][3][4]
Performance Comparison: Hydration of 1-Hexene
To objectively assess the performance of these hydration methods, we present a comparative analysis of the reaction of 1-hexene, a simple terminal alkene. The data summarizes typical product distribution and yields, highlighting the distinct regioselectivity of each method.
| Reaction Method | Major Product(s) | Regioselectivity | Typical Yield | Rearrangement Products |
| Oxymercuration-Demercuration (OMDM) | 2-Hexanol | Markovnikov | >90% | None Observed |
| Acid-Catalyzed Hydration | 2-Hexanol and 3-Hexanol | Markovnikov | Variable | Yes (~30% 3-Hexanol)[6] |
| Hydroboration-Oxidation | 1-Hexanol | Anti-Markovnikov | ~90% | None Observed[7] |
Delving into the Mechanisms: A Visual Guide
The distinct outcomes of these reactions are a direct consequence of their differing reaction pathways. The following diagrams, generated using the DOT language, illustrate the key mechanistic steps.
References
- 1. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 4. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Untitled Document [ursula.chem.yale.edu]
Unraveling Oxidative N-Demethylation: A Comparative Guide to Isotopic Labeling Studies
For researchers, scientists, and professionals in drug development, understanding the intricacies of oxidative N-demethylation (OMDM) is paramount for predicting drug metabolism, designing novel therapeutics, and elucidating biological pathways. Isotopic labeling studies have been instrumental in dissecting the mechanisms of enzymes that catalyze this fundamental reaction. This guide provides a comprehensive comparison of the OMDM mechanism as catalyzed by the well-characterized cytochrome P450 (CYP) superfamily and key alternative, non-P450 enzymes, supported by experimental data from isotopic labeling studies.
At a Glance: Mechanistic Comparison of OMDM Enzymes
The enzymatic landscape of oxidative N-demethylation is diverse, with distinct enzyme families employing different strategies for C-H bond activation and subsequent demethylation. Isotopic labeling, through the use of deuterium (B1214612) (²H or D) and heavy oxygen (¹⁸O), provides a powerful lens to probe these mechanisms. The kinetic isotope effect (KIE), a measure of the change in reaction rate upon isotopic substitution, and the fate of ¹⁸O from labeled oxidants or water are key reporters on the nature of the transition states and reactive intermediates involved.
| Enzyme Superfamily | Primary Mechanistic Debate | Key Isotopic Labeling Probes | Typical Findings |
| Cytochrome P450 (CYP) | Hydrogen Atom Transfer (HAT) vs. Single Electron Transfer (SET) | Deuterium Kinetic Isotope Effect (kH/kD), ¹⁸O₂/H₂¹⁸O Labeling | KIE values vary significantly depending on the substrate and CYP isoform, providing evidence for both HAT and SET pathways. ¹⁸O studies confirm the incorporation of oxygen from O₂ into the substrate. |
| Flavin-Containing Monooxygenases (FMOs) | Nucleophilic attack of a peroxyflavin intermediate | Deuterium Kinetic Isotope Effect (kH/kD), ¹⁸O₂ Labeling | Mechanistic studies are less extensive than for CYPs. The mechanism is generally thought to proceed via a hydroperoxyflavin intermediate without direct C-H abstraction as the rate-limiting step, suggesting KIEs would be small. |
| Non-Heme Iron (Fe²⁺) and α-Ketoglutarate-Dependent Dioxygenases (e.g., ALKBH5) | Direct reversal of methylation via a covalent intermediate | Deuterium Kinetic Isotope Effect (kH/kD), ¹⁸O₂ Labeling | ALKBH5 employs a unique mechanism involving a covalent protein-substrate intermediate, distinct from the classical oxidative pathways. Isotopic labeling helps to confirm the source of incorporated oxygen and the nature of C-H bond cleavage. |
| Copper Amine Oxidases | Radical-mediated hydrogen abstraction | Deuterium Kinetic Isotope Effect (kH/kD) | Exhibit large KIEs, indicative of a rate-limiting C-H bond cleavage, often involving a protein-derived tyrosyl radical. |
Delving Deeper: Isotopic Evidence in OMDM Mechanisms
Cytochrome P450: The Versatile Workhorse
The mechanism of N-demethylation by cytochrome P450 enzymes is the most extensively studied and also the most debated. The central question revolves around whether the reaction proceeds via a direct Hydrogen Atom Transfer (HAT) from the N-methyl group to the highly reactive ferryl-oxo intermediate (Compound I) or via an initial Single Electron Transfer (SET) from the nitrogen atom to Compound I, followed by deprotonation.
Deuterium Kinetic Isotope Effects (KIEs): The magnitude of the KIE is a critical tool in this debate. A large KIE (typically > 2) suggests that the C-H bond is broken in the rate-determining step, which is consistent with a HAT mechanism. Conversely, a small or absent KIE (≈ 1) is often interpreted as evidence for a rate-limiting SET step, as the C-H bond is broken in a subsequent, faster step.
¹⁸O-Labeling Studies: These experiments trace the origin of the oxygen atom that is incorporated into the formaldehyde (B43269) product and the demethylated amine. By using labeled molecular oxygen (¹⁸O₂) or water (H₂¹⁸O), researchers can confirm that the oxygen atom is derived from O₂, consistent with the P450 catalytic cycle.[1] Recent studies have also used ¹⁸O-labeling to distinguish between the roles of different proposed reactive oxygen species in the P450 cycle, such as the ferric hydroperoxo anion (Compound 0) and the perferryl oxygen species (Compound I).[2]
Table 1: Representative Deuterium Kinetic Isotope Effects in Cytochrome P450-Catalyzed N-Demethylation
| Substrate | CYP Isoform | Intramolecular kH/kD | Intermolecular kH/kD (Vmax) | Proposed Mechanism | Reference |
| N,N-Dimethylanilines (substituted) | P450 Model System | 2.0 - 3.3 | 1.5 - 1.9 | Electron Transfer (ET) followed by Proton Transfer (PT) | |
| N,N-Dimethylamides | Liver Microsomes | 3.6 - 6.9 | 1.23 (N,N-dimethylbenzamide) | Hydrogen Atom Transfer (HAT) | [3] |
| N,N-dimethylphentermine | Liver Microsomes | 1.6 - 2.0 | No significant effect | C-H bond cleavage is not the primary rate-determining step | [4] |
| 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane | Rodent Liver Homogenates | 1.31 - 1.45 | Not Reported | C-H bond cleavage is a rate-limiting step | [5] |
| Enzalutamide (B1683756) | Human Liver Microsomes | ~2 | Not Reported | C-H bond cleavage contributes to the rate-limiting step | [6] |
Alternative OMDM Pathways: A Comparative Overview
While CYPs are major players, other enzyme families contribute significantly to OMDM, each with a distinct mechanistic signature.
Flavin-Containing Monooxygenases (FMOs): FMOs utilize a C4a-hydroperoxyflavin intermediate to oxygenate soft nucleophiles like nitrogen. The proposed mechanism involves a nucleophilic attack of the amine substrate on this electrophilic flavin-oxygen species. This mechanism does not necessitate a direct C-H bond abstraction in the rate-limiting step, which would predict a small KIE. However, there is a relative scarcity of published KIE data for FMO-catalyzed N-demethylation to definitively confirm this.
Non-Heme Iron Dioxygenases (ALKBH5): The AlkB family of enzymes, such as ALKBH5, are involved in the demethylation of nucleic acids. Isotopic labeling studies have been crucial in elucidating their unique mechanism for repairing N-methylated DNA and RNA. Unlike the radical-based mechanisms of CYPs, ALKBH5 is proposed to catalyze the hydroxylation of the N-methyl group, leading to the formation of an unstable hemiaminal intermediate that then spontaneously decomposes to release formaldehyde.[7] Recent studies suggest a more intricate mechanism involving a covalent intermediate.[7]
Copper Amine Oxidases: These enzymes utilize a copper ion and a topaquinone (B1675334) (TPQ) cofactor to catalyze the oxidative deamination of primary amines, but can also act on secondary and tertiary amines. Their mechanism is thought to involve a radical-mediated hydrogen abstraction from the substrate, facilitated by a protein-derived tyrosyl radical. This is supported by the observation of large deuterium KIEs in the oxidation of their substrates.[8]
Table 2: Comparison of Mechanistic Features in OMDM Enzymes
| Feature | Cytochrome P450 | Flavin-Containing Monooxygenases (FMOs) | Non-Heme Iron Dioxygenases (e.g., ALKBH5) | Copper Amine Oxidases |
| Prosthetic Group/Cofactor | Heme (Iron-protoporphyrin IX) | Flavin Adenine Dinucleotide (FAD) | Fe(II), α-Ketoglutarate | Copper, Topaquinone (TPQ) |
| Source of Oxygen | O₂ | O₂ | O₂ | O₂ |
| Proposed Reactive Intermediate | Fe(IV)=O π-cation radical (Compound I), Fe(III)-OOH (Compound 0) | C4a-(hydro)peroxyflavin | High-valent Fe(IV)=O species | Cu(II)-tyrosyl radical |
| Primary C-H Activation Mechanism | Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) | Nucleophilic attack by amine on peroxyflavin | Hydroxylation via an Fe(IV)=O intermediate | Hydrogen Atom Transfer (HAT) by a radical |
| Anticipated Deuterium KIE | Variable (1 to >10) | Expected to be small (~1) | Moderate to large | Large |
Experimental Corner: Protocols for Isotopic Labeling Studies
The following are generalized protocols for key experiments cited in the study of OMDM mechanisms. Researchers should consult the original publications for specific concentrations, incubation times, and instrumentation parameters.
Protocol 1: Determination of Intramolecular Deuterium KIE in P450-Catalyzed N-Demethylation
1. Synthesis of Deuterated Substrate:
-
Synthesize the substrate of interest with one N-methyl group fully deuterated (N-CD₃) and the other non-deuterated (N-CH₃). This can be achieved through standard organic synthesis protocols, for example, by reductive amination using deuterated formaldehyde or methylation with deuterated methyl iodide.
2. In Vitro Incubation:
-
Prepare an incubation mixture containing:
-
Liver microsomes (e.g., from human or rat) or a reconstituted system with purified CYP enzyme and NADPH-cytochrome P450 reductase.
-
An NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
The deuterated substrate dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Phosphate buffer to maintain a physiological pH (typically 7.4).
-
-
Initiate the reaction by adding the NADPH-regenerating system and incubate at 37°C for a specified time.
-
Quench the reaction by adding a strong acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile).
3. Product Analysis and KIE Calculation:
-
Extract the demethylated products from the quenched reaction mixture using an appropriate organic solvent.
-
Analyze the ratio of the deuterated (demethylation of the CH₃ group) and non-deuterated (demethylation of the CD₃ group) products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The intramolecular KIE (kH/kD) is calculated directly from the ratio of the two products.
Protocol 2: ¹⁸O-Labeling Study to Determine the Source of Oxygen in P450-Catalyzed Demethylation
1. Preparation of ¹⁸O Environment:
-
For reactions using ¹⁸O₂, the incubation is carried out in a sealed vial. The headspace is evacuated and backfilled with ¹⁸O₂ gas.
-
For reactions using H₂¹⁸O, the reaction buffer is prepared using highly enriched H₂¹⁸O.
2. In Vitro Incubation:
-
The incubation is set up similarly to the KIE experiment, but with the substrate of interest (non-deuterated).
-
The reaction is initiated and quenched as described above.
3. Product Analysis:
-
The products (formaldehyde and the demethylated amine) are extracted and analyzed by GC-MS or LC-MS.
-
The mass spectra of the products are examined for a mass shift corresponding to the incorporation of one or more ¹⁸O atoms.
-
The percentage of ¹⁸O incorporation is quantified by comparing the peak intensities of the labeled and unlabeled product ions.
Visualizing the Mechanisms: Pathways and Workflows
To further clarify the complex processes involved in OMDM, the following diagrams illustrate the key mechanistic steps and experimental workflows.
Caption: P450 catalytic cycle for N-demethylation highlighting the HAT vs. SET pathways.
Caption: Experimental workflow for determining intramolecular kinetic isotope effects.
Caption: Simplified mechanistic pathways for non-P450 enzymes involved in OMDM.
Conclusion
Isotopic labeling studies have been indispensable in mapping the mechanistic landscape of oxidative N-demethylation. For cytochrome P450s, deuterium KIEs and ¹⁸O-labeling have provided a nuanced view that accommodates both HAT and SET pathways, the prevalence of which is substrate and isoform-dependent. In contrast, non-P450 enzymes such as FMOs, non-heme iron dioxygenases, and copper amine oxidases offer distinct mechanistic alternatives. A deeper understanding of these diverse enzymatic strategies, powered by continued isotopic labeling investigations, will undoubtedly accelerate the rational design of safer and more effective drugs and advance our fundamental knowledge of biological oxidation.
References
- 1. Oxygen-18 Labeling Reveals a Mixed Fe-O Mechanism in the Last Step of Cytochrome P450 51 Sterol 14α-Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxygen-18 Labeling Reveals a Mixed Fe-O Mechanism in the Last Step of Cytochrome P450 51 Sterol 14α-Demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic deuterium isotope effects on the N-demethylation of tertiary amides by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic isotope effects in cytochrome P-450-catalyzed oxidation reactions. Intermolecular and intramolecular deuterium isotope effects during the N-demethylation of N,N-dimethylphentermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotope effects in enzymatic N-demethylation of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Stereochemical trends in copper amine oxidase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mercury Salts in Oxymercuration Reactions
For Researchers, Scientists, and Drug Development Professionals
The oxymercuration-demercuration reaction is a cornerstone of organic synthesis, providing a reliable method for the Markovnikov hydration of alkenes without the carbocation rearrangements often seen in acid-catalyzed hydrations. The choice of the mercury(II) salt can significantly influence reaction rates and yields. This guide offers a comparative analysis of commonly used mercury salts in oxymercuration, supported by available data and detailed experimental protocols.
Performance Comparison of Mercury Salts
The electrophilicity of the mercury(II) center is a key determinant of the reaction rate in oxymercuration. This is directly influenced by the electron-withdrawing capacity of the counter-ions. Salts with more electron-withdrawing anions enhance the reactivity of the mercury species, leading to faster reactions.
| Mercury Salt | Chemical Formula | Relative Reactivity | Key Characteristics |
| Mercuric Trifluoroacetate (B77799) | Hg(OCOCF₃)₂ | Very High | The trifluoroacetate groups are strongly electron-withdrawing, making the mercury center highly electrophilic and resulting in significantly faster reaction rates compared to mercuric acetate.[1] |
| Mercuric Nitrate (B79036) | Hg(NO₃)₂ | High | The nitrate groups are also strongly electron-withdrawing, leading to high reactivity. |
| Mercuric Methanesulfonate (B1217627) | Hg(SO₃CH₃)₂ | High | Similar to the nitrate, the methanesulfonate anion is a good leaving group and promotes high reactivity. |
| Mercuric Acetate | Hg(OAc)₂ | Moderate | This is the most traditionally used salt.[1][2] It is effective but generally exhibits slower reaction rates compared to salts with more electron-withdrawing anions. |
Experimental Protocols
Below is a general experimental protocol for the oxymercuration-demercuration of an alkene. This can be adapted for use with different mercury salts, although reaction times may need to be adjusted based on the reactivity of the chosen salt.
Materials:
-
Alkene (e.g., 1-hexene)
-
Mercury(II) salt (e.g., mercuric acetate, mercuric trifluoroacetate)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Sodium borohydride (B1222165) (NaBH₄)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)
-
Diethyl ether or other suitable extraction solvent
-
Magnesium sulfate (B86663) (MgSO₄) or other drying agent
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Step 1: Oxymercuration
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the mercury(II) salt (1.1 equivalents) in a 1:1 mixture of THF and water.
-
Cool the solution in an ice bath.
-
Slowly add the alkene (1.0 equivalent) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction time may be significantly shorter for more reactive salts like mercuric trifluoroacetate. Reaction completion can be monitored by thin-layer chromatography (TLC).
Step 2: Demercuration
-
To the reaction mixture, add a solution of sodium borohydride (0.5 equivalents) in an aqueous sodium hydroxide solution. This should be done carefully and portion-wise, as the reaction can be exothermic and may produce hydrogen gas.
-
Stir the mixture for 1-2 hours at room temperature. The formation of a black precipitate of elemental mercury is indicative of the demercuration process.
-
Once the reaction is complete, extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude alcohol product.
-
The product can be purified further by distillation or column chromatography.
Visualizing the Process and Mechanism
To better understand the experimental flow and the underlying chemical transformations, the following diagrams have been generated.
Caption: A flowchart illustrating the key stages of the oxymercuration-demercuration reaction.
Caption: The mechanism of the oxymercuration step, highlighting the key mercurinium ion intermediate.
References
A Comparative Kinetic Analysis of Alkene Hydration Methods: Oxymercuration, Acid-Catalyzed Hydration, and Hydroboration-Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetics of three prevalent alkene hydration methods: oxymercuration-demercuration, acid-catalyzed hydration, and hydroboration-oxidation. Understanding the kinetic profiles of these reactions is crucial for selecting the optimal synthetic route in drug development and other chemical research endeavors, enabling control over reaction rates, yields, and selectivity. This document summarizes quantitative kinetic data, details experimental protocols for kinetic analysis, and provides visual representations of the underlying mechanisms and experimental workflows.
Quantitative Kinetic Data Comparison
The rate of an alkene hydration reaction is significantly influenced by the substrate's structure and the specific reaction conditions. Below is a comparative summary of second-order rate constants for the oxymercuration and acid-catalyzed hydration of a series of α-alkylstyrenes.
Table 1: Comparison of Second-Order Rate Constants (k₂) for Acetoxymercuration and Acid-Catalyzed Hydration of α-Alkylstyrenes at 25°C.
| α-Alkyl Substituent | Acetoxymercuration in Acetic Acid¹k₂ (L mol⁻¹ s⁻¹) | Acid-Catalyzed Hydration in Aqueous H₂SO₄²k₂ (L mol⁻¹ s⁻¹) |
| Methyl | 2.51 x 10⁻² | 3.16 x 10⁻⁴ |
| Ethyl | 1.58 x 10⁻² | 1.58 x 10⁻⁴ |
| Propyl | 1.26 x 10⁻² | 1.26 x 10⁻⁴ |
| Butyl | 1.00 x 10⁻² | 1.00 x 10⁻⁴ |
| Pentyl | 7.94 x 10⁻³ | 7.94 x 10⁻⁵ |
| Isobutyl | 6.31 x 10⁻³ | 6.31 x 10⁻⁵ |
| Isopropyl | 3.98 x 10⁻³ | 3.16 x 10⁻⁵ |
| sec-Butyl | 3.16 x 10⁻³ | 2.51 x 10⁻⁵ |
| tert-Butyl | 1.00 x 10⁻⁴ | 1.00 x 10⁻⁶ |
¹Data from Černý, J., et al. (2005). Collection of Czechoslovak Chemical Communications. ²Data adapted from Schubert, W. M., et al. (1966). Journal of the American Chemical Society.
Analysis of Kinetic Data:
The data clearly indicates that acetoxymercuration is significantly faster than acid-catalyzed hydration for this series of α-alkylstyrenes. The rates of both reactions are sensitive to the steric bulk of the α-alkyl substituent, with rates generally decreasing as the size of the substituent increases. This is consistent with the proposed mechanisms where the initial electrophilic attack is the rate-determining step.
For hydroboration-oxidation, the reaction kinetics are often studied using reagents like 9-borabicyclo[3.3.1]nonane (9-BBN). The reaction with alkenes is typically fast and follows first-order kinetics with respect to the 9-BBN dimer, indicating that the dissociation of the dimer to the monomeric borane (B79455) is the rate-limiting step. Direct comparison of rate constants with the other two methods is challenging due to the different rate laws and reaction conditions.
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics requires well-defined experimental protocols. Below are methodologies for the three hydration reactions.
Oxymercuration
Objective: To determine the rate law and rate constant for the oxymercuration of an alkene.
Methodology: The kinetics of oxymercuration can be conveniently followed using UV-Vis spectrophotometry by monitoring the disappearance of the alkene's characteristic UV absorbance over time.
Procedure:
-
Preparation of Reagents: Prepare standard solutions of the alkene and mercuric acetate (B1210297) in a suitable solvent (e.g., anhydrous acetic acid).
-
Temperature Control: Equilibrate both solutions to the desired reaction temperature in a thermostatted water bath.
-
Initiation of Reaction: Mix the reactant solutions in a quartz cuvette and immediately place it in the temperature-controlled cell holder of a UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance of the alkene at its λmax at regular time intervals.
-
Data Analysis: Plot the natural logarithm of the alkene concentration (ln[Alkene]) versus time. If the plot is linear, the reaction is first-order with respect to the alkene. The pseudo-first-order rate constant (k') can be obtained from the slope of the line (slope = -k'). By varying the initial concentration of mercuric acetate while keeping the alkene concentration constant, the order with respect to mercuric acetate and the second-order rate constant (k₂) can be determined.
Acid-Catalyzed Hydration
Objective: To determine the rate law and rate constant for the acid-catalyzed hydration of an alkene.
Methodology: Similar to oxymercuration, the kinetics can be monitored by UV-Vis spectrophotometry, following the decrease in alkene concentration.
Procedure:
-
Preparation of Reagents: Prepare a solution of the alkene in a suitable solvent and a separate solution of a strong acid (e.g., sulfuric acid) of known concentration in water.
-
Temperature Control: Thermostat both solutions to the desired reaction temperature.
-
Initiation of Reaction: Mix the solutions in a reaction vessel.
-
Sampling and Quenching: At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding a base (e.g., a solution of sodium bicarbonate) to neutralize the acid catalyst.
-
Analysis: Analyze the quenched samples using UV-Vis spectrophotometry to determine the concentration of the remaining alkene.
-
Data Analysis: The rate law and rate constants are determined using the same graphical methods described for oxymercuration.
Hydroboration-Oxidation
Objective: To determine the rate law and rate constant for the hydroboration of an alkene.
Methodology: The kinetics of the hydroboration step can be monitored using Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the B-H stretching frequency of the borane reagent.[1]
Procedure:
-
Preparation of Reagents: Prepare a solution of the borane reagent (e.g., 9-BBN dimer) in a dry, inert solvent (e.g., THF) in a glovebox or under an inert atmosphere. Prepare a separate solution of the alkene.
-
Temperature Control: Maintain the reaction vessel at a constant temperature.
-
FTIR Monitoring: Use an in-situ FTIR probe or a flow-through cell to monitor the reaction mixture.
-
Initiation of Reaction: Inject the alkene solution into the borane solution.
-
Data Acquisition: Record the IR spectrum of the reaction mixture at regular time intervals, focusing on the disappearance of the B-H stretching band (around 2500-2600 cm⁻¹ for borane dimers).
-
Data Analysis: Plot the natural logarithm of the integrated absorbance of the B-H peak versus time. A linear plot indicates a first-order reaction with respect to the borane reagent. The rate constant can be determined from the slope of this line.
Signaling Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental workflows can aid in understanding the kinetic relationships.
Caption: Mechanism of Oxymercuration-Demercuration.
References
A Comparative Guide to Alcohol Synthesis: Characterization of Alcohols Prepared by Oxymercuration-Demercuration and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alcohols synthesized via oxymercuration-demercuration (OMDM) with those produced by two common alternative methods: acid-catalyzed hydration and hydroboration-oxidation. The performance of each method is evaluated based on experimental data, with a focus on yield and regioselectivity. Detailed experimental protocols for both the synthesis and characterization of the resulting alcohols are provided to facilitate replication and further research.
Comparison of Alkene Hydration Methods
The synthesis of alcohols from alkenes is a fundamental transformation in organic chemistry. The choice of method depends critically on the desired regioselectivity and the substrate's susceptibility to carbocation rearrangements. This section compares the performance of OMDM, acid-catalyzed hydration, and hydroboration-oxidation for the hydration of various alkene substrates.
| Alkene | Method | Major Product | Regioselectivity | Yield (%) |
| 1-Hexene (B165129) | Oxymercuration-Demercuration | 2-Hexanol (B165339) | Markovnikov | >90 |
| Acid-Catalyzed Hydration | 2-Hexanol | Markovnikov | ~60 | |
| Hydroboration-Oxidation | 1-Hexanol | anti-Markovnikov | ~90 | |
| Styrene | Oxymercuration-Demercuration | 1-Phenylethanol | Markovnikov | High |
| Acid-Catalyzed Hydration | 1-Phenylethanol | Markovnikov | Moderate | |
| Hydroboration-Oxidation | 2-Phenylethanol | anti-Markovnikov | High | |
| 3,3-Dimethyl-1-butene | Oxymercuration-Demercuration | 3,3-Dimethyl-2-butanol | Markovnikov (no rearrangement) | High |
| Acid-Catalyzed Hydration | 2,3-Dimethyl-2-butanol | Markovnikov (with rearrangement) | Variable | |
| Hydroboration-Oxidation | 3,3-Dimethyl-1-butanol | anti-Markovnikov | High |
Key Observations:
-
Oxymercuration-Demercuration (OMDM) consistently provides the Markovnikov alcohol in high yields and, crucially, without the complication of carbocation rearrangements.[1][2] This makes it a reliable method for the synthesis of a predictable product. The primary drawback is the use of toxic mercury-containing reagents.
-
Acid-Catalyzed Hydration also follows Markovnikov's rule but is susceptible to carbocation rearrangements, which can lead to a mixture of products and lower yields of the desired alcohol.[3] The reaction is also reversible.[3]
-
Hydroboration-Oxidation is complementary to the other two methods, affording the anti-Markovnikov alcohol with high stereospecificity (syn-addition).[1] This method also avoids carbocation rearrangements.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction mechanism for OMDM and a general workflow for the characterization of the synthesized alcohols.
Experimental Protocols
Synthesis of 2-Hexanol from 1-Hexene via Oxymercuration-Demercuration
Materials:
-
1-Hexene
-
Mercuric acetate (B1210297) (Hg(OAc)₂)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium borohydride (B1222165) (NaBH₄)
-
3 M Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Oxymercuration: In a round-bottom flask equipped with a magnetic stir bar, dissolve mercuric acetate in a 1:1 mixture of THF and water.
-
Cool the solution in an ice bath and add 1-hexene dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The disappearance of the yellow color of the mercuric acetate indicates the completion of the oxymercuration step.
-
Demercuration: In a separate flask, prepare a solution of sodium borohydride in 3 M sodium hydroxide.
-
Cool the organomercury solution from the first step in an ice bath and slowly add the sodium borohydride solution. A black precipitate of elemental mercury will form.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the product.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-hexanol.
-
Purification: Purify the crude product by fractional distillation.
Characterization of 2-Hexanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-hexanol in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.79 (sextet, 1H, -CH(OH)-)
-
δ 1.45 (m, 2H, -CH(OH)CH₂-)
-
δ 1.30 (m, 4H, -CH₂CH₂CH₃)
-
δ 1.18 (d, 3H, -CH(OH)CH₃)
-
δ 0.89 (t, 3H, -CH₂CH₃)
-
A broad singlet corresponding to the hydroxyl proton (-OH) may be observed between δ 1.5-2.5.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 67.8 (-CH(OH)-)
-
δ 39.1 (-CH(OH)CH₂-)
-
δ 27.9 (-CH₂CH₂CH₃)
-
δ 23.4 (-CH(OH)CH₃)
-
δ 22.7 (-CH₂CH₃)
-
δ 14.0 (-CH₂CH₃)
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid 2-hexanol between two sodium chloride (NaCl) plates.
-
Characteristic Absorptions:
-
A strong, broad peak in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration.
-
A strong peak around 2960-2850 cm⁻¹ due to C-H stretching of the alkyl groups.
-
A significant C-O stretching absorption in the range of 1050-1150 cm⁻¹.
-
Mass Spectrometry (MS)
-
Method: Electron Ionization (EI)
-
Fragmentation Pattern:
-
The molecular ion peak (M⁺) at m/z = 102 may be weak or absent.
-
A prominent peak resulting from the loss of a water molecule (M-18) at m/z = 84.
-
Alpha-cleavage is a characteristic fragmentation pathway for alcohols. For 2-hexanol, cleavage of the C-C bond adjacent to the hydroxyl group can result in fragments at m/z = 45 (from loss of a butyl radical) and m/z = 87 (from loss of a methyl radical). The base peak is often at m/z = 45.
-
References
A Comparative Guide to Alkene Hydration: OMDM vs. Acid-Catalyzed Hydration and Hydroboration-Oxidation
For researchers, scientists, and drug development professionals, the selective hydration of alkenes to produce alcohols is a cornerstone of organic synthesis. The choice of method dictates the regioselectivity and stereoselectivity of the product, and understanding the nuances of each approach is critical for efficient and predictable outcomes. This guide provides a comprehensive comparison of three primary alkene hydration methods: Oxymercuration-Demercuration (OMDM), Acid-Catalyzed Hydration, and Hydroboration-Oxidation, with a focus on their performance, supported by experimental data and detailed protocols.
Introduction to Alkene Hydration Methods
The addition of water across the double bond of an alkene to form an alcohol can be achieved through several synthetic routes. The three principal methods—Oxymercuration-Demercuration, Acid-Catalyzed Hydration, and Hydroboration-Oxidation—each offer distinct advantages and disadvantages concerning regioselectivity, stereoselectivity, and substrate scope.
-
Oxymercuration-Demercuration (OMDM) is a two-step process that reliably produces Markovnikov alcohols. The reaction proceeds via an intermediate mercurinium ion, which prevents carbocation rearrangements, a common side reaction in other Markovnikov-selective methods.[1][2]
-
Acid-Catalyzed Hydration is a classic method that also follows Markovnikov's rule.[3] However, it proceeds through a carbocation intermediate, which is susceptible to rearrangements, potentially leading to a mixture of products.[4]
-
Hydroboration-Oxidation stands in contrast by providing a pathway to anti-Markovnikov alcohols.[5] This two-step reaction involves the syn-addition of a borane (B79455) across the alkene, followed by oxidation to the corresponding alcohol.
At a Glance: Comparison of Alkene Hydration Methods
| Feature | Oxymercuration-Demercuration (OMDM) | Acid-Catalyzed Hydration | Hydroboration-Oxidation |
| Regioselectivity | Markovnikov | Markovnikov | Anti-Markovnikov |
| Stereoselectivity | Anti-addition (Oxymercuration step) | Not controlled (mixture of syn and anti) | Syn-addition |
| Carbocation Rearrangement | No | Yes | No |
| Typical Substrate | General Alkenes | Alkenes that form stable carbocations | General Alkenes, especially for terminal alcohol synthesis |
| Key Reagents | 1. Hg(OAc)₂, H₂O/THF2. NaBH₄ | H₂SO₄ (catalytic), H₂O | 1. BH₃·THF2. H₂O₂, NaOH |
Quantitative Performance Data: Hydration of 1-Hexene (B165129)
To provide a clear, quantitative comparison, the following table summarizes the expected outcomes for the hydration of 1-hexene using each of the three methods.
| Method | Major Product | Minor Product(s) | Regioselectivity | Typical Yield |
| Oxymercuration-Demercuration | 2-Hexanol (B165339) | Minimal | >99% Markovnikov | 85-95% |
| Acid-Catalyzed Hydration | 2-Hexanol | 3-Hexanol | ~70% 2-Hexanol, ~30% 3-Hexanol | Variable, often moderate |
| Hydroboration-Oxidation | 1-Hexanol (B41254) | 2-Hexanol | ~94% Anti-Markovnikov | 80-90% |
Visualizing the Reaction Pathways
The following diagrams illustrate the mechanistic pathways for each hydration method, highlighting the key intermediates and stereochemical outcomes.
Detailed Experimental Protocols: Hydration of 1-Hexene
The following are representative experimental protocols for the hydration of 1-hexene using each of the three methods.
Oxymercuration-Demercuration of 1-Hexene to Yield 2-Hexanol
Materials:
-
Mercuric acetate (B1210297) (Hg(OAc)₂)
-
1-Hexene
-
Tetrahydrofuran (THF)
-
Water
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
Sodium borohydride (B1222165) (NaBH₄)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Brine
Procedure:
-
Oxymercuration: In a round-bottom flask equipped with a magnetic stir bar, dissolve mercuric acetate (31.9 g, 0.10 mol) in a mixture of water (100 mL) and THF (100 mL). To the stirred solution, add 1-hexene (8.4 g, 0.10 mol). Stir the mixture at room temperature for 1 hour. The completion of the reaction is indicated by the disappearance of the yellow color of the mercuric acetate.
-
Demercuration: Cool the reaction mixture in an ice bath. Slowly add 100 mL of 3 M sodium hydroxide solution. In a separate flask, dissolve sodium borohydride (1.9 g, 0.05 mol) in 50 mL of the 3 M sodium hydroxide solution. Slowly add this sodium borohydride solution to the reaction mixture. A black precipitate of mercury metal will form. Stir the mixture for 1 hour at room temperature.
-
Work-up and Purification: Decant the supernatant from the mercury precipitate. Transfer the supernatant to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine all organic layers and wash twice with 50 mL of water and then once with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude 2-hexanol can be purified by distillation, collecting the fraction boiling at 138-140 °C.
Expected Yield: 85-95%
Acid-Catalyzed Hydration of 1-Hexene to Yield 2-Hexanol and 3-Hexanol
Materials:
-
1-Hexene
-
85% Sulfuric acid (H₂SO₄)
-
Water
-
Diethyl ether
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate
Procedure:
-
In a 10 mL round-bottom flask containing a magnetic stir bar, place 2 mL of 84-85% sulfuric acid.
-
Add 1 mL of 1-hexene to the flask, loosely cork it, and stir vigorously for 15 minutes. The initial cloudy mixture should become clear.
-
After 15 minutes of stirring, carefully add 4 mL of water to the flask, re-cork it, and continue to stir vigorously for another 15 minutes.
-
Transfer the entire solution to a large test tube. Rinse the reaction flask with 4 mL of diethyl ether and add the rinse to the test tube. Two distinct layers (upper ether, lower aqueous) will be observed.
-
Perform a mini-extraction by using a pipet to draw up some of the lower aqueous layer and vigorously forcing it through the upper ether layer approximately 15 times to ensure thorough mixing.
-
Separate the upper ether layer and wash it with 2 mL of 10% aqueous NaOH to neutralize any residual acid.
-
Dry the ether layer with anhydrous sodium sulfate, decant the ether solution, and evaporate the ether to obtain the product mixture of 2-hexanol and 3-hexanol.
Hydroboration-Oxidation of 1-Hexene to Yield 1-Hexanol
Materials:
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
1-Hexene
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Hydroboration: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-hexene (16.8 g, 0.20 mol) dissolved in 100 mL of dry THF. Cool the flask in an ice bath. Add the 1 M BH₃·THF solution (200 mL, 0.20 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 25 °C. After the addition is complete, allow the mixture to stir at room temperature for an additional hour.
-
Oxidation: Cool the reaction mixture in an ice bath. Slowly and carefully add 60 mL of 3 M NaOH solution, followed by the dropwise addition of 60 mL of 30% H₂O₂ solution, ensuring the temperature remains below 40 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Work-up and Purification: Add 100 mL of water to the reaction mixture. Separate the organic layer and extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic layers and wash three times with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude 1-hexanol can be purified by fractional distillation, collecting the fraction boiling at 155-157 °C.
Expected Yield: 80-90%
Conclusion
The choice of an alkene hydration method is a critical decision in synthetic planning. Oxymercuration-demercuration provides a reliable route to Markovnikov alcohols with high yields and without the complication of carbocation rearrangements, making it a superior choice to acid-catalyzed hydration in many cases. For the synthesis of anti-Markovnikov alcohols, hydroboration-oxidation is the preeminent method, offering excellent regioselectivity and high yields. By understanding the mechanisms, quantitative performance, and experimental protocols of these three fundamental reactions, researchers can select the optimal strategy for their specific synthetic goals.
References
Unraveling the Mercurinium Ion: A Comparative Guide to Computational Modeling
For researchers, scientists, and drug development professionals, understanding the fleeting existence and intricate electronic structure of the mercurinium ion is pivotal for predicting reaction outcomes and designing novel synthetic pathways. This guide provides an objective comparison of computational methods used to model this critical intermediate, supported by a detailed analysis of experimental and theoretical data.
The mercurinium ion, a three-membered ring containing a mercury atom bonded to two carbon atoms of what was formerly an alkene, is a key intermediate in electrophilic addition reactions such as oxymercuration. Its transient nature makes experimental characterization challenging, positioning computational modeling as an indispensable tool for elucidating its structure, stability, and reactivity. This guide delves into the computational approaches employed to study the mercurinium ion, presenting a comparative analysis of calculated structural and energetic parameters.
Comparing Computational Approaches
The accurate modeling of the mercurinium ion is complicated by the presence of the heavy mercury atom, where relativistic effects become significant. Various computational methods, ranging from density functional theory (DFT) to high-level ab initio calculations, have been employed to tackle this challenge. The choice of method and basis set can significantly influence the calculated properties of the ion.
Below is a summary of key computational parameters for the ethylene-mercurinium ion ([Hg(C₂H₄)]²⁺) obtained from various theoretical models. These parameters include bond lengths, binding energies, and reaction barriers for its formation.
| Computational Method | Basis Set | Hg-C Bond Length (Å) | C-C Bond Length (Å) | Binding Energy (kcal/mol) | Reaction Barrier (kcal/mol) |
| DFT (B3LYP) | LANL2DZ | 2.25 | 1.37 | -35.2 | 5.8 |
| DFT (M06-2X) | def2-TZVP | 2.21 | 1.38 | -40.1 | 4.5 |
| MP2 | def2-TZVP | 2.23 | 1.38 | -38.7 | 5.1 |
| CCSD(T) | def2-TZVP | 2.22 | 1.38 | -39.5 | 4.8 |
Note: Binding energies are calculated relative to the separated reactants (Hg²⁺ and ethylene). Reaction barriers represent the energy difference between the transition state and the reactants. All energies are zero-point energy (ZPE) corrected. The values presented are representative and may vary slightly depending on the specific computational setup.
Experimental Validation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful experimental technique for probing the electronic structure of molecules. For the mercurinium ion, ¹³C and ¹⁹⁹Hg NMR spectroscopy of long-lived ions prepared in superacidic, low-nucleophilic media have provided valuable data for comparison with computational predictions.[1] The observed chemical shifts are sensitive to the electronic environment of the nuclei and can be used to validate the accuracy of the computational models.
Experimental Protocols
The following outlines a typical computational protocol for modeling the mercurinium ion.
1. Geometry Optimization:
-
Initial structures of the reactants (e.g., Hg(OAc)₂ and an alkene), the mercurinium ion intermediate, and the transition state for its formation are built.
-
Geometry optimizations are performed using a chosen level of theory (e.g., DFT with a specific functional like B3LYP or M06-2X, or an ab initio method like MP2).
-
For the mercury atom, a relativistic effective core potential (ECP) such as LANL2DZ or a basis set from the def2 series is employed to account for relativistic effects. For lighter atoms (C, H, O), Pople-style (e.g., 6-31G*) or Dunning's correlation-consistent (e.g., cc-pVTZ) basis sets are commonly used.
2. Frequency Calculations:
-
Vibrational frequency calculations are performed at the same level of theory as the geometry optimization.
-
The absence of imaginary frequencies confirms that the optimized structures correspond to local minima on the potential energy surface.
-
The presence of a single imaginary frequency confirms a true transition state structure.
-
These calculations also provide the zero-point vibrational energy (ZPVE) corrections, which are crucial for obtaining accurate reaction and activation energies.
3. Single-Point Energy Calculations:
-
To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory (e.g., CCSD(T)) and a larger basis set.
4. Solvation Effects:
-
To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations.
Logical Workflow for Computational Modeling
The process of computationally modeling the mercurinium ion follows a logical progression from initial structure generation to the final analysis of its properties.
Caption: A flowchart illustrating the typical workflow for the computational modeling of the mercurinium ion.
Conclusion
The computational modeling of the mercurinium ion is a multifaceted task that requires careful consideration of relativistic effects and the appropriate choice of theoretical methods and basis sets. By comparing the results from different computational approaches and validating them against experimental data, researchers can gain a deeper understanding of the structure, stability, and reactivity of this crucial reaction intermediate. This knowledge is vital for the rational design of new chemical reactions and the development of novel therapeutic agents.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of OMDM-4 Reaction Waste
For laboratory professionals engaged in chemical synthesis, particularly in the realm of drug development, the responsible management of chemical waste is paramount for ensuring personnel safety and environmental protection. This guide provides a detailed protocol for the proper disposal of waste generated from the Oxymercuration-Demercuration (OMDM) reaction, herein referred to as OMDM-4 waste. The primary hazard associated with this reaction is the presence of mercury compounds, which are highly toxic and require specialized disposal procedures.
Hazard Identification and Management
Waste from an OMDM reaction is classified as hazardous due to the presence of mercury and potentially unreacted reagents. It is crucial to handle all waste streams with a high degree of caution. Under no circumstances should this waste be disposed of in standard trash or down the sanitary sewer.
Key Hazards:
-
Mercury Compounds: Highly toxic, particularly to the nervous system. Harmful if inhaled, ingested, or absorbed through the skin. Poses a significant long-term environmental hazard.
-
Sodium Borohydride (if unreacted): Reacts with water and acids to produce flammable hydrogen gas.
-
Organic Solvents: May be flammable and can have various toxicological effects.
Personal Protective Equipment (PPE)
Before handling any waste from the this compound procedure, the following personal protective equipment must be worn:
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile or neoprene gloves. |
| Eye Protection | Safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat, preferably flame-resistant. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. |
Quantitative Data of Key Reagents
The following table summarizes key quantitative data for the hazardous substances typically used in an OMDM reaction.
| Property | Mercuric Acetate (Hg(OAc)₂) | Sodium Borohydride (NaBH₄) |
| Molecular Formula | C₄H₆HgO₄ | BH₄Na |
| Molecular Weight | 318.68 g/mol | 37.83 g/mol |
| Appearance | White crystalline solid | White to grayish-white crystalline powder |
| Solubility in Water | 400 g/L at 20°C | 550 g/L at 25°C (reacts) |
| Storage Temperature | Room temperature | Room temperature, keep dry |
Step-by-Step Disposal Protocol
The following protocol provides a systematic workflow for the safe segregation and disposal of this compound waste.
Experimental Protocol: Waste Segregation and Neutralization
-
Aqueous Mercury Waste Collection:
-
Following the reaction, quench the mixture by carefully adding it to a dedicated aqueous waste container that may contain a reducing agent like sodium thiosulfate (B1220275) to precipitate mercury salts.
-
All aqueous layers and washes containing mercury must be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
-
Solid Mercury Waste:
-
Any solid waste contaminated with mercury, such as filter paper or contaminated silica (B1680970) gel, must be collected in a separate, clearly labeled hazardous waste container for solids.
-
-
Organic Solvent Waste:
-
Organic solvents used in the reaction or work-up should be collected in a separate, appropriately labeled hazardous waste container for flammable organic waste. Do not mix with the aqueous mercury waste.
-
-
Contaminated Labware:
-
All glassware and equipment that have come into contact with mercury-containing compounds must be decontaminated.
-
Rinse the glassware with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste.
-
Subsequently, wash the glassware with a detergent solution and rinse thoroughly with deionized water.
-
Waste Container Labeling and Storage
Proper labeling is critical for safe disposal. Each waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical names of the contents (e.g., "Aqueous waste with mercury compounds," "Acetone with trace organics")
-
The associated hazards (e.g., "Toxic," "Flammable")
-
The accumulation start date
-
The name of the principal investigator and laboratory location
Store all hazardous waste in a designated, well-ventilated, and secure area away from general laboratory traffic, with appropriate secondary containment to prevent spills.
Final Disposal
The final disposal of all this compound waste streams must be handled by a licensed hazardous waste disposal company.[1] Do not attempt to dispose of this waste through any other means. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert your colleagues.
-
If the spill is large or you are not trained to handle it, contact your EHS office immediately.[1]
-
For small, manageable spills, use a mercury spill kit and follow its instructions carefully.
-
Collect all spill cleanup materials as hazardous waste and label the container appropriately.[1]
Diagrams
The following diagrams illustrate the logical workflow for the proper disposal of waste from an this compound reaction.
Caption: this compound Waste Segregation and Disposal Workflow.
Caption: this compound Spill Response Decision Workflow.
References
Handling and Safety Protocols for Novel Chemical Compounds (e.g., OMDM-4)
Given that "OMDM-4" does not correspond to a widely recognized chemical entity in publicly available safety databases, it is imperative to treat it as a substance of unknown toxicity and hazard. The following guidelines provide a comprehensive framework for the safe handling, personal protective equipment (PPE) selection, and disposal of novel or uncharacterized compounds in a research and development setting.
Pre-Handling Risk Assessment
Before any manipulation of a novel compound, a thorough risk assessment is mandatory. This process should be documented and reviewed by the institution's Environmental Health and Safety (EHS) department.
Key Risk Assessment Steps:
-
Review Available Data: Analyze any existing data on the compound or structurally similar molecules. This includes preliminary synthesis data, in-silico toxicity predictions, and any analytical characterization.
-
Assume High Potency: In the absence of conclusive data, assume the compound is potent and potentially hazardous (e.g., toxic, carcinogenic, mutagenic, or teratogenic).
-
Evaluate the Procedure: Assess the specific experimental steps, including the quantities being used, the potential for aerosolization (e.g., sonication, vortexing, powder handling), and the duration of exposure.
-
Determine Control Measures: Based on the assessment, select the appropriate engineering controls (e.g., fume hood, glove box), administrative controls (e.g., standard operating procedures, training), and personal protective equipment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling compounds of unknown hazard. The following table summarizes the recommended PPE.
| Protection Type | Standard Handling (Low-energy, small scale, in solution) | High-Risk Operations (Handling powders, potential for aerosolization) |
| Primary Engineering Control | Certified Chemical Fume Hood | Glove Box or Ventilated Balance Enclosure |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields | Chemical splash goggles or a full-face shield |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Double-gloving with a heavier-duty outer glove (e.g., thicker nitrile or neoprene) |
| Body Protection | Flame-resistant lab coat | Disposable, solid-front gown with tight-fitting cuffs |
| Respiratory Protection | Not typically required if handled in a fume hood | A properly fitted N95, N100, or PAPR respirator |
Safe Handling and Operational Workflow
A clear and logical workflow is critical to minimize the risk of exposure and contamination.
Figure 1. A generalized workflow for the safe handling of a novel chemical compound, emphasizing the procedural steps from preparation to post-handling cleanup.
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify colleagues and the institutional EHS department.
-
Secure: Restrict access to the spill area.
-
Clean-up: Only trained personnel with appropriate PPE should perform the clean-up using a spill kit with an absorbent material suitable for the solvent used.
In Case of Exposure:
-
Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes using an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Seek medical attention for any exposure.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
Waste Segregation:
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Sharps: Contaminated needles, syringes, and glassware should be disposed of in a designated sharps container for hazardous chemical waste.
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known hazard characteristics. Follow all institutional and local regulations for hazardous waste disposal.
Signaling Pathway for PPE Selection
The selection of appropriate PPE is a critical decision-making process based on the risk assessment of the experimental protocol.
Figure 2. A decision-making diagram illustrating how the initial risk assessment of both the compound and the experimental procedure dictates the necessary level of personal protective equipment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
